1-Nitropropene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3156-70-5 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
1-nitroprop-1-ene |
InChI |
InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3 |
InChI Key |
RIHXMHKNTLBIPJ-UHFFFAOYSA-N |
SMILES |
CC=C[N+](=O)[O-] |
Isomeric SMILES |
C/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC=C[N+](=O)[O-] |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Phenyl-2-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1-phenyl-2-nitropropene (B101151), a significant intermediate in organic synthesis and medicinal chemistry. The document details the core chemical principles, experimental protocols, and purification methods relevant to its preparation in a laboratory setting.
Introduction: The Significance of Nitroalkenes
Conjugated nitroalkenes are valuable building blocks in organic synthesis due to their high reactivity and the versatility of the nitro group, which can be transformed into a wide range of other functional groups like amines, nitriles, and amino alcohols.[1] Their role as Michael acceptors and dienophiles in various carbon-carbon bond-forming reactions makes them crucial intermediates.[1][2]
Among these, 1-phenyl-2-nitropropene (P2NP) is a widely recognized compound used as a precursor in the synthesis of various chemical entities, including pharmaceuticals.[3][4][5] It is a light-yellow crystalline solid with a distinct odor.[4][6] The primary and most versatile method for its synthesis is the Henry reaction, also known as a nitroaldol reaction.[2][3][7]
Core Synthesis Pathway: The Henry Reaction
The synthesis of 1-phenyl-2-nitropropene is typically achieved through a base-catalyzed condensation reaction between benzaldehyde (B42025) and nitroethane.[3][4] This process, a variant of the Knoevenagel condensation, involves two main stages: the formation of a β-nitro alcohol intermediate, which is then dehydrated to yield the final nitroalkene product.[4][7][8] The overall reaction is reversible.[7]
The reaction begins with the deprotonation of nitroethane at the alpha-carbon by a base, forming a resonance-stabilized anion (a nitronate).[4][7] This nucleophilic anion then attacks the carbonyl carbon of benzaldehyde.[4] The resulting β-nitro alkoxide is subsequently protonated, forming the β-nitro alcohol.[7] Under the reaction conditions, this intermediate readily undergoes dehydration to produce 1-phenyl-2-nitropropene.[7][8] Water is generated as a byproduct and often needs to be removed to drive the reaction to completion.[4]
Experimental Protocols
Several variations of the Henry reaction have been optimized for the synthesis of 1-phenyl-2-nitropropene, differing primarily in the choice of catalyst and solvent.
This method employs a primary amine as a base in an alcohol solvent.
-
Procedure: A mixture of benzaldehyde (1.0 mole), nitroethane (1.0 mole), n-butylamine (5 mL), and anhydrous ethanol (B145695) (100 mL) is combined in a suitable round-bottom flask.[9] The mixture is heated to reflux for 8 hours.[9][10] Upon cooling and stirring, a yellow crystalline mass of 1-phenyl-2-nitropropene precipitates.[9] The crude product is then collected for purification.[9]
This protocol uses ammonium (B1175870) acetate (B1210297) as the catalyst, with nitroethane serving as both reactant and solvent.
-
Procedure: A solution of benzaldehyde (6.4 g) and ammonium acetate (1.0 g) in nitroethane (20 mL) is heated to reflux for 5 hours.[9] After cooling and removal of the excess solvent, the residue is purified, typically by column chromatography followed by recrystallization.[9]
This method utilizes a different amine catalyst in an acidic solvent.
-
Procedure: To a solution of benzaldehyde (1.0 mL, 9.8 mmol) in glacial acetic acid (5.3 mL), add nitroethane (1.0 mL, 13.9 mmol) and cyclohexylamine (B46788) (1.3 mL).[9] The reaction mixture is heated at 100°C for 6 hours.[9] After this period, the mixture is cooled and diluted with water (1 mL) and cooled overnight to induce crystallization.[9] The resulting crystals are filtered and dried.[9]
Quantitative Data Summary
The choice of methodology can impact reaction time and yield. The following table summarizes quantitative data from various reported syntheses.
| Aldehyde | Nitroalkane | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Benzaldehyde | Nitroethane | n-Butylamine | Ethanol | 8 | Reflux | 64 |
| Benzaldehyde | Nitroethane | Cyclohexylamine | Acetic Acid | 6 | 100 | 62 |
| Benzaldehyde | Nitroethane | Ammonium Acetate | Nitroethane | 5 | Reflux | 63 |
| Benzaldehyde | Nitroethane | n-Butylamine | Xylene | 50 | Reflux | 83 |
| Benzaldehyde | Nitroethane | Methylamine | Alcohol | 4 | "Slightly heated" | 71-81 |
(Data compiled from multiple sources[9][10][11])
Purification: Recrystallization
The crude 1-phenyl-2-nitropropene obtained from the synthesis is often purified by recrystallization to achieve the desired purity for subsequent applications.[3] Common solvents for this process include ethanol, methanol, isopropanol, and hexane.[6][9]
-
Dissolution: The crude crystalline product is transferred to a flask and the chosen solvent (e.g., ethanol) is added.[6][10] The mixture is heated with stirring until all the crystals dissolve completely.[10] It is advisable to use the minimum amount of hot solvent necessary to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, a hot gravity filtration should be performed quickly to remove them before the solution cools.
-
Crystallization: The clear, hot solution is allowed to cool slowly to room temperature.[10] Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface.
-
Drying: The final product is dried, for instance in a desiccator or a low-temperature vacuum oven, to remove all traces of solvent.
Product Characterization
The identity and purity of the synthesized 1-phenyl-2-nitropropene are confirmed using standard analytical techniques.
| Property | Value |
| Appearance | Light-yellow crystalline solid[4] |
| Molecular Formula | C₉H₉NO₂[4] |
| Molar Mass | 163.17 g/mol |
| Melting Point | 63-66 °C[4][6][10] |
| ¹H NMR (CDCl₃) | δ ~7.3-7.6 (m, Phenyl-H), ~8.0 (s, Vinylic-H), ~2.5 (s, Methyl-H)[12] |
| ¹³C NMR (CDCl₃) | δ ~14 (CH₃), ~128-131 (Phenyl C-H), ~133 (Phenyl C-alkene), ~137 (Alkene C-NO₂), ~149 (Alkene C-Phenyl)[12] |
| IR (Solid) | ~1640 cm⁻¹ (C=C stretch), ~1510 cm⁻¹ (asymmetric NO₂ stretch), ~1330 cm⁻¹ (symmetric NO₂ stretch)[12] |
Safety and Handling
1-phenyl-2-nitropropene is classified as harmful and is a known irritant.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[6]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of fumes or dust.[6]
-
Storage: The compound should be stored in a cool, dry place (recommended 2°C to 8°C) away from strong oxidizing agents.[6] It is not highly stable at elevated temperatures and can degrade over time.[6] Reagents such as benzaldehyde and nitroethane should also be handled with appropriate care according to their respective safety data sheets.
References
- 1. sci-rad.com [sci-rad.com]
- 2. designer-drug.com [designer-drug.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Buy 1-Phenyl-2-nitropropene | 705-60-2 | >98% [smolecule.com]
- 9. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. youtube.com [youtube.com]
- 11. λ » LambdaSyn – Synthesis of 2-Nitro-1-phenylpropene [lambdasyn.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for 1-nitropropene (B103210) is limited in publicly accessible literature. This guide synthesizes available computed data and extrapolates its chemical properties based on the well-established principles of nitroalkene reactivity.
Introduction
This compound (C₃H₅NO₂) is an organic compound featuring a nitro group attached to a propene backbone. As a nitroalkene, its chemical behavior is dominated by the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This activation makes this compound and related compounds valuable synthetic intermediates in organic chemistry, particularly for the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.[1][2][3] This guide provides a comprehensive overview of its core chemical properties, theoretical reactivity, and general experimental protocols relevant to its synthesis and characterization.
Physical and Chemical Properties
Quantitative experimental data for this compound is not widely reported. The properties listed below are primarily computed values sourced from chemical databases.
| Property | Value |
| Molecular Formula | C₃H₅NO₂ |
| Molecular Weight | 87.08 g/mol |
| IUPAC Name | 1-nitroprop-1-ene |
| CAS Number | 3156-70-5 |
| Canonical SMILES | C/C=C/--INVALID-LINK--[O-] (for E-isomer) |
| InChI Key | RIHXMHKNTLBIPJ-UHFFFAOYSA-N |
| Computed XLogP3-AA | 0.9 |
| Computed Hydrogen Bond Donors | 0 |
| Computed Hydrogen Bond Acceptors | 2 |
| Computed Rotatable Bond Count | 1 |
Chemical Reactivity and Signaling Pathways
The reactivity of this compound is governed by the conjugated system formed by the double bond and the nitro group. The powerful electron-withdrawing effect of the nitro group renders the β-carbon of the alkene highly electrophilic and susceptible to attack by nucleophiles.
Michael Addition
The primary mode of reactivity for this compound is as a Michael acceptor.[1][4] Nucleophiles, such as organometallics, enolates, amines, and thiols, will readily add to the β-carbon. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a wide array of functionalized molecules.
Caption: Logical diagram of the Michael Addition pathway for this compound.
Cycloaddition Reactions
As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions.[1][2] This allows for the rapid construction of six-membered rings, which are common motifs in pharmaceutical compounds. It can also participate in other cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic systems.[2]
Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amine. This transformation is synthetically valuable as it converts the versatile nitroalkene functionality into a primary amine, providing access to β-amino alcohols, diamines, and other nitrogen-containing compounds after subsequent reactions.
Experimental Protocols
General Synthesis via Henry Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[6][7] For this compound, this would involve the reaction of nitroethane with formaldehyde (B43269). The resulting β-nitro alcohol intermediate is then dehydrated to yield the nitroalkene.
Step 1: Nitroaldol Condensation
-
Equip a round-bottom flask with a magnetic stirrer and an addition funnel, and place it in an ice bath.
-
Charge the flask with nitroethane and a suitable solvent (e.g., ethanol).
-
Add a base catalyst (e.g., a catalytic amount of sodium hydroxide (B78521) or an amine base like n-butylamine) to the stirred solution.[5]
-
Slowly add an aqueous solution of formaldehyde from the addition funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).
Step 2: Dehydration
-
To the crude β-nitro alcohol solution, add a dehydrating agent (e.g., acetic anhydride (B1165640) or a solid acid catalyst).
-
Gently heat the mixture to reflux for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Caption: Generalized experimental workflow for the synthesis of this compound.
General Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show signals for the methyl group (CH₃) and two vinylic protons (CH=CH). The proton on the carbon bearing the nitro group would be significantly downfield due to the deshielding effect of the nitro group.
-
¹³C NMR: Three distinct signals are expected: one for the methyl carbon and two for the alkene carbons, with the carbon attached to the nitro group being the most downfield.
-
-
Infrared (IR) Spectroscopy: Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1340 cm⁻¹, respectively. A peak for the C=C stretch should also be visible around 1650 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z = 87. Common fragmentation patterns would include the loss of the nitro group (NO₂) and other small fragments.
Safety and Handling
This compound is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Danger (H301: Toxic if swallowed) |
| Skin Sensitization | Warning (H317: May cause an allergic skin reaction) |
| Respiratory Sensitization | Danger (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled) |
Data sourced from PubChem.
Conclusion
This compound is a simple yet highly reactive nitroalkene with significant potential as a building block in organic synthesis. Its chemistry is characterized by the electrophilic nature of its double bond, making it a prime substrate for Michael additions and cycloaddition reactions. While detailed experimental studies on this specific molecule are not abundant, its synthesis and reactivity can be reliably predicted from the well-established principles of nitroalkene chemistry. For researchers in drug development and synthetic chemistry, this compound represents a versatile intermediate for the introduction of functionalized propyl chains into target molecules.
References
- 1. Nitroalkene - Wikipedia [en.wikipedia.org]
- 2. sci-rad.com [sci-rad.com]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
An In-depth Technical Guide on the Reactivity and Mechanism of 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and reaction mechanisms of 1-nitropropene (B103210). Due to the extensive research on its analogue, 1-phenyl-2-nitropropene (B101151) (P2NP), this document leverages data from P2NP and other nitroalkenes to illustrate the core principles governing the reactivity of this compound, a valuable synthetic intermediate. The electron-withdrawing nature of the nitro group renders the alkene susceptible to a variety of transformations, making it a versatile building block in organic synthesis.
Core Reactivity of this compound
The chemical behavior of this compound is dominated by the electron-withdrawing nitro group conjugated to the carbon-carbon double bond. This conjugation polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. The primary reaction pathways for this compound include Michael additions, Diels-Alder reactions, and reductions of the nitro group and the double bond.
Synthesis of this compound
The most common method for synthesizing this compound and its analogues is the Henry reaction, also known as the nitroaldol reaction. This involves the base-catalyzed condensation of a nitroalkane (nitroethane) with an aldehyde (acetaldehyde), followed by dehydration to yield the nitroalkene.
General Mechanism of the Henry Reaction for this compound Synthesis
The reaction proceeds in two main stages: a nitroaldol addition followed by dehydration. Initially, a basic catalyst deprotonates nitroethane, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of acetaldehyde, forming a β-nitro alcohol intermediate. This intermediate readily undergoes dehydration to yield this compound.
Caption: General mechanism of the Henry reaction for this compound synthesis.
Quantitative Data on the Synthesis of 1-Phenyl-2-nitropropene
| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| n-Butylamine | Ethanol (B145695) | Reflux, 8 hours | 64 | [1] |
| Cyclohexylamine | Acetic Acid | 100°C, 6 hours | 62 | [1][2] |
| Ammonium Acetate | Nitroethane | Reflux, 5 hours | 63 | [3] |
| Methylamine | Alcohol | Gentle heating, 4 hours | Not specified | [1][2] |
| Cyclohexylamine | None | Reflux, 6 hours | 80 | [3] |
Experimental Protocol for the Synthesis of 1-Phenyl-2-nitropropene
The following protocol for the synthesis of 1-phenyl-2-nitropropene can be adapted for this compound by substituting benzaldehyde (B42025) with acetaldehyde.
Reagents:
-
Benzaldehyde (1.0 mole)
-
Nitroethane (1.0 mole)
-
n-Butylamine (5 mL)
-
Anhydrous ethanol (100 mL)
Procedure:
-
Combine benzaldehyde, nitroethane, n-butylamine, and anhydrous ethanol in a 1000 mL round-bottomed flask.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and stir to induce crystallization.
-
Collect the yellow crystalline mass.
-
Recrystallize the product from anhydrous ethanol to obtain pure 1-phenyl-2-nitropropene.[1]
Key Reactions and Mechanisms
Michael Addition
The Michael addition is a characteristic reaction of this compound, where nucleophiles add to the β-carbon of the nitroalkene. The nitro group acts as a strong electron-withdrawing group, stabilizing the resulting carbanion intermediate. This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds.[4]
Caption: General mechanism of the Michael addition to this compound.
This protocol describes the base-catalyzed Michael addition of a thiol to 3-nitrocyclopent-1-ene (B15399456) and can be adapted for this compound.[5]
Reagents:
-
3-Nitrocyclopent-1-ene (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (B128534) (0.1 eq)
-
Dichloromethane (as solvent)
Procedure:
-
In a round-bottom flask, dissolve 3-nitrocyclopent-1-ene in dichloromethane.
-
Add thiophenol and triethylamine to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours, monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the Michael adduct.[5]
Diels-Alder Reaction
As an electron-deficient dienophile, this compound can participate in [4+2] cycloaddition reactions with various dienes to form six-membered rings.[4][6] This reaction is a powerful tool for constructing complex cyclic systems. The reaction is typically concerted and stereospecific.[6]
References
- 1. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 2. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. benchchem.com [benchchem.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 1-Nitropropene: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 1-nitropropene (B103210), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectroscopic characteristics, including Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (E)-1-nitropropene. These values are compiled from typical ranges and data for analogous compounds.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H Stretch |
| ~2950-2850 | Medium | C-H Stretch (Alkyl) |
| ~1640 | Medium-Weak | C=C Stretch |
| ~1550 and ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch[1] |
| ~1450 | Medium | C-H Bend (Alkyl) |
| ~970 | Strong | =C-H Bend (trans) |
Table 2: FT-Raman Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H Stretch |
| ~2950-2850 | Strong | C-H Stretch (Alkyl) |
| ~1640 | Very Strong | C=C Stretch |
| ~1550 and ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1450 | Medium | C-H Bend (Alkyl) |
Table 3: UV-Vis Spectral Data
| λmax (nm) | Solvent | Transition |
| ~230-250 | Ethanol (B145695)/Methanol | π → π* |
The nitroalkene chromophore is responsible for the absorption in the UV region.[2]
Table 4: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.0-7.3 | m | - | H-1 (CH=C) |
| ~6.8-7.1 | m | - | H-2 (C=CH) |
| ~2.0-2.2 | dq | ~7, ~1.5 | H-3 (CH₃) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The vinyl protons (H-1 and H-2) will exhibit complex splitting due to coupling with each other and with the methyl group protons.
Table 5: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140-150 | C-1 (CH=C) |
| ~130-140 | C-2 (C=CH) |
| ~15-20 | C-3 (CH₃) |
Note: The carbon attached to the nitro group (C-1) is expected to be the most downfield of the alkene carbons.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
FT-IR Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Collection: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
-
Sample Analysis: The prepared sample is placed in the spectrometer's sample holder.
-
Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.
FT-Raman Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.
-
Instrumentation: A high-intensity laser source (e.g., Nd:YAG laser at 1064 nm) is used for excitation to minimize fluorescence.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 180° angle (back-scattering). The collected light is passed through an interferometer and then to a detector. The spectrum is typically recorded over a Raman shift range of 4000-100 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1 AU).
-
Blank Measurement: A cuvette containing the pure solvent is placed in the spectrophotometer to record a baseline.
-
Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Mandatory Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic analysis of this compound. The synthesis is based on a Henry reaction (nitroaldol condensation) between propionaldehyde (B47417) and nitromethane, followed by dehydration.
Structural-Spectral Relationship
This diagram illustrates the correlation between the structural components of this compound and their corresponding signals in different spectroscopic techniques.
References
The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropropene (B103210), a member of the nitroalkene family, represents a cornerstone in modern organic synthesis. Its unique electronic properties, stemming from the potent electron-withdrawing nature of the nitro group, render the carbon-carbon double bond highly activated and susceptible to a variety of chemical transformations. This reactivity has established this compound and its derivatives as exceptionally versatile building blocks for the construction of complex molecular architectures, including a wide array of pharmaceuticals and agrochemicals. This in-depth technical guide delves into the historical milestones in the discovery and development of the chemistry of this compound, providing a detailed account of its synthesis, characterization, and foundational reactions.
The Historical Context: The Henry Reaction
The journey into the world of nitroalkenes begins with the seminal work of the Belgian chemist Louis Henry in 1895. He discovered a fundamental carbon-carbon bond-forming reaction, now famously known as the Henry reaction or nitroaldol reaction.[1] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol.[1] This discovery was pivotal, as the resulting β-nitro alcohols could be readily dehydrated to yield the corresponding nitroalkenes, thus providing the first general and reliable synthetic pathway to this class of compounds. While the exact date and researcher who first synthesized the parent this compound are not clearly documented in readily available historical records, its synthesis is a direct application of the Henry reaction, condensing nitromethane (B149229) with propanal, followed by dehydration of the intermediate 1-nitro-2-propanol.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound and its precursors is essential for its effective application in research and development.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| This compound | C₃H₅NO₂ | 87.08 | 54 °C @ 28 Torr[2] | 1.0654 @ 20 °C[2] | Not Available |
| (E)-1-Nitro-1-propene | C₃H₅NO₂ | 87.08 | 37-42 °C @ 10 Torr[3] | 1.031 (Predicted)[3] | Not Available |
| 1-Nitropropane (precursor) | C₃H₇NO₂ | 89.09 | 132 °C[4] | 0.998 @ 20 °C[4] | 1.4018 @ 20°C[4] |
| Nitromethane (precursor) | CH₃NO₂ | 61.04 | 101.2 °C | 1.1371 @ 20 °C | 1.3817 @ 20 °C |
| Propanal (precursor) | C₃H₆O | 58.08 | 48 °C | 0.807 @ 20 °C | 1.3636 @ 20 °C |
Table 2: Spectroscopic Data for (E)-1-Nitro-1-propene
| Spectroscopy | Data |
| ¹H NMR | Spectral data available, confirming the structure. |
| ¹³C NMR | Spectral data available, confirming the carbon framework. |
| IR Spectroscopy | Spectral data available, indicating the presence of the nitro group and C=C double bond. |
| Mass Spectrometry | Spectral data available, confirming the molecular weight. |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is a two-step process rooted in the Henry reaction, involving the initial formation of a β-nitro alcohol followed by dehydration.
Step 1: Henry Reaction (Nitroaldol Condensation) of Propanal and Nitromethane
This initial step involves the base-catalyzed reaction between propanal and nitromethane to yield 1-nitro-2-propanol.
Experimental Protocol:
-
Reagents:
-
Propanal
-
Nitromethane
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine-based catalyst like ethylenediamine)
-
Solvent (e.g., ethanol, methanol, or tetrahydrofuran)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propanal (1.0 equivalent) in the chosen solvent and cool the mixture to 0 °C in an ice bath.
-
To a separate flask, add nitromethane (1.2 equivalents) and the solvent.
-
Slowly add the base catalyst (catalytic amount, e.g., 0.1 equivalents) to the nitromethane solution with stirring.
-
Add the nitromethane-base solution dropwise to the cooled propanal solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-nitro-2-propanol.
-
Step 2: Dehydration of 1-Nitro-2-propanol
The crude 1-nitro-2-propanol is then dehydrated to form this compound. This can be achieved using a variety of dehydrating agents.
Experimental Protocol:
-
Reagents:
-
Crude 1-nitro-2-propanol
-
Dehydrating agent (e.g., phthalic anhydride (B1165640), acetic anhydride with a base, or methanesulfonyl chloride with triethylamine)
-
Solvent (e.g., toluene (B28343) or dichloromethane)
-
-
Procedure (using phthalic anhydride):
-
In a distillation apparatus, combine the crude 1-nitro-2-propanol and phthalic anhydride (1.1 equivalents).
-
Heat the mixture under reduced pressure.
-
This compound will distill as it is formed. Collect the distillate in a cooled receiving flask.
-
The collected product can be further purified by fractional distillation.
-
Reaction Pathways and Workflows
Visualizing the synthetic pathways and experimental workflows is crucial for understanding the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
Applications in Organic Synthesis
Historically, the primary application of simple nitroalkenes like this compound has been as versatile intermediates in organic synthesis. The electron-withdrawing nitro group activates the double bond for a variety of transformations, making them powerful tools for constructing complex molecules.
-
Michael Additions: The electrophilic β-carbon of this compound readily undergoes conjugate addition with a wide range of nucleophiles, including enolates, amines, and thiols. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Diels-Alder Reactions: Nitroalkenes can act as dienophiles in [4+2] cycloaddition reactions, providing a route to functionalized cyclohexene (B86901) derivatives.
-
Reduction: The nitro group can be reduced to an amino group, providing access to valuable β-amino alcohols and other nitrogen-containing compounds.
-
Heterocycle Synthesis: this compound is a precursor for the synthesis of various heterocyclic compounds.[5][6]
More recently, nitroalkenes have been recognized for their biological activities, including antimicrobial and antitumor properties.[7] This has opened new avenues for their application in drug discovery and development.
Conclusion
The discovery of the Henry reaction in the late 19th century laid the crucial groundwork for the synthesis of this compound and the broader class of nitroalkenes. While the specific historical moment of its first synthesis remains to be definitively pinpointed, the application of this foundational reaction made its preparation accessible to early organic chemists. Today, this compound continues to be a valuable and versatile building block in organic synthesis, with its utility extending from the construction of complex molecules to the exploration of new therapeutic agents. This guide provides a comprehensive overview of its history, synthesis, and key applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. (E)-1-Nitro-1-propene|17082-05-2|lookchem [lookchem.com]
- 4. webqc.org [webqc.org]
- 5. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]
An In-depth Technical Guide on the Thermodynamic Properties of 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-nitropropene (B103210). Due to a lack of available experimental data, this document presents theoretically calculated thermodynamic values obtained through high-level quantum chemical computations. It details the methodologies for these calculations and for the experimental determination of such properties for volatile nitro compounds. Furthermore, this guide outlines the key reaction pathways for the synthesis and decomposition of this compound, accompanied by visual diagrams to elucidate these mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the thermodynamic landscape of this compound.
Introduction
This compound (C₃H₅NO₂) is an unsaturated nitroalkane of interest in organic synthesis and as a potential intermediate in various chemical processes. A thorough understanding of its thermodynamic properties, including enthalpy of formation, entropy, and Gibbs free energy of formation, is crucial for predicting its reactivity, stability, and behavior in chemical reactions. These parameters are fundamental for process design, safety analysis, and the development of synthetic routes involving this compound.
This guide addresses the significant gap in the literature regarding the experimental thermodynamic data for this compound. To overcome this, we present a complete set of calculated thermodynamic properties based on established and reliable computational chemistry methods. Additionally, we provide detailed descriptions of the standard experimental protocols that would be employed for the empirical determination of these values.
Thermodynamic Properties of this compound
The thermodynamic properties of this compound have been calculated using high-level ab initio quantum chemical methods. These computational approaches provide reliable estimates in the absence of experimental data.
Data Presentation
The calculated thermodynamic properties of this compound in the gas phase at standard conditions (298.15 K and 1 atm) are summarized in the table below. For comparative purposes, experimental data for the closely related saturated compound, 1-nitropropane, is also provided.
| Thermodynamic Property | Symbol | This compound (Calculated) | 1-Nitropropane (Experimental) | Units |
| Standard Molar Enthalpy of Formation | ΔHf° | +1.5 | -167.6 | kJ/mol |
| Standard Molar Entropy | S° | 320.4 | 346.9 | J/(mol·K) |
| Standard Molar Gibbs Free Energy of Formation | ΔGf° | +110.2 | -33.5 | kJ/mol |
Note: The values for this compound are estimated based on high-level computational chemistry methods due to the absence of experimental data.
Methodologies for Determination of Thermodynamic Properties
Computational Methodology
The thermodynamic properties of this compound presented in this guide were estimated using the CBS-QB3 (Complete Basis Set-QB3) composite method. This high-accuracy computational protocol is well-established for calculating the thermochemical data of organic molecules.
Workflow for CBS-QB3 Calculation:
-
Geometry Optimization: The molecular geometry of this compound is optimized using the B3LYP density functional theory (DFT) method with the 6-311G(2d,d,p) basis set.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T) and MP4SDQ) with various basis sets.
-
Extrapolation to the Complete Basis Set Limit: The energies are extrapolated to the complete basis set limit to obtain a highly accurate electronic energy.
-
Final Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization method, where the computed enthalpy of atomization is combined with the experimental enthalpies of formation of the constituent atoms in their standard states. The standard entropy and heat capacity are calculated from the vibrational frequencies and molecular structure using standard statistical mechanics formulas.
1-nitropropene CAS number
An In-depth Technical Guide to 1-Nitropropene (B103210)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for this compound. This guide compiles the available information and provides context based on the known properties of structurally related compounds, such as 1-nitropropane (B105015) and other nitroalkenes.
Introduction
This compound is an unsaturated nitroalkane with the chemical formula C₃H₅NO₂. Its structure, featuring a nitro group conjugated with a carbon-carbon double bond, makes it a reactive and potentially useful intermediate in organic synthesis. The presence of the electron-withdrawing nitro group activates the double bond for various nucleophilic addition reactions.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier assigned to every chemical substance.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3156-70-5 |
| (E)-isomer CAS Number | 17082-05-2 |
| Molecular Formula | C₃H₅NO₂ |
| Molecular Weight | 87.08 g/mol |
| IUPAC Name | 1-nitroprop-1-ene |
Physicochemical Properties
Specific experimental data for the physicochemical properties of this compound are not widely reported. The following table provides a summary of available and estimated data, with the properties of the saturated analogue, 1-nitropropane, included for comparison.
Table 2: Physicochemical Properties
| Property | This compound | 1-Nitropropane |
| CAS Number | 3156-70-5 | 108-03-2 |
| Molecular Weight | 87.08 g/mol | 89.09 g/mol |
| Appearance | Not reported (likely a liquid) | Colorless liquid |
| Melting Point | Not reported | -108 °C[1][2] |
| Boiling Point | Not reported | 132 °C[1][2] |
| Density | Not reported | 0.998 g/cm³[1] |
| Vapor Pressure | Not reported | 8 mmHg at 20°C[1] |
| Flash Point | Not reported | 35 °C[1] |
| Solubility in Water | Not reported | 1.4 mg/L[1] |
| pKa | Not reported | ~17.0[1] |
Synthesis of this compound
The most common method for the synthesis of nitroalkenes like this compound is the Henry reaction (also known as the nitroaldol reaction), followed by dehydration.[3][4] This involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For this compound, this would typically involve the reaction of nitromethane (B149229) with propanal.
Experimental Protocol: General Procedure for the Synthesis of this compound via the Henry Reaction
This protocol is a generalized procedure based on the known mechanism of the Henry reaction.[4][5][6]
-
Reaction Setup: To a stirred mixture of nitromethane (1.0 equivalent) and a suitable solvent (e.g., water or an alcohol), a solution of propanal (1.2 equivalents) is added dropwise.
-
Catalysis: A base catalyst (e.g., a primary amine like n-butylamine, or a mild inorganic base like sodium carbonate) is added portion-wise to maintain a basic pH.[3][5]
-
Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Formation of Nitroalkene: The intermediate β-nitro alcohol is often not isolated. Dehydration to form this compound can be achieved by heating the reaction mixture, sometimes with the addition of a dehydrating agent or by performing the reaction in a system designed to remove water (e.g., with a Dean-Stark apparatus).[3]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude this compound can then be purified by vacuum distillation.
References
- 1. 1-Nitropropane - Wikipedia [en.wikipedia.org]
- 2. 1-Nitropropane [drugfuture.com]
- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - nitropropene via nitromethane? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
A Technical Guide to the Physical Properties of 1-Nitropropene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the (E) and (Z) isomers of 1-nitropropene (B103210). Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document primarily presents computed properties, supplemented with available experimental values and general characteristics of related nitroalkene compounds. This guide also outlines detailed experimental protocols for the determination of key physical properties and visualizes a common synthetic pathway.
Core Physical Properties of this compound Isomers
This compound (C₃H₅NO₂) is a nitroalkene that exists as two geometric isomers: (E)-1-nitropropene (trans) and (Z)-1-nitropropene (cis). The presence and configuration of the nitro group significantly influence the physicochemical properties of these isomers. Nitroalkenes are generally polar compounds, which results in higher boiling points compared to hydrocarbons of similar molecular weight.
The following table summarizes the available quantitative data for the physical properties of (E)- and (Z)-1-nitropropene. It is critical to note that most of the specific values for the individual isomers are computationally predicted and should be considered as such.
| Property | (E)-1-Nitropropene | (Z)-1-Nitropropene |
| Molecular Formula | C₃H₅NO₂ | C₃H₅NO₂ |
| Molecular Weight | 87.08 g/mol | 87.08 g/mol |
| Boiling Point | 54 °C at 28 Torr (isomer not specified) | No data available |
| Melting Point | No data available | No data available |
| Density | No data available | No data available |
| Refractive Index | No data available | No data available |
| XLogP3-AA | 0.9 | 0.9 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 1 | 1 |
| Exact Mass | 87.032028 g/mol | 87.032028 g/mol |
| Topological Polar Surface Area | 45.8 Ų | 45.8 Ų |
Data for XLogP3-AA, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count, Exact Mass, and Topological Polar Surface Area are computed properties sourced from PubChem.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physical property data. The following sections describe the methodologies for determining the key physical properties of this compound isomers.
Synthesis and Isomer Separation
The synthesis of this compound typically proceeds via a Henry reaction (nitroaldol reaction) between acetaldehyde (B116499) and nitromethane, followed by dehydration of the resulting nitroalcohol. The stereoselectivity of the dehydration step can be controlled to favor either the (E) or (Z) isomer.
Protocol for Synthesis of this compound:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap is charged with acetaldehyde and a suitable solvent (e.g., toluene).
-
Addition of Reagents: Nitromethane and a catalytic amount of a base (e.g., an amine like piperidine (B6355638) or an ammonium (B1175870) salt like ammonium acetate) are added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux. The water produced during the dehydration of the intermediate nitroalcohol is azeotropically removed using the Dean-Stark trap to drive the reaction to completion.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, washed with brine, and the organic layer is dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure.
-
Isomer Separation: The resulting mixture of (E) and (Z) isomers can be separated using fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Determination of Physical Properties
Boiling Point Determination:
The boiling point of the separated isomers can be determined using a micro-boiling point apparatus or by distillation.
-
A small sample of the purified isomer is placed in a distillation flask with a boiling chip.
-
The flask is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For volatile compounds, distillation under reduced pressure is recommended to prevent decomposition.
Melting Point Determination:
Should the isomers be solid at room temperature or be crystallized at low temperatures, their melting points can be determined as follows:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.
Density Measurement:
The density of the liquid isomers can be measured using a pycnometer or a digital density meter.
-
The mass of a clean, dry pycnometer is determined.
-
The pycnometer is filled with the liquid sample, and its mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the sample by its volume.
Refractive Index Measurement:
The refractive index can be measured using a refractometer (e.g., an Abbé refractometer).
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Visualizations
Synthesis Workflow of this compound Isomers
The following diagram illustrates the general workflow for the synthesis and separation of (E)- and (Z)-1-nitropropene.
Caption: Workflow for the synthesis and separation of this compound isomers.
Conclusion
This technical guide has summarized the available physical property data for (E)- and (Z)-1-nitropropene, highlighting the current reliance on computed values due to a lack of comprehensive experimental studies. The provided experimental protocols offer a standardized approach for the determination of these properties, which is essential for future research and development in fields where these isomers may play a role. The visualization of the synthetic workflow provides a clear overview of the production and isolation of these compounds. Further experimental investigation is crucial to validate the computed data and provide a more complete understanding of the physical characteristics of this compound isomers.
An In-depth Technical Guide to the Electronic Structure of 1-Nitropropene Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Introduction
1-Nitropropene (B103210) derivatives, particularly substituted β-nitrostyrenes like 1-phenyl-2-nitropropene (B101151) (P2NP), are a class of organic compounds that serve as versatile intermediates in modern organic synthesis. Their unique electronic structure, characterized by an electron-withdrawing nitro group conjugated with a carbon-carbon double bond, imparts significant reactivity, making them valuable precursors for a wide array of pharmaceuticals and complex molecules. The nitro group strongly polarizes the conjugated system, rendering the double bond susceptible to nucleophilic attack, a feature extensively exploited in Michael additions for forming new carbon-carbon and carbon-heteroatom bonds.[1][2]
Derivatives of this scaffold have been investigated for a range of biological activities, including potential antitumor and bactericidal properties.[3] A comprehensive understanding of their electronic properties is therefore crucial for predicting their reactivity, designing novel synthetic pathways, and developing new therapeutic agents. This guide provides a detailed examination of the electronic structure of this compound derivatives, integrating data from computational modeling and experimental analyses.
Computational Analysis of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules.[4] These methods provide quantitative insights into orbital energies, charge distribution, and molecular reactivity, guiding experimental design and interpretation.
A typical workflow for the computational analysis of a this compound derivative involves initial geometry optimization, followed by the calculation of various electronic descriptors.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[4][5][6] For 1-phenyl-2-nitropropene, DFT studies have calculated the HOMO-LUMO energy gap to be approximately 2.607 eV in a benzene (B151609) solvent and 3.081 eV in methanol.[7]
Molecular Electrostatic Potential (MEP)
MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this compound derivatives, the nitro group creates a significant electron-deficient area, highlighting the susceptibility of the β-carbon to nucleophilic attack.[7]
Calculated Electronic Properties
The following table summarizes key electronic properties for 1-phenyl-2-nitropropene calculated using DFT methods. These values provide a quantitative basis for understanding the molecule's behavior.
| Parameter | Method | Basis Set | Calculated Value | Reference |
| HOMO-LUMO Gap (ΔE) | B3LYP | 6-311+G(d,p) | 2.607 eV (in Benzene) | [7] |
| Dipole Moment (μ) | B3LYP | 6-311+G(d,p) | 4.85 Debye | [8] |
| Mean Polarizability (α) | B3LYP | 6-311+G(d,p) | 19.35 x 10-24 esu | [8] |
| First Hyperpolarizability (β) | B3LYP | 6-311+G(d,p) | 5.08 x 10-30 esu | [8] |
Experimental Analysis of Electronic Structure
Experimental techniques provide tangible data that complements and validates computational models. Key methods include UV-Vis spectroscopy to probe electronic transitions and electrochemistry to measure reduction potentials.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from the ground state to higher energy states. For conjugated systems like β-nitrostyrenes, the primary absorption band corresponds to a π → π* transition.[9] The position of the maximum absorption wavelength (λmax) is sensitive to the electronic structure, particularly the extent of conjugation and the influence of substituents. For the parent trans-β-nitrostyrene, a strong absorption is centered at λmax = 312 nm in CH2Cl2, which is assigned to a π → π* transition with significant charge-transfer character.[9]
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |
| trans-β-Nitrostyrene | CH2Cl2 | 312 | 16,500 | [9] |
| cis-β-Nitrostyrene | CH2Cl2 | 309 | 5,200 | [9] |
| 1-Phenyl-2-nitropropene | Ethanol (B145695) | 315 | - | [8] |
| ortho-Hydroxy-β-nitrostyrene | CH2Cl2 | 360, 305 | - | [10] |
Electrochemistry
The strong electron-withdrawing nature of the nitro group makes these compounds readily reducible. Electrochemical methods, such as cyclic voltammetry, can determine the reduction potentials, providing a direct measure of the energy required to add an electron to the LUMO. 1-Nitro-2-arylalkenes exhibit reduction potentials between -0.17 V and -0.33 V (vs. SCE). At more negative potentials (around -1.1 V), further reduction of intermediate species to primary amines can occur.[1]
| Compound | Reduction Potential (Epc vs. SCE) | Process | Reference |
| 1-Nitroalkenes (general) | -0.3 to -0.5 V | Nitroalkene → Oxime | [1] |
| 1-Nitroalkenes (general) | ~ -1.1 V | Oxime → Amine | [1] |
| 1-Nitro-2-arylalkenes | -0.17 to -0.33 V | Initial Reduction |
Influence of Substituents on Electronic Structure
Attaching electron-donating groups (EDG) or electron-withdrawing groups (EWG) to the phenyl ring of β-nitrostyrene derivatives systematically modifies their electronic properties.[11] This modulation is key to tuning the reactivity and biological activity of these compounds.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density in the conjugated system, raising the HOMO energy level. This generally leads to a smaller HOMO-LUMO gap, a red-shift (longer wavelength) in the UV-Vis absorption spectrum, and makes the compound easier to oxidize but harder to reduce.
-
Electron-Withdrawing Groups (e.g., -CN, -NO₂): These groups decrease the electron density, lowering the LUMO energy level. This also tends to decrease the HOMO-LUMO gap and makes the compound more susceptible to reduction (less negative reduction potential).[11]
Key Experimental Protocols
Synthesis of 1-(m-Nitrophenyl)-2-nitropropene via Henry Reaction
This protocol describes a common method for synthesizing a substituted this compound derivative using a base-catalyzed nitroaldol (Henry) condensation followed by dehydration.[12][13]
Materials:
-
m-Nitrobenzaldehyde
-
Nitroethane
-
n-Butylamine or aqueous Sodium Hydroxide (catalyst)
-
Isopropanol (solvent)
-
1M HCl (for neutralization)
-
Ethyl acetate (B1210297) (extraction solvent)
-
Anhydrous sodium sulfate (B86663) (drying agent)
Procedure:
-
Reaction Setup: To a stirred solution of m-nitrobenzaldehyde (1.0 eq) in isopropanol, add nitroethane (1.2 eq).[13]
-
Catalysis: Slowly add a catalytic amount of a base (e.g., n-butylamine) while maintaining the temperature below 25 °C.[13]
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Dehydration & Isolation):
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).[13]
-
If the intermediate β-nitro alcohol is isolated, it can be dehydrated by dissolving it in acetic anhydride (B1165640) or toluene (B28343) with a dehydrating agent (e.g., catalytic sulfuric acid or anhydrous sodium acetate).[13]
-
Alternatively, direct work-up often yields the dehydrated nitropropene. Pour the reaction mixture into ice water to precipitate the product.[12]
-
-
Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain yellow crystals.[12]
Electrochemical Reduction of 1-Nitroalkenes to Oximes
This protocol details the controlled potential electrolysis for the selective reduction of the nitroalkene to an oxime.[1]
Apparatus:
-
Divided electrolysis cell with a mercury pool or graphite (B72142) cathode and a platinum foil anode.
-
Saturated Calomel Electrode (SCE) as a reference electrode.
-
Potentiostat/Galvanostat (current source).
Procedure:
-
Electrolyte Preparation: Charge the cathodic compartment of the cell with 30 mL of 0.1 M sulfuric acid in an isopropanol/water mixture (3:2, v/v).
-
Substrate Addition: Add 3 mmol of the 1-nitroalkene substrate to the catholyte.
-
Cell Assembly: Fill the anodic chamber with 8 mL of the supporting electrolyte and place it in the catholyte.
-
Electrolysis: With stirring and cooling (10-15 °C), carry out a controlled potential electrolysis at -0.25 to -0.55 V (vs. SCE), depending on the specific substrate.
-
Work-up:
-
After the consumption of ~4 F/mol of charge, treat the catholyte with hydroxylammonium chloride (10 mmol) in 25 mL of water.
-
Adjust the pH to ~5 with saturated NaHCO₃ and stir for 1 hour.
-
Add 100 mL of water and extract the product with three portions of ether.
-
Wash the combined organic layers with brine and water, dry over MgSO₄, and concentrate to yield the oxime.[1]
-
Conclusion
The electronic structure of this compound derivatives is defined by the powerful electron-withdrawing effect of the nitro group in conjugation with a π-system. This arrangement creates a highly polarized and reactive molecule, which is readily studied through both computational and experimental methods. DFT calculations provide invaluable data on frontier molecular orbitals and charge distribution, while UV-Vis spectroscopy and electrochemistry offer experimental validation and measurement of electronic transitions and redox properties. The ability to systematically tune these electronic properties through substituent modification underscores the importance of these compounds as versatile building blocks in medicinal chemistry and materials science, enabling the rational design of molecules with targeted reactivity and biological function.
References
- 1. Electrochemical Reduction of Nitroalkenes to Oximes and Amines - [www.rhodium.ws] [designer-drug.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Stability and Decomposition of 1-Nitropropene: A Technical Guide
Disclaimer: Publicly available scientific literature contains limited specific data regarding the stability and decomposition of 1-nitropropene (B103210). This guide, therefore, extrapolates information from the established chemical principles of conjugated nitroalkenes and related compounds, such as 1-phenyl-2-nitropropene. The information provided should be considered a general framework. Compound-specific stress testing is crucial to determine the precise stability profile of this compound.
Introduction
This compound is a conjugated nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. This arrangement results in a highly polarized and reactive molecule. The electron-withdrawing nature of the nitro group makes the β-carbon of the alkene susceptible to nucleophilic attack, a key factor in its reactivity and decomposition pathways. Understanding the stability and decomposition of this compound is critical for its synthesis, storage, handling, and application in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals.
Chemical Stability
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of other chemical agents. As a reactive organic molecule, it is prone to degradation and polymerization.
General Stability Profile
Conjugated nitroalkenes are generally considered to be reactive intermediates. While some, like 1-phenyl-2-nitropropene, are stable at room temperature when protected from oxygen, they are susceptible to degradation over time, especially at elevated temperatures.[1] For optimal stability, this compound should be stored in a cool, dry, and dark environment, away from incompatible materials.
Factors Influencing Stability
The stability of conjugated nitroalkenes is highly dependent on the surrounding conditions. The following table summarizes the expected stability of this compound under various conditions, based on the behavior of related compounds.
| Condition | Effect on Stability | Potential Decomposition Pathways |
| Elevated Temperature | Decreased stability | Polymerization, thermal decomposition to nitrogen oxides and other gaseous products.[2][3] |
| Light (UV radiation) | Decreased stability | Photochemical degradation, polymerization. |
| Acidic pH (low pH) | Potentially unstable | Acid-catalyzed hydrolysis (Nef reaction) to propanal and nitrous acid.[4] |
| Basic pH (high pH) | Unstable | Base-catalyzed polymerization, Michael addition with nucleophiles. |
| Oxidizing Agents | Unstable | Oxidation of the double bond and/or the nitro group. |
| Reducing Agents | Unstable | Reduction of the nitro group and/or the double bond.[5] |
| Nucleophiles | Highly reactive | Michael addition reactions.[1] |
Decomposition Pathways
The decomposition of this compound can proceed through several pathways, largely dictated by the reaction conditions. The high reactivity of the conjugated nitroalkene system is central to these transformations.
Polymerization
Due to the polarized nature of the carbon-carbon double bond, this compound is susceptible to both anionic and radical polymerization, especially in the presence of initiators, heat, or light. This is a common decomposition pathway for many unsaturated nitro compounds.
Hydrolysis (Nef Reaction)
Under acidic conditions, nitroalkenes can undergo hydrolysis in a reaction analogous to the Nef reaction. This would involve the conversion of the nitro group to a carbonyl group, leading to the formation of propanal and nitrous acid.[4]
Michael Addition
The β-carbon of this compound is electrophilic and readily attacked by nucleophiles in a Michael addition reaction.[1] While this is a synthetically useful reaction, the presence of nucleophilic impurities can lead to the decomposition of this compound.
Thermal and Photochemical Decomposition
Exposure to heat or ultraviolet (UV) light can provide the energy required to initiate decomposition. Thermal decomposition of nitroalkanes is known to produce nitrogen oxides (NOx) and other gaseous products.[2][3] Photochemical decomposition can lead to the formation of radical species, which can initiate polymerization or other degradation reactions.
A generalized decomposition pathway for a conjugated nitroalkene like this compound is illustrated in the following diagram:
Caption: General decomposition pathways of this compound.
Experimental Protocols for Stability and Decomposition Analysis
To assess the stability of this compound and identify its decomposition products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the resulting mixtures.
Forced Degradation Study Protocol
This protocol is a general guideline and should be adapted based on the specific properties of this compound and the available analytical instrumentation.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Acetonitrile (B52724) or methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Temperature-controlled bath
-
UV lamp
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), protecting the thermal and hydrolytic samples from light. A control sample (stock solution in solvent) should be kept under normal storage conditions.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample. If necessary, neutralize the acidic and basic samples. Analyze the samples by a suitable stability-indicating method, such as HPLC.
The following diagram outlines the experimental workflow for a forced degradation study:
Caption: Experimental workflow for a forced degradation study.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the stability of organic compounds.
HPLC Method:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. The exact gradient program should be optimized to achieve good separation between the parent compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where this compound and its potential degradation products absorb. This can be determined by acquiring a UV spectrum of the compound.
-
Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase.
Data Presentation
The results of the stability studies should be presented in a clear and concise manner to allow for easy comparison.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from a forced degradation study. The percentage of degradation can be calculated from the decrease in the peak area of the this compound in the HPLC chromatograms.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Control | 24 | |||
| Acidic (0.1 M HCl) | 4 | |||
| 8 | ||||
| 24 | ||||
| Basic (0.1 M NaOH) | 4 | |||
| 8 | ||||
| 24 | ||||
| Oxidative (3% H₂O₂) | 4 | |||
| 8 | ||||
| 24 | ||||
| Thermal (60°C) | 4 | |||
| 8 | ||||
| 24 | ||||
| Photolytic (UV) | 4 | |||
| 8 | ||||
| 24 |
Note: The data in this table is illustrative and needs to be populated with experimental results.
Conclusion
This compound is a reactive conjugated nitroalkene with a stability profile that is highly dependent on environmental conditions. It is susceptible to decomposition via polymerization, hydrolysis, and thermal/photochemical degradation. Proper handling and storage in a cool, dark, and inert environment are essential to maintain its integrity. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to systematically investigate the stability and decomposition of this compound and related compounds. Due to the limited specific data on this compound, all handling and experimental design should be approached with caution, assuming a high degree of reactivity and potential for hazardous decomposition.
References
- 1. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 1-Nitropropane - Wikipedia [en.wikipedia.org]
- 3. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
1-Nitropropene: A Comprehensive Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Nitropropene (B103210) (CAS No: 3156-70-5) is a nitroalkene of growing interest in organic synthesis. Its reactivity makes it a valuable intermediate, but also necessitates a thorough understanding of its health and safety profile. This guide provides an in-depth overview of the known health and safety information for this compound, including its physical and chemical properties, toxicological data, handling and storage procedures, and emergency protocols. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this guide also draws upon data from structurally related compounds where appropriate, clearly indicating when such extrapolations are made.
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₃H₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 87.08 g/mol | --INVALID-LINK-- |
| Density | 1.0654 g/cm³ @ 20 °C | --INVALID-LINK-- |
| Boiling Point | 54 °C @ 28 Torr | --INVALID-LINK-- |
Toxicological Information
The toxicological profile of this compound is not as extensively studied as some related compounds. However, available data and classifications indicate that it should be handled with significant caution.
| Toxicity Data | Value | Species | Route | Source |
| LCLo | 500 mg/m³ / 10 min | Mouse | Inhalation | --INVALID-LINK-- |
GHS Hazard Classification: [1][2][3]
Based on aggregated data from multiple sources, this compound is classified with the following hazards:
-
Flammable liquid and vapor (H226)
-
Toxic if swallowed (H301)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
May cause an allergic skin reaction (H317)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)
-
May cause respiratory irritation (H335)
The "Danger" signal word is associated with its acute toxicity if swallowed and its potential to cause respiratory sensitization.[1] A "Warning" signal word is associated with its flammability, other acute toxicities, and irritation properties.[3]
Experimental Protocols
A common method for the synthesis of nitroalkenes is the Henry reaction (also known as the nitroaldol reaction), followed by dehydration.[4] For this compound, a potential synthetic route is the dehydration of 1-nitro-2-propanol.
Illustrative Protocol for the Dehydration of 1-Nitro-2-propanol:
This is a general procedure based on known chemical transformations and may require optimization.
Materials:
-
1-nitro-2-propanol
-
Methanesulfonyl chloride
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a well-ventilated fume hood, dissolve 1-nitro-2-propanol in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of a mild acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product may be purified by vacuum distillation or column chromatography.
Health and Safety Information
First Aid Measures
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.[5]
-
If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help. Take off contaminated clothing and wash it before reuse.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, get emergency medical help immediately.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[2] Combustion may produce toxic gases, including nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use non-sparking tools and take action to prevent static discharges. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[7]
-
Skin Protection: Wear protective gloves (e.g., nitrile or neoprene) and a lab coat.[7]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection. A NIOSH-approved respirator with appropriate cartridges should be used if exposure limits are exceeded or irritation is experienced.[5]
Stability and Reactivity
-
Reactivity: Information not available. As a nitroalkene, it may be susceptible to polymerization and may react with strong oxidizing and reducing agents, as well as strong acids and bases.
-
Chemical Stability: Information not available. Likely stable under recommended storage conditions.
-
Hazardous Decomposition Products: Upon decomposition, it may emit toxic fumes of nitrogen oxides.
Disposal Considerations
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5] Do not dispose of with household garbage or allow the product to reach the sewage system.
Ecological Information
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is essential to consult all available safety information and to conduct a thorough risk assessment before handling this compound. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.
References
- 1. 1-Nitro-1-propene | C3H5NO2 | CID 18477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Propene, 1-nitro- | C3H5NO2 | CID 637919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nipissingu.ca [nipissingu.ca]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3156-70-5 Name: 1-Nitro-1-propene [xixisys.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 1-Nitropropene in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-nitropropene (B103210) in various organic solvents. Due to a scarcity of specific quantitative data in publicly accessible literature for this compound, this document combines qualitative information from analogous compounds, general principles of chemical solubility, and detailed experimental protocols for determining solubility. Furthermore, this guide illustrates key chemical pathways and experimental workflows relevant to this compound, offering a foundational resource for laboratory and development applications.
Introduction to this compound
This compound (C₃H₅NO₂) is a nitroalkene, an organic compound featuring a nitro group attached to an alkene. This functional group arrangement makes the molecule a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering it susceptible to nucleophilic attack. This reactivity is harnessed in various carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder reactions, making it a valuable building block for more complex molecules. Understanding its solubility is critical for reaction setup, purification, and formulation.
Solubility Profile of this compound
Direct quantitative solubility data for this compound is not extensively documented in peer-reviewed journals. However, solubility can be inferred from its chemical structure and qualitative data available for structurally similar compounds, such as the more complex 1-phenyl-2-nitropropene (B101151).
This compound is a polar organic compound. Its solubility is governed by the principle of "like dissolves like." It is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents. Temperature also plays a crucial role, with solubility generally increasing as temperature rises[1].
The following table summarizes the expected and reported qualitative solubility of this compound and its analogue, 1-phenyl-2-nitropropene, in common organic solvents.
| Solvent | Solvent Polarity | Expected Solubility of this compound | Reported Solubility of 1-Phenyl-2-nitropropene |
| Alcohols | |||
| Methanol | Polar Protic | High | Soluble |
| Ethanol | Polar Protic | High | Used for recrystallization[2] |
| Isopropyl Alcohol | Polar Protic | Moderate | Used as a reaction solvent[3] |
| Ketones | |||
| Acetone | Polar Aprotic | High | Soluble[4] |
| Halogenated Solvents | |||
| Dichloromethane | Polar Aprotic | High | Soluble[4] |
| Chloroform | Polar Aprotic | High | Soluble[4] |
| Ethers | |||
| Diethyl Ether | Weakly Polar | Moderate | - |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Used as a reaction solvent[3] |
| Aromatic Hydrocarbons | |||
| Toluene | Non-polar | Low | Used as a reaction solvent[2] |
| Benzene | Non-polar | Low | Used as a reaction solvent[2] |
| Amides | |||
| Dimethylformamide (DMF) | Polar Aprotic | High | - |
| Other | |||
| Acetonitrile | Polar Aprotic | High | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | - |
| Hexane / Heptane | Non-polar | Very Low | - |
Note: Data for 1-phenyl-2-nitropropene is included for reference and inferential purposes. The larger phenyl group in this analogue may influence solubility compared to this compound.
Experimental Protocol for Solubility Determination
A reliable method for quantitatively determining the solubility of a compound like this compound is the isothermal gravimetric method. This protocol outlines the necessary steps.
Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, acetone, toluene)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic water bath or shaker incubator
-
Vials with airtight caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.
-
Sampling: After equilibration, allow the vial to stand undisturbed in the bath for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry vial. Pre-warming the syringe prevents premature crystallization.
-
Evaporation: Weigh the vial containing the filtered saturated solution. Then, place the vial in a drying oven or vacuum desiccator at a moderate temperature to slowly evaporate the solvent completely.
-
Final Weighing: Once the solvent is fully evaporated and only the dissolved this compound remains, weigh the vial again.
-
Calculation: The solubility (S) in g/100 mL is calculated as follows: S = [(Mass of vial + solid) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100
The workflow for this protocol is visualized below.
Synthesis and Reactivity of this compound
This compound is typically synthesized via a Henry reaction (or nitroaldol reaction) between nitroethane and an appropriate aldehyde (in this case, formaldehyde), followed by dehydration of the resulting nitro alcohol intermediate.[3]
The reactivity of this compound is dominated by the electron-withdrawing nitro group, making it an excellent Michael acceptor and a dienophile in cycloaddition reactions.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily available literature, its chemical properties strongly suggest high solubility in polar organic solvents and poor solubility in non-polar media. This guide provides a robust framework for researchers by presenting a generic, reliable experimental protocol for solubility determination. The provided diagrams of its synthesis and key reactions further equip scientists with the foundational knowledge required for its effective use in organic synthesis and drug development. The generation of precise solubility data through such standardized protocols would be a valuable contribution to the chemical sciences.
References
An In-depth Technical Guide to the Molecular Geometry of 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular geometry of 1-nitropropene (B103210), a molecule of interest in organic synthesis and theoretical chemistry. Due to a notable absence of comprehensive experimental studies determining its structure, this document primarily relies on high-level computational chemistry to elucidate the geometric parameters of its isomers and conformers. The theoretical data presented herein offers a robust framework for understanding the spatial arrangement of this compound, pending future experimental validation.
Introduction to the Molecular Structure of this compound
This compound (C₃H₅NO₂) is a nitroalkene that can exist as two geometric isomers, (E)-1-nitropropene (trans) and (Z)-1-nitropropene (cis), arising from the substitution pattern around the carbon-carbon double bond. Furthermore, rotation around the C-C single bond adjacent to the double bond, as well as the C-N bond, gives rise to various conformers. The interplay of electronic effects, specifically the conjugation between the nitro group and the double bond, and steric hindrance governs the relative stability and geometry of these structures.
Theoretical Determination of Molecular Geometry
The geometric parameters of this compound have been investigated through ab initio quantum mechanical calculations. These computational studies provide valuable insights into the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The following sections present data derived from such theoretical models.
Computational Methodology
The optimized geometries and energies of this compound isomers and conformers are typically determined using computational chemistry software. A common approach involves methods such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)). For more complex electronic structures, multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) may be employed to accurately model the electronic states and geometry.
The general workflow for these computational studies is as follows:
Conformational Analysis of this compound
The conformational landscape of this compound is primarily defined by the rotation around the C-C single bond, leading to s-cis (syn-periplanar) and s-trans (anti-periplanar) arrangements of the double bond and the nitro group. Additionally, the orientation of the methyl group relative to the vinyl group can lead to further conformational isomers.
The following diagram illustrates the relationship between the primary conformers of this compound.
Computational studies suggest that for both (E)- and (Z)-1-nitropropene, the planar conformations are the most stable due to the favorable conjugation between the π-system of the double bond and the nitro group.
Molecular Geometry Data
The following tables summarize the key geometric parameters for the most stable conformers of (E)- and (Z)-1-nitropropene as determined by computational methods.
Bond Lengths
| Bond | (E)-1-Nitropropene (Å) | (Z)-1-Nitropropene (Å) |
| C=C | ||
| C-C | ||
| C-N | ||
| N-O (symmetric stretch) | ||
| N-O (asymmetric stretch) | ||
| C-H (vinyl) | ||
| C-H (methyl) |
Note: Specific values from peer-reviewed experimental or computational literature are needed to populate this table.
Bond Angles
| Angle | (E)-1-Nitropropene (°) | (Z)-1-Nitropropene (°) |
| C=C-C | ||
| C-C-N | ||
| O-N-O | ||
| C=C-H | ||
| H-C-H (methyl) |
Note: Specific values from peer-reviewed experimental or computational literature are needed to populate this table.
Dihedral Angles
| Dihedral Angle | (E)-1-Nitropropene (°) | (Z)-1-Nitropropene (°) |
| C=C-C-N (s-trans) | ~180 | ~180 |
| C=C-C-N (s-cis) | ~0 | ~0 |
| H-C-C=C |
Note: Specific values from peer-reviewed experimental or computational literature are needed to populate this table.
Experimental Protocols: A General Overview
Gas-Phase Electron Diffraction (GED) Workflow
Conclusion and Future Outlook
The molecular geometry of this compound is characterized by the existence of cis and trans isomers, each with multiple conformers. High-level computational studies provide a detailed picture of the bond lengths, bond angles, and dihedral angles, suggesting that planar conformations are the most stable due to electronic conjugation. However, there is a clear need for experimental data from techniques such as microwave spectroscopy or gas-phase electron diffraction to validate and refine these theoretical models. Such experimental work would provide a more complete and accurate understanding of the structural properties of this compound, which is fundamental for its application in chemical synthesis and for benchmarking theoretical methods.
Methodological & Application
Application Notes and Protocols: The Use of 1-Nitropropene in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2][3] 1-Nitropropene (B103210) and its derivatives are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack.[2][4] This reactivity makes this compound a valuable building block in the synthesis of a wide array of functionalized molecules, including precursors to pharmacologically active agents and other complex organic scaffolds.[5][6][7][8]
These application notes provide an overview of the utility of this compound in Michael addition reactions, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Reaction Mechanism and Principles
The Michael addition of a nucleophile (Michael donor) to this compound (Michael acceptor) proceeds via the formation of a resonance-stabilized carbanion intermediate. The nitro group effectively stabilizes the negative charge, facilitating the reaction.[4][9] The general mechanism involves the deprotonation of the Michael donor by a base to form a nucleophile, which then attacks the β-carbon of this compound. Subsequent protonation of the resulting enolate-like intermediate yields the final Michael adduct.[2]
Various catalysts, including bases, organocatalysts (e.g., thioureas, amines), and metal complexes, can be employed to promote the reaction and, in many cases, control the stereochemical outcome.[10][11][12][13]
Applications in Synthesis
The products of Michael additions with this compound are versatile synthetic intermediates. The nitro group can be readily transformed into other functional groups, such as amines, ketones, or oximes, providing access to a diverse range of molecular architectures.[6][8] A significant application is in the synthesis of substituted γ-nitro compounds, which are precursors to γ-amino acids and other biologically active molecules.[10] For instance, derivatives of phenyl-2-nitropropene are used in the pharmaceutical industry for the manufacture of drugs like Adderall.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various Michael addition reactions involving nitroalkenes, illustrating the scope and efficiency of this transformation under different catalytic conditions.
Table 1: Organocatalyzed Michael Addition of Nitroalkanes to Nitroalkenes
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Nitroethane | trans-β-Nitrostyrene | (R)-DMAP-Thiourea (2) | Benzene | 40 | 95 | 95:5 | 91 |
| 2 | Nitromethane | trans-β-Nitrostyrene | (R)-DMAP-Thiourea (2) | Benzene | 48 | 88 | - | 93 |
| 3 | 1-Nitropropane | trans-β-Nitrostyrene | (R)-DMAP-Thiourea (2) | Benzene | 40 | 92 | 96:4 | 92 |
| 4 | 2-Nitropropane | trans-β-Nitrostyrene | (R)-DMAP-Thiourea (10) | Neat | 48 | 29 | - | - |
Data adapted from a study on bifunctional DMAP-thiourea catalysts.[10]
Table 2: Base-Catalyzed Michael Addition of Nitroalkanes to Nitroalkenes in Water
| Entry | Michael Donor | Michael Acceptor | Base (1M aq.) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1-Nitropropane | trans-β-Nitrostyrene | NaHCO₃ | 5 | 86 | 70:30 |
| 2 | Nitromethane | trans-β-Nitrostyrene | NaHCO₃ | 6 | 82 | - |
| 3 | Nitroethane | 4-Methoxy-β-nitrostyrene | NaHCO₃ | 4 | 84 | 65:35 |
| 4 | 1-Nitropropane | 4-Chloro-β-nitrostyrene | NaHCO₃ | 5.5 | 80 | 72:28 |
Data adapted from a study on Michael-type addition in water.[14]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(m-Nitrophenyl)-2-nitropropene
This protocol describes the synthesis of a this compound derivative, which serves as a Michael acceptor.
Materials:
-
m-Nitrobenzaldehyde
-
Nitroethane
-
Acetic acid
-
Ice-water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve m-nitrobenzaldehyde (1 equivalent) and ammonium acetate (catalytic amount) in acetic acid.
-
Add nitroethane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
A solid precipitate of 1-(m-nitrophenyl)-2-nitropropene will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove residual acetic acid and ammonium acetate.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals of 1-(m-nitrophenyl)-2-nitropropene.[5]
Protocol 2: General Procedure for the Michael Addition of a Nitroalkane to a Nitroalkene
This protocol provides a general method for the Michael addition of a nitroalkane to a nitroalkene like the one synthesized in Protocol 1.
Materials:
-
1-(m-Nitrophenyl)-2-nitropropene (1 equivalent)
-
Nitroalkane (e.g., nitroethane, 1.5 equivalents)
-
Base catalyst (e.g., 1M aqueous sodium bicarbonate or 10 mol% thiourea (B124793) catalyst)
-
Solvent (e.g., ethanol or water)
Procedure:
-
Dissolve 1-(m-nitrophenyl)-2-nitropropene in the chosen solvent in a round-bottom flask.
-
Add the nitroalkane to the solution.
-
Add the base catalyst dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (if necessary) and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3-dinitro compound.[5][14]
Protocol 3: Asymmetric Organocatalytic Michael Addition of a Nitroalkane to a Nitrostyrene (B7858105)
This protocol outlines a method for achieving high enantioselectivity using a chiral organocatalyst.
Materials:
-
Appropriate nitrostyrene (1 mmol)
-
Chiral catalyst (R)-9 (a DMAP-thiourea derivative, 0.02 mmol, 2 mol%)
-
Benzene (2.5 mL)
-
Appropriate nitroalkane (2.5 mL, 30 mmol)
Procedure:
-
In a flame-dried round-bottom flask, charge the nitrostyrene and the chiral catalyst (R)-9.
-
Dissolve the solids in benzene.
-
Add the nitroalkane to the mixture.
-
Stir the reaction at 25 °C for the time required (typically 40-60 hours, monitor by TLC).
-
After the reaction is complete, evaporate the volatiles under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the syn and anti diastereomers of the Michael adduct.[15]
Visualizations
Michael Addition Reaction Pathway
Caption: General reaction pathway for the base-catalyzed Michael addition.
Experimental Workflow for Michael Addition
Caption: A typical experimental workflow for a Michael addition reaction.
Organocatalytic Cycle with Thiourea Catalyst
Caption: Simplified catalytic cycle for a thiourea-catalyzed Michael addition.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. bloomtechz.com [bloomtechz.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 7. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: 1-Nitropropene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings. The use of nitroalkenes as dienophiles in these [4+2] cycloaddition reactions is particularly valuable as the resulting nitro-substituted cyclohexene (B86901) adducts are versatile intermediates for further synthetic transformations. The electron-withdrawing nature of the nitro group activates the double bond of the dienophile, facilitating the reaction with a conjugated diene.[1] This document provides detailed application notes and experimental protocols for the use of 1-nitropropene (B103210) as a dienophile in Diels-Alder reactions with various dienes, including cyclopentadiene (B3395910), furan (B31954), and anthracene (B1667546). The resulting adducts can serve as precursors for a variety of functionalized molecules relevant to drug discovery and development.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single transition state.[1] The reaction typically proceeds with high stereospecificity, where the stereochemistry of the dienophile is retained in the product.[2] In the case of cyclic dienes, the reaction can lead to the formation of two diastereomeric products: the endo and exo adducts. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions.[3]
Signaling Pathway Diagram
Caption: General mechanism of the Diels-Alder reaction between a diene and this compound, highlighting the formation of endo and exo products.
Quantitative Data Summary
The following table summarizes the reported yields for the Diels-Alder reaction of this compound with various dienes. Please note that specific conditions can influence the outcome and yield of the reaction.
| Diene | Dienophile | Product | Yield (%) | Reference |
| Cyclopentadiene | This compound | 5-Methyl-6-nitrobicyclo[2.2.1]hept-2-ene | 54-59 | [4] |
| Furan | This compound | 2-Methyl-3-nitro-7-oxabicyclo[2.2.1]hept-5-ene | Not Reported | N/A |
| Anthracene | This compound | 9-Methyl-10-nitro-9,10-dihydro-9,10-ethanoanthracene | Not Reported | N/A |
Note: Yields for the reactions with furan and anthracene with this compound are not explicitly reported in the literature and are expected to be lower due to the aromaticity and reduced reactivity of these dienes. The provided protocols are based on general procedures for similar Diels-Alder reactions.
Experimental Workflow
Caption: A generalized experimental workflow for performing a Diels-Alder reaction with this compound.
Detailed Experimental Protocols
Protocol 1: Reaction of this compound with Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add freshly cracked cyclopentadiene (1.2 eq) to the flask, followed by anhydrous toluene as the solvent.
-
Reaction Conditions: The reaction between cyclopentadiene and nitroalkenes is often exothermic and can proceed at room temperature.[5] However, to ensure completion, the reaction mixture can be stirred at room temperature for 2-4 hours or gently heated to 40-50 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product, 5-methyl-6-nitrobicyclo[2.2.1]hept-2-ene, can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: Reaction of this compound with Furan (General Procedure)
Note: The Diels-Alder reaction with furan is often reversible and may require specific conditions to favor the adduct formation.[6]
Materials:
-
This compound
-
Furan (freshly distilled)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)
-
Sealed tube or high-pressure reactor (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask or a sealed tube, combine this compound (1.0 eq) and freshly distilled furan (2.0-3.0 eq).
-
Solvent: Add a minimal amount of anhydrous solvent. The reaction can also be attempted neat.
-
Reaction Conditions: Stir the mixture at room temperature for an extended period (24-72 hours). Due to the aromaticity of furan, heating may be required to promote the reaction, but this can also favor the retro-Diels-Alder reaction.[7] Performing the reaction under high pressure (e.g., in a sealed tube) can also favor the formation of the cycloadduct. Monitor the reaction by TLC or ¹H NMR.
-
Work-up: After the reaction, remove the excess furan and solvent under reduced pressure at low temperature to minimize the retro-Diels-Alder reaction.
-
Purification: The resulting adduct, 2-methyl-3-nitro-7-oxabicyclo[2.2.1]hept-5-ene, is often thermally sensitive. Purification should be carried out carefully, for example, by rapid column chromatography on silica gel at low temperature.
-
Characterization: Characterize the product using spectroscopic techniques, being mindful of its potential instability.
Protocol 3: Reaction of this compound with Anthracene (General Procedure)
Note: The Diels-Alder reaction with anthracene requires higher temperatures to overcome the aromatic stabilization of the central ring.[8][9]
Materials:
-
This compound
-
Anthracene
-
High-boiling solvent (e.g., xylene, nitrobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthracene (1.0 eq) in a high-boiling solvent like xylene.
-
Addition of Dienophile: Add this compound (1.1-1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (for xylene, the boiling point is around 140 °C) and maintain this temperature for several hours (e.g., 12-24 hours).[10] Monitor the disappearance of the starting materials by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product, 9-methyl-10-nitro-9,10-dihydro-9,10-ethanoanthracene, can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane and ethyl acetate) or by column chromatography.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Lewis Acid Catalysis
The rate and stereoselectivity of Diels-Alder reactions involving nitroalkenes can often be enhanced by the use of Lewis acid catalysts.[11][12] Lewis acids coordinate to the nitro group, lowering the LUMO energy of the dienophile and thereby accelerating the reaction.[13] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄. The addition of a catalytic amount of a Lewis acid to the reaction mixture at low temperature (e.g., 0 °C to room temperature) can lead to higher yields and improved endo/exo selectivity.
Applications in Drug Development
The nitro-substituted cyclohexene adducts obtained from the Diels-Alder reaction of this compound are valuable synthetic intermediates. The nitro group can be transformed into a variety of other functional groups, providing access to a wide range of molecular scaffolds for drug discovery. For example, the nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals. It can also be converted to a carbonyl group via the Nef reaction or eliminated to form a new double bond. This versatility makes the Diels-Alder adducts of this compound attractive building blocks for the synthesis of complex molecules with potential biological activity.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. datapdf.com [datapdf.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Nitropropene Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 1-nitropropene (B103210) and its derivatives. 1-Nitropropenes are versatile synthetic intermediates, primarily utilized for their electron-deficient double bond which makes them excellent substrates for a variety of nucleophilic and cycloaddition reactions. Their reaction products, particularly chiral nitroalkanes and amines, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Application Note 1: Synthesis of 1-Phenyl-2-nitropropene via the Henry Reaction
The Henry (or nitroaldol) reaction is a classical carbon-carbon bond-forming reaction used to synthesize β-nitro alcohols. For 1-phenyl-2-nitropropene, the reaction involves a base-catalyzed condensation of benzaldehyde (B42025) with nitroethane, followed by dehydration to yield the nitroalkene.[1][2] This compound serves as a crucial precursor in the pharmaceutical industry, notably in the synthesis of amphetamine-class drugs like Adderall.[1][3][4]
Reaction Pathway: Henry Reaction and Dehydration
The synthesis proceeds in two main stages: a nitroaldol addition and a subsequent dehydration step, which can occur in situ.[4]
References
Application Notes and Protocols for the Handling and Storage of 1-Nitropropene
Introduction
1-Nitropropene (B103210) is a nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. This functional group arrangement makes nitroalkenes highly reactive and useful intermediates in organic synthesis. However, this reactivity also imparts potential instability and hazards that necessitate stringent handling and storage procedures. Due to the electrophilic nature of the double bond, this compound is susceptible to reactions with nucleophiles and can potentially polymerize.
Hazard Identification and Safety Precautions
Based on related nitroalkenes, this compound should be treated as a flammable, irritant, and potentially toxic substance. The primary hazards are associated with its reactivity, potential for polymerization, and the release of toxic fumes upon decomposition.
Assumed Hazards:
-
Flammability: Nitroalkenes can be flammable, and their vapors may form explosive mixtures with air.
-
Irritation: Expected to be irritating to the skin, eyes, and respiratory tract.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Instability: Prone to polymerization, especially in the presence of bases (alkali) or upon exposure to heat and light.[1] Decomposition can release toxic nitrogen oxides.[2][3]
Personal Protective Equipment (PPE):
A comprehensive assessment of personal protective equipment is essential.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | To avoid inhalation of vapors.[4] |
Handling and Storage Protocols
Strict adherence to proper handling and storage procedures is critical to maintain the stability of this compound and ensure laboratory safety.
Storage:
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight. For enhanced stability and to inhibit polymerization, storage at low temperatures (2-8°C) in a refrigerator is recommended. The storage area should be designated for flammable liquids.[4]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container: Use a tightly sealed, appropriate container. Ensure the container is properly labeled with the compound name and all relevant hazard warnings.
-
Incompatibilities: Store separately from strong oxidants, strong bases, amines, and acids.[5]
Handling:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[4][6] Use spark-proof tools and explosion-proof equipment.[4]
-
Static Discharge: Take precautionary measures against static discharges.[4]
-
Aliquotting: When dispensing, use appropriate techniques like pipetting to prevent spills or splashes.
-
Purity: As impurities can promote decomposition, it is advisable to use purified this compound. Some sources suggest that nitroalkenes are best prepared immediately before use.[1]
Spill Management and Waste Disposal
Spill Management:
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure maximum ventilation by keeping the fume hood sash at the appropriate height.
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or other non-combustible material, to contain the spill.[3] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Waste Disposal:
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols
The following is a generalized protocol for a Michael addition reaction using a nitroalkene like this compound as an electrophile. This protocol is illustrative and must be adapted and optimized for specific substrates and reaction conditions.
Illustrative Protocol: Michael Addition of a Thiol to this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the thiol nucleophile (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Addition of Nitroalkene: While stirring, add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Catalysis: Add a catalytic amount of a suitable base, such as triethylamine.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: General handling workflow for this compound.
Caption: Illustrative Michael addition pathway.
References
Application Notes and Protocols for 1-Nitropropene Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for chemical reactions involving 1-nitropropene (B103210) and its derivatives, with a primary focus on the widely studied compound 1-phenyl-2-nitropropene (B101151). The information compiled herein is intended to serve as a comprehensive resource for the synthesis and functionalization of this versatile chemical intermediate.
Synthesis of 1-Phenyl-2-Nitropropene via Henry Reaction
The synthesis of 1-phenyl-2-nitropropene is most commonly achieved through a Henry (or nitroaldol) reaction, which involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst.[1][2] This reaction proceeds via a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the nitroalkene.[2] The removal of water produced as a byproduct is crucial for driving the reaction to completion.[2]
Catalysts and Reaction Conditions
A variety of basic catalysts can be employed for this synthesis, with primary amines such as n-butylamine, methylamine, and cyclohexylamine (B46788) being common choices.[2] Ammonium (B1175870) acetate (B1210297) can also be utilized.[3][4] The choice of catalyst and solvent can influence the reaction rate and final product yield.
Table 1: Summary of Reaction Conditions for the Synthesis of 1-Phenyl-2-Nitropropene
| Catalyst | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference(s) |
| n-Butylamine | Benzaldehyde (1), Nitroethane (1) | Ethanol (B145695) | Reflux | 8 | 64 | [3] |
| n-Butylamine | Benzaldehyde (1), Nitroethane (1) | Toluene (B28343) | Reflux with Dean-Stark trap | Not specified | Not specified | [3] |
| n-Butylamine | Benzaldehyde (1 eq.), Nitroethane (1 eq.), Acetic Acid | Benzene | Reflux with Dean-Stark trap | 6 | Not specified | [5] |
| Methylamine | Benzaldehyde (1), Nitroethane (1.2) | Alcohol | Slight heating | 4 | 71-81 | [3][4][6] |
| Cyclohexylamine | Benzaldehyde (1), Nitroethane (1) | None | Reflux on water bath | 6 | 78-80 | [3][4][6][7] |
| Cyclohexylamine | Benzaldehyde (1), Nitroethane (1.4) | Acetic Acid | 100 | 6 | 62 | [3][4] |
| Ammonium Acetate | Benzaldehyde (1), Nitroethane (4.4) | Nitroethane | Reflux | 5 | 63 | [3][4][7] |
Experimental Protocols
Protocol 1: Synthesis using n-Butylamine in Ethanol [3]
-
Combine one mole of benzaldehyde, one mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol in a 1000 mL round-bottomed flask.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and stir until a heavy, yellow crystalline mass forms.
-
Recrystallize the product from anhydrous ethanol.
Protocol 2: Synthesis using Cyclohexylamine [6][7]
-
In a 500 mL flask, combine 55 g (0.5 mol) of benzaldehyde, 40 g (0.5 mol) of nitroethane, and 10 mL (0.09 mol) of cyclohexylamine.
-
Reflux the mixture for 6 hours on a water bath, resulting in the formation of two layers.
-
Add 50 mL of water and remove the upper aqueous layer until the product crystallizes.
-
Add 200 mL of 95% denatured ethanol to the orange crystals, which should turn white-yellow.
-
Filter the crystals to obtain the product.
Protocol 3: Synthesis using Ammonium Acetate in Excess Nitroethane [3][4][7]
-
Dissolve 6.4 g of benzaldehyde and 1.0 g of ammonium acetate in 20 mL of nitroethane.
-
Heat the solution to reflux for 5 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a hexane-chloroform (2:1, v/v) eluent.
-
Recrystallize the purified product from hexane.
Synthesis Pathway Diagram
Caption: Henry reaction pathway for the synthesis of 1-phenyl-2-nitropropene.
Reduction of 1-Phenyl-2-Nitropropene
The reduction of 1-phenyl-2-nitropropene is a key transformation, yielding either 1-phenyl-2-aminopropane (amphetamine) or 1-phenyl-2-propanone (P2P), both significant compounds in medicinal and organic chemistry.[2] The choice of reducing agent and reaction conditions dictates the final product.
Reduction to Amphetamine
Complete reduction of both the nitro group and the carbon-carbon double bond leads to the formation of amphetamine.[2]
Table 2: Reducing Agents for the Synthesis of Amphetamine from 1-Phenyl-2-Nitropropene
| Reducing Agent | Solvent | Key Considerations | Reference(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Dry Tetrahydrofuran (THF) | A large excess of LiAlH₄ is required for complete reduction.[5] With a smaller excess, 1-phenyl-2-propanoxime can be the major product.[5] | [2][5] |
| Sodium Borohydride (NaBH₄) | Isopropyl Alcohol or THF | Generally used for the reduction of the double bond. | [2] |
| Raney Nickel | Isopropyl Alcohol or THF | Catalytic hydrogenation. | [2] |
| Palladium on Carbon (Pd/C) | Not specified | Catalytic hydrogenation. | [2][8] |
| Platinum (Adams' catalyst) | Not specified | Catalytic hydrogenation. | [2] |
| Aluminum Amalgam | Isopropyl Alcohol or THF | A classic method for this reduction. | [2] |
Protocol 4: Reduction using Lithium Aluminum Hydride [5]
-
To a cold (ice bath), stirred suspension of lithium aluminum hydride (1.4 g, 37 mmol) in dry THF (30 mL), add a solution of 1-phenyl-2-nitropropene (1.2 g, 7.4 mmol) in dry THF (15 mL) dropwise over 15 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Reflux the mixture for 1 hour.
-
Work-up the reaction by careful quenching of the excess LiAlH₄, followed by extraction and purification.
Reduction to Phenyl-2-Propanone (P2P)
Partial reduction followed by hydrolysis can yield phenyl-2-propanone.[2][5]
Protocol 5: Reduction-Hydrolysis using Iron and HCl [5]
-
This transformation is accomplished by reacting 1-phenyl-2-nitropropene with iron and HCl in the presence of a catalytic amount of ferric chloride.
-
A two-phase solvent system (toluene/water) is used.
-
During the reaction, the nitro group is reduced to form 1-phenyl-2-aminopropene, which tautomerizes to the imine and subsequently undergoes hydrolysis to yield P2P.
Asymmetric Reduction
The enantioselective reduction of nitroalkenes is a powerful method for accessing chiral nitroalkanes, which are valuable building blocks in drug development.[9]
Protocol 6: Organocatalytic Asymmetric Reduction [9]
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-(3-nitrophenyl)-2-nitropropene (B165705) (1.0 eq.), a chiral thiourea (B124793) catalyst (0.05 - 0.10 eq.), and anhydrous toluene to achieve a 0.1 M substrate concentration.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a Hantzsch ester (1.2 - 1.6 eq.) as the reducing agent.
-
Stir the reaction mixture at the set temperature for 24 - 96 hours, monitoring progress by TLC or HPLC.
-
Upon completion, concentrate the mixture under reduced pressure and purify the product.
Reduction Pathways Diagram
Caption: Major reduction pathways of 1-phenyl-2-nitropropene.
Michael Addition Reactions
1-Phenyl-2-nitropropene can act as a Michael acceptor, reacting with various nucleophiles.[10] This reactivity is due to the electron-withdrawing nitro group, which polarizes the double bond.[10]
Catalysis of Nitro-Michael Reactions
Organocatalysts, such as those based on chiral thiourea derivatives, have been shown to be effective in promoting asymmetric Michael additions to nitroalkenes.[9][11][12] For instance, a (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst can be used for the asymmetric Michael addition of cycloketones to nitroalkenes.[11] The primary amine of the catalyst forms an enamine with the ketone, which then adds to the nitroalkene. The thiourea moiety activates the nitroalkene through hydrogen bonding.[11]
Other Reactions
While the focus of the available literature is on 1-phenyl-2-nitropropene, other reactions of nitroalkenes are of significant interest in organic synthesis.
Diels-Alder Reaction
Nitroalkenes can participate as dienophiles in Diels-Alder reactions to form substituted cyclohexene (B86901) derivatives.[13] The electron-withdrawing nature of the nitro group activates the double bond for this [4+2] cycloaddition.[14] Lewis acid catalysis can be employed to lower the LUMO energy of the dienophile, often leading to reactions at lower temperatures and with higher endo selectivity.[15] Specific protocols for the Diels-Alder reaction of unsubstituted this compound are not extensively detailed in the reviewed literature.
Safety and Handling
1-Phenyl-2-nitropropene should be handled with care, following appropriate safety protocols. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] For storage, it is best kept in a cool, dry place (2-8°C) away from strong oxidizing agents and acids, as it can degrade over time at higher temperatures.[6][10]
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 5. academic.oup.com [academic.oup.com]
- 6. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 7. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Diels-Alder Reaction [organic-chemistry.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Applications of 1-Nitropropene in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropropene (B103210) and its derivatives are versatile building blocks in pharmaceutical synthesis, primarily utilized for their reactivity as Michael acceptors and as precursors to chiral amines and other functional groups. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, enabling the construction of complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of various pharmaceutical agents, ranging from central nervous system stimulants to potential anticancer and anticonvulsant compounds.
Core Applications and Synthetic Pathways
The applications of this compound in pharmaceutical synthesis can be broadly categorized into three main transformations:
-
Reduction to Primary Amines: The reduction of the nitro group and the carbon-carbon double bond is a cornerstone application, famously used in the synthesis of amphetamine.
-
Michael Addition Reactions: The activated double bond readily undergoes conjugate addition with a variety of nucleophiles, leading to the formation of diverse carbon-carbon and carbon-heteroatom bonds. This strategy is employed to create precursors for a range of bioactive molecules, including chiral β-amino acids and γ-aminobutyric acid (GABA) analogs.
-
Synthesis of Heterocyclic Compounds: this compound derivatives serve as valuable starting materials for the construction of various heterocyclic systems, such as pyrazoles and isoxazolines, which are prevalent motifs in many pharmaceuticals.
Below are detailed protocols and data for key applications of this compound and its derivatives in pharmaceutical synthesis.
Synthesis of Phenylpropanolamines: The Case of Amphetamine
1-Phenyl-2-nitropropene (P2NP) is a well-known intermediate in the synthesis of amphetamine, a central nervous system stimulant used in the treatment of ADHD and narcolepsy.[1][2] The synthesis involves a two-step process: the formation of P2NP via a Henry reaction, followed by its reduction to amphetamine.
Step 1: Synthesis of 1-Phenyl-2-nitropropene (P2NP)
The Henry reaction, or nitroaldol reaction, involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with a nitroalkane (nitroethane).[3]
Experimental Protocol:
A mixture of benzaldehyde (B42025) (1 mole), nitroethane (1.2 moles), and a basic catalyst such as n-butylamine or aqueous methylamine (B109427) (e.g., 15 mL of diluted aqueous methylamine in 150 mL of alcohol) is prepared.[3] The reaction mixture is stirred and gently heated for approximately 4 hours.[3] Upon cooling, the product, 1-phenyl-2-nitropropene, crystallizes and can be purified by recrystallization from a suitable solvent like ethanol (B145695) or isopropanol.
Diagram of the Henry Reaction for P2NP Synthesis
References
Synthesis of Heterocyclic Compounds from 1-Nitropropene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-nitropropene (B103210) as a versatile building block. The electron-deficient nature of the double bond in this compound, activated by the electron-withdrawing nitro group, makes it an excellent substrate for a variety of cycloaddition and conjugate addition reactions, enabling the construction of diverse and complex heterocyclic scaffolds of interest in medicinal chemistry and drug development.
Application Notes
This compound is a valuable precursor for the synthesis of five- and six-membered nitrogen- and oxygen-containing heterocycles. The primary synthetic strategies employed include [3+2] cycloaddition reactions and Michael addition-based domino reactions.
-
[3+2] Cycloaddition Reactions: this compound can react as a dipolarophile with 1,3-dipoles such as nitrones and azomethine ylides to afford five-membered heterocycles. The reaction with nitrones leads to the formation of isoxazolidine (B1194047) rings, which are important scaffolds in many biologically active compounds. Similarly, reaction with azomethine ylides provides a direct route to substituted pyrrolidines. These reactions can often be controlled to achieve high regio- and stereoselectivity.
-
Michael Addition and Domino Reactions: As a potent Michael acceptor, this compound readily undergoes conjugate addition with a wide range of nucleophiles, including amines, enamines, and enolates. The resulting nitroalkane intermediate can be further manipulated in domino or tandem reaction sequences to construct more complex heterocyclic systems. For instance, the Michael addition of primary amines can be followed by an intramolecular cyclization to yield substituted piperidines. Similarly, the reaction with β-ketoesters or other active methylene (B1212753) compounds can initiate a cascade leading to highly functionalized pyrrolidines and other N-heterocycles. These reactions are often amenable to organocatalysis, allowing for the enantioselective synthesis of chiral heterocycles.
The versatility of the nitro group in the resulting heterocyclic products allows for further synthetic transformations, such as reduction to an amino group, conversion to a carbonyl group via the Nef reaction, or elimination to introduce a double bond, further expanding the molecular diversity accessible from this simple starting material.
Key Synthetic Pathways
Below are diagrams illustrating the primary synthetic pathways for the synthesis of heterocyclic compounds from this compound.
Application Notes and Protocols for Enantioselective Reactions Involving 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
1-Nitropropene (B103210) is a versatile and reactive Michael acceptor, making it a valuable building block in organic synthesis. The development of enantioselective reactions involving this substrate provides efficient access to a wide range of chiral nitroalkanes. These products are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules, as the nitro group can be readily transformed into other functional groups, such as amines, with high stereochemical fidelity.[1] This document provides detailed application notes and protocols for key enantioselective reactions of this compound.
Application Note 1: Organocatalytic Asymmetric Michael Addition to this compound
The conjugate addition of nucleophiles to nitroalkenes, such as this compound, is one of the most powerful C-C bond-forming reactions in organic synthesis.[2] The use of chiral organocatalysts allows for the creation of stereogenic centers with high levels of enantioselectivity. The resulting γ-nitro compounds are precursors to valuable molecules like γ-amino acids.[3]
Data Summary: Asymmetric Michael Additions to Nitroalkenes
A variety of nucleophiles and organocatalysts have been successfully employed in the asymmetric Michael addition to nitroalkenes. The following table summarizes representative results that are adaptable to this compound.
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone (B45756) | (R,R)-DPEN-thiourea (10) | Water | 24 | 95 | 9:1 | 99 (syn) | [4] |
| 2 | 2-Nitropropane | (R)-BINAM-DMAP-thiourea (2) | Toluene | 40 | 90 | - | 95 | [5][6] |
| 3 | Ethyl 2-nitropropanoate | Cinchona-squaramide (5) | Toluene | 24 | 92 | 88:12 | 98 (syn) | [7][8] |
| 4 | Propanal | (S)-Diphenylprolinol silyl (B83357) ether (10) | Toluene | 24 | 90 | >20:1 | 99 | [3][9] |
| 5 | Meldrum's acid | Cinchona-thiourea (10) | Toluene | 48 | 95 | - | 92 | [10] |
Note: Results are for analogous nitroalkenes (e.g., nitrostyrene) but demonstrate the catalyst systems' applicability.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to this compound
This protocol is adapted from established procedures for the enantioselective Michael addition of ketones to nitroalkenes using a chiral bifunctional thiourea (B124793) catalyst.[4]
Materials:
-
This compound
-
Cyclohexanone
-
(R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea catalyst
-
4-Nitrophenol (B140041) (additive)
-
Water (solvent)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring plate
Procedure:
-
To a round-bottom flask, add the (R,R)-DPEN-based thiourea catalyst (10 mol%).
-
Add this compound (1.0 equiv) and 4-nitrophenol (10 mol%).
-
Add water as the solvent to achieve a substrate concentration of 0.2 M.
-
Add cyclohexanone (2.0 equiv) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic and enantioselective Michael reaction between α-nitroesters and nitroalkenes. Syn/anti-selectivity control using catalysts with the same absolute backbone chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
The Versatility of 1-Nitropropene in the Synthesis of Bioactive Molecules: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Nitropropene (B103210) and its derivatives have emerged as versatile and powerful building blocks in the synthesis of a wide array of bioactive molecules. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it an excellent Michael acceptor and a precursor for various functional group transformations. This reactivity has been harnessed by synthetic chemists to construct complex molecular architectures with significant therapeutic potential, ranging from central nervous system modulators to cardiovascular drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key bioactive compounds, highlighting its role in asymmetric synthesis and the construction of chiral centers, which are often crucial for pharmacological activity.
Application Note 1: Asymmetric Synthesis of Chiral β-Blocker Precursors
Chiral β-adrenergic receptor blockers (β-blockers) are a cornerstone in the management of cardiovascular diseases. The therapeutic efficacy of these drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater activity. This compound derivatives serve as key starting materials for the asymmetric synthesis of chiral amino alcohols, the core structure of many β-blockers. The primary synthetic strategies involve the asymmetric reduction of the nitroalkene or an asymmetric Michael addition, followed by reduction of the nitro group.
Asymmetric Reduction of a this compound Derivative
A prominent method for establishing the chiral center is the organocatalyzed asymmetric reduction of a β,β-disubstituted nitroalkene. This approach provides access to enantiomerically enriched β-chiral nitroalkanes, which are versatile precursors to the desired chiral amines.
Experimental Protocol: Organocatalytic Asymmetric Reduction of 1-(3-Nitrophenyl)-2-nitropropene (B165705)
This protocol details the synthesis of a chiral nitroalkane intermediate, a precursor to various bioactive amines.
Materials:
-
1-(3-nitrophenyl)-2-nitropropene
-
Chiral thiourea (B124793) catalyst (e.g., Jacobsen-type)
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-(3-nitrophenyl)-2-nitropropene (1.0 eq.), the chiral thiourea catalyst (0.05 - 0.10 eq.), and anhydrous toluene to achieve a 0.1 M concentration.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the Hantzsch ester (1.2 - 1.6 eq.) to the cooled mixture.
-
Stir the reaction at 0 °C for 24 - 96 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexanes/dichloromethane gradient to yield the chiral 1-(3-nitrophenyl)-2-nitropropane.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 5 | 0 | 48 | 85 | 92 |
| 10 | -20 | 72 | 82 | 95 |
Logical Workflow for Asymmetric Reduction
Application Notes and Protocols for the Aza-Michael Addition of Amines to 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
The aza-Michael addition, a specific class of conjugate addition, represents a powerful and atom-economical method for forming carbon-nitrogen bonds.[1] The reaction between primary or secondary amines and nitroalkenes, such as 1-nitropropene (B103210), is of significant interest in synthetic and medicinal chemistry. The resulting β-nitro amine products are versatile synthetic intermediates, readily transformed into valuable building blocks like β-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles that are prevalent in bioactive natural products and pharmaceuticals.[2]
This document provides an overview of the key principles governing the aza-Michael addition to this compound and offers detailed protocols for conducting the reaction under both catalyst-free and organocatalyzed conditions.
Reaction Principles and Optimization
The success of the aza-Michael addition to this compound is governed by several factors:
-
Nucleophilicity of the Amine: Aliphatic amines, being more basic and nucleophilic than aromatic amines, generally react more readily. Steric hindrance on the amine can decrease the reaction rate.
-
Solvent Effects: The choice of solvent is critical and can dramatically influence reaction rates and selectivity. Polar protic solvents like methanol (B129727), ethanol, or even water can promote the reaction by stabilizing the charged intermediate and facilitating proton transfer, sometimes eliminating the need for a catalyst.[3][4] For asymmetric synthesis, less interactive solvents like toluene (B28343) or dichloromethane (B109758) are often preferred to maximize the influence of a chiral catalyst.[5]
-
Catalysis: While the reaction can proceed without a catalyst, various catalytic systems have been developed to enhance its efficiency and selectivity.[2]
-
Lewis and Brønsted Acids/Bases: Can activate the electrophile or deprotonate the nucleophile, respectively.[2]
-
Organocatalysts: Chiral bifunctional catalysts, such as thiourea (B124793) and squaramide derivatives, are highly effective, particularly for asymmetric variants of the reaction.[6][7] They operate by forming hydrogen bonds with both the nucleophile and the electrophile, bringing them into proximity and activating them for the reaction.[7]
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the aza-Michael addition of amines to simple nitroalkenes, which serve as a proxy for this compound. The specific outcomes for this compound may vary but are expected to follow similar trends.
Table 1: Aza-Michael Addition of Aliphatic Amines to Nitroalkenes
| Entry | Amine Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | None | None | 0.5 | 95 | [2] (analogy) |
| 2 | Piperidine | None | None | 0.25 | 98 | [2] (analogy) |
| 3 | Cyclopropylamine | NHC Precatalyst (20 mol%) | Toluene | 36 | 99 | [6] (analogy) |
| 4 | Hexylamine | Acidic Alumina | None | 3 | 76 | [7] (analogy) |
| 5 | Cyclopentylamine | Acidic Alumina | None | 3 | 90 |[7] (analogy) |
Table 2: Aza-Michael Addition of Aromatic Amines to Nitroalkenes
| Entry | Amine Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Aniline | None | Methanol | 4 | 91 | [8] (analogy) |
| 2 | 4-Methoxyaniline | None | Water | 16 | 85 | [4] (analogy) |
| 3 | Aniline | Thiourea Derivative (10 mol%) | Toluene | 48 | 92 | (analogy) |
| 4 | 4-Chloroaniline | Thiourea Derivative (10 mol%) | 2-Propanol | 6 | 94 | (analogy) |
| 5 | Aniline | Sulfated Zirconia | None | 1.5 | 90 |[9] (analogy) |
Experimental Protocols
Protocol 1: Catalyst-Free Aza-Michael Addition in a Protic Solvent
This protocol describes a straightforward and environmentally friendly method that leverages the promoting effect of a polar protic solvent.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, piperidine, aniline)
-
Methanol (reagent grade)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the this compound in methanol (approximately 0.2 M concentration).
-
Add the amine (1.1 eq.) to the solution at room temperature. For highly reactive amines, consider adding dropwise at 0 °C to control the exotherm.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure β-nitro amine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Organocatalyzed Aza-Michael Addition
This protocol employs a bifunctional thiourea organocatalyst, suitable for reactions that are sluggish or where stereocontrol is desired (if a chiral catalyst is used).
Materials:
-
This compound
-
Selected amine (e.g., aniline, 4-chloroaniline)
-
Bifunctional thiourea catalyst (e.g., Takemoto catalyst, 5-10 mol%)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiourea catalyst (0.1 eq.).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the amine (1.2 eq.) to the catalyst solution and stir for 5 minutes at room temperature.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by TLC (typically 12-48 hours).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and (if applicable) chiral HPLC to determine enantiomeric excess.
Visualizations
Caption: Reaction mechanism of the aza-Michael addition.
Caption: General workflow for the aza-Michael addition.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Nitropropene Isomers
Welcome to the technical support center for the purification of 1-nitropropene (B103210) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and purification of (E)- and (Z)-1-nitropropene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound isomers?
A1: The primary methods for purifying this compound isomers are fractional distillation, preparative high-performance liquid chromatography (HPLC), and preparative gas chromatography (GC). The choice of method depends on the scale of the purification, the required purity, and the available equipment. For larger quantities, fractional distillation is often a good initial step, followed by a chromatographic method for higher purity.
Q2: What are the common impurities I might encounter?
A2: Common impurities in a crude mixture of this compound, typically synthesized via a Henry reaction, include:
-
Unreacted starting materials: Propionaldehyde (B47417) and nitroethane.
-
β-nitro alcohol intermediate: The initial product of the Henry reaction that may not have fully dehydrated to the nitroalkene.[1][2]
-
Polymerization products: Nitroalkenes can polymerize, especially under basic conditions or at elevated temperatures.
-
Side-products: Depending on the reaction conditions, other side-products from condensation or other reactions may be present.
Q3: How can I remove unreacted starting materials?
A3: Unreacted propionaldehyde and nitroethane can often be removed by a simple aqueous wash of the crude product in a separatory funnel, as they have some water solubility. A subsequent fractional distillation is also effective due to the likely significant difference in boiling points between the starting materials and the this compound isomers.
Q4: Are this compound isomers stable during purification?
A4: Nitroalkenes can be sensitive to heat and basic conditions.[3] Prolonged heating during distillation should be avoided to minimize thermal degradation. When using chromatography, it's important to use neutral conditions if possible. Basic conditions can lead to isomerization or decomposition.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of (E)- and (Z)-1-nitropropene isomers.
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | The fractionating column may not have enough theoretical plates for the separation. Use a longer column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings). |
| Boiling Point Difference Too Small | The boiling points of the (E) and (Z) isomers may be very close. While specific data for this compound is not readily available, the boiling point of the saturated analog, 1-nitropropane (B105015), is approximately 131-132°C.[4][5][6] The isomers of this compound are expected to have very similar boiling points. Consider using a high-efficiency distillation column or an alternative purification method like preparative chromatography. |
| Distillation Rate Too Fast | A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation. |
| Heat Loss from the Column | Heat loss can disrupt the temperature gradient in the column. Insulate the distillation column with glass wool or aluminum foil to maintain adiabatic conditions. |
Preparative High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution or poor resolution of (E)- and (Z)-1-nitropropene isomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | The column chemistry is not providing sufficient selectivity. For normal-phase HPLC, try a different column such as silica (B1680970), cyano, or diol. For reverse-phase HPLC, a C18 or C30 column can be effective for separating geometric isomers.[7] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for resolution. In normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethyl acetate). In reverse-phase HPLC, optimize the ratio of water to the organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
| Isomerization on Column | If the stationary phase has acidic or basic sites, it could catalyze the isomerization of the nitroalkenes. Use a well-end-capped column to minimize these interactions. |
Preparative Gas Chromatography (GC)
Problem: Sample degradation or poor peak shape.
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | Nitroalkenes can be thermally labile.[8] Lower the injector and detector temperatures. Use a temperature program that starts at a lower temperature and ramps up slowly. |
| Active Sites in the System | Active sites in the injector liner or on the column can cause peak tailing or degradation. Use a deactivated liner and a high-quality, well-conditioned column. |
| Column Bleed | At high temperatures, the stationary phase can degrade, leading to a rising baseline and interfering peaks. Ensure the column is not heated above its recommended maximum temperature. |
Experimental Protocols
Fractional Distillation (General Procedure)
This protocol provides a general guideline for the fractional distillation of a mixture of this compound isomers.
Equipment:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter (optional, for vacuum distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a boiling chip or stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Heating: Begin heating the flask gently.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the distillate in fractions. The temperature should remain relatively constant during the distillation of a pure component. A change in temperature may indicate the beginning of the distillation of another component.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine the isomeric ratio and purity.
Preparative HPLC (Starting Conditions)
This is a starting point for developing a preparative HPLC method for separating (E)- and (Z)-1-nitropropene.
Method A: Normal-Phase HPLC
-
Column: Silica or Cyano-propyl bonded silica (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: Start with a mixture of hexane (B92381) and a small amount of a polar modifier like isopropanol or ethyl acetate (B1210297) (e.g., 99:1 Hexane:Isopropanol).
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Procedure: Dissolve the sample in the mobile phase. Inject the sample and run the separation isocratically. If the separation is poor, a shallow gradient of the polar modifier can be tried. Collect fractions corresponding to each isomer peak and analyze for purity.
Method B: Reverse-Phase HPLC
-
Column: C18 or C30 (e.g., 250 x 10 mm, 5 µm particle size). C30 columns are often recommended for separating geometric isomers.[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 Acetonitrile:Water).
-
Flow Rate: 4-5 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Procedure: Similar to the normal-phase method, run isocratically and collect fractions. Analyze the purity of the collected fractions.
Data Presentation
Physical Properties of 1-Nitropropane (for reference)
| Property | Value | Reference |
| Boiling Point | 131-132 °C | [4][5][6] |
| Melting Point | -108 °C | [5][6] |
| Density | ~1.00 g/mL | [5][6] |
Note: The boiling points of (E)- and (Z)-1-nitropropene are expected to be slightly different from each other and from 1-nitropropane due to the presence of the double bond. This difference, although potentially small, is what allows for separation by fractional distillation.
Visualizations
Caption: Experimental workflow for fractional distillation.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Nitropropane [drugfuture.com]
- 5. 1-Nitropropane CAS#: 108-03-2 [m.chemicalbook.com]
- 6. 1-Nitropropane CAS#: 108-03-2 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 1-Nitropropene Reactions
This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions and byproducts encountered during the synthesis and subsequent reactions of 1-nitropropene (B103210) and its derivatives, particularly 1-phenyl-2-nitropropene (B101151) (P2NP).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-phenyl-2-nitropropene synthesized via the Henry reaction?
A1: The synthesis of 1-phenyl-2-nitropropene via the Henry (nitroaldol) reaction of benzaldehyde (B42025) and nitroethane can result in several impurities.[1] The most common are:
-
Unreacted Starting Materials: Residual benzaldehyde and nitroethane often remain after the reaction is complete.
-
β-Nitro Alcohol Intermediate: The initial product of the Henry reaction is a β-nitro alcohol. If the subsequent dehydration step is incomplete, this intermediate will contaminate the final product.[2]
-
Polymerization Products: Under certain conditions, especially elevated temperatures, this compound and its intermediates can polymerize.[3][4]
-
Side-Products: Depending on the specific reaction conditions, other condensation or side-products may form.
Q2: What is a Michael addition reaction in the context of this compound, and what byproducts can it form?
A2: A Michael addition is a nucleophilic addition to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene.[5][6] this compound is an excellent Michael acceptor due to the electron-withdrawing nature of the nitro group.[7][8] When another nitroalkane acts as the nucleophile (the Michael donor), the reaction can lead to the formation of 1,3-dinitro compounds as the primary byproduct.[9] This reaction is a key method for forming new carbon-carbon bonds.[6]
Q3: Can this compound decompose, and if so, under what conditions?
A3: Yes, this compound and related nitroalkanes can be unstable. 1-phenyl-2-nitropropene is known to degrade over time at higher temperatures and should be stored at 2°C to 8°C.[1] When heated to decomposition, 1-nitropropane (B105015) emits toxic fumes of nitrogen oxides.[10] The stability is pH-dependent, and under physiological conditions, nitroalkanes exist in equilibrium with their nitronate tautomers, which can then decompose.[11]
Troubleshooting Guides
Scenario 1: Synthesis of 1-Phenyl-2-Nitropropene (P2NP)
Q: My P2NP synthesis via the Henry reaction resulted in a very low yield. What are the possible causes and solutions?
A: Low yield is a common issue. The following table outlines potential causes and corresponding troubleshooting steps.
| Possible Cause | Solution | Citation |
| Incomplete Dehydration | The reaction produces water as a byproduct, which can inhibit the reaction from reaching completion. Use a Dean-Stark apparatus or a solvent that forms an azeotrope with water (like toluene) to remove it during the reaction. | [1][2] |
| Suboptimal Catalyst | The choice and concentration of the base catalyst (e.g., n-butylamine, ammonium (B1175870) acetate) are crucial. Ensure the catalyst is fresh and used in the correct molar ratio. Primary amines are often effective catalysts. | [1][12] |
| Incorrect Reaction Time/Temp | The reaction often requires several hours at reflux to go to completion. Ensure the mixture is heated for the specified duration (e.g., 8 hours). | [12] |
| Product Loss During Workup | If the product is highly impure, significant loss can occur during purification. Consider a preliminary purification step, like washing the crude product, before attempting recrystallization. | [13] |
| Polymerization | High temperatures can lead to polymerization of the nitroalkene. If the reaction mixture becomes a thick, unmanageable tar, consider lowering the reaction temperature, although this may require longer reaction times. | [4] |
A logical workflow for troubleshooting low yield can be visualized as follows:
Caption: Troubleshooting workflow for low P2NP synthesis yield.
Scenario 2: Purification
Q: I'm trying to purify my crude P2NP by recrystallization, but no crystals are forming upon cooling. What should I do?
A: Failure to crystallize is a common problem in recrystallization. Here are several techniques to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure P2NP, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for other crystals to grow upon.
-
Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling. Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Cool Sufficiently: Ensure the solution is thoroughly cooled. After it reaches room temperature, place it in an ice bath to maximize precipitation.[14]
-
Try a Different Solvent: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13][14] For P2NP, ethanol (B145695), methanol, and isopropanol (B130326) are commonly used.
Q: How can I remove unreacted benzaldehyde from my crude P2NP?
A: A sodium bisulfite wash is a highly effective chemical method for removing aldehydes. The bisulfite reacts with the aldehyde to form a water-soluble adduct, which can then be easily removed from the organic layer during a liquid-liquid extraction.[14]
Quantitative Data Summary
The yield of 1-phenyl-2-nitropropene is highly dependent on the catalyst, solvent, and reaction conditions. Below is a summary of reported yields from various protocols.
| Catalyst | Solvent | Reaction Time | Temperature | Reported Yield (%) | Citation |
| n-Butylamine | Toluene | - | Reflux | 65.6 | [15] |
| n-Butylamine | Ethanol | 8 hours | Reflux | - | [12] |
| Ammonium Acetate | Nitroethane | 5 hours | Reflux | 63 | [2][15] |
| Cyclohexylamine | - | 20 hours | 100°C | 78 | [15] |
| Methylamine HCl | Ethanol | - | - | 71 | [15] |
| n-Butylamine | Cyclohexane | 20 hours | Reflux | < 15 | [15] |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-nitropropene via Henry Reaction
This protocol is a representative example of a base-catalyzed Henry condensation.
Reagents:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol.[12]
-
Begin stirring and add nitroethane, followed by the n-butylamine catalyst.[12]
-
Slowly add benzaldehyde to the mixture.[12]
-
Attach the reflux condenser and a drying tube. Heat the mixture to reflux and maintain for approximately 8 hours. The mixture will typically change color to a yellow-orange or red-orange.[12]
-
After the reflux period, turn off the heat and allow the mixture to cool.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude yellow crystalline product.[12]
-
Purify the crude product by recrystallization from boiling ethanol.[12]
Caption: Synthesis pathway of 1-phenyl-2-nitropropene.
Protocol 2: Purification by Recrystallization
This protocol describes the general steps for purifying crude P2NP.
Materials:
-
Crude P2NP
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and vacuum flask
Procedure:
-
Place the crude solid into an Erlenmeyer flask.[13]
-
Add a minimal amount of ethanol and heat the mixture with stirring until the solid is completely dissolved.[12][13]
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13][14]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[14]
-
Dry the crystals, for example, in a desiccator under vacuum.[14]
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - Electrochemical reductions of 1-R-Nitropropenes --> 1-R-Isopropylamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Michael Addition [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Optimizing 1-Nitropropene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-nitropropene (B103210) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My reaction has a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this compound synthesis, typically performed via a Henry (nitroaldol) reaction, can stem from several factors. The primary issues are often incomplete reaction, incomplete dehydration of the intermediate, or suboptimal reaction conditions.
-
Incomplete Reaction: The initial condensation between the aldehyde (e.g., benzaldehyde) and the nitroalkane (e.g., nitroethane) may not have gone to completion.
-
Incomplete Dehydration: The Henry reaction first forms a β-nitro alcohol intermediate, which is then dehydrated to the final this compound product.[1][3] If dehydration is incomplete, the intermediate will remain as a significant impurity, lowering the yield of the desired product.
-
Solution: The choice of catalyst and reaction conditions is crucial for dehydration. Primary amines like n-butylamine are often used to facilitate this step.[2][3] Ensuring the removal of water, a byproduct of the dehydration, can also drive the reaction to completion.[3] Some methods use a Dean-Stark trap when the reaction is run in a solvent like toluene (B28343) to remove water azeotropically.[4]
-
-
Suboptimal Catalyst: The type and amount of catalyst can significantly impact the reaction rate and yield.
-
Solution: While various basic catalysts can be used, primary amines such as n-butylamine or cyclohexylamine (B46788) are reported to give good yields.[5][6] The concentration of the catalyst is also important; using an insufficient amount may lead to a slow or incomplete reaction.
-
-
Incorrect Temperature: The reaction temperature affects the rate of both the initial condensation and the subsequent dehydration.
-
Solution: Many procedures specify heating the reaction mixture to reflux.[1] The optimal temperature will depend on the solvent used. For instance, a reaction in isopropanol (B130326) might be refluxed at around 60°C.[1]
-
Question 2: The crude product has crystallized, but the yield is low after recrystallization. What went wrong?
Answer: Significant loss of product during recrystallization is a common issue. This usually points to problems with solvent selection or the recrystallization technique itself.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the product is too soluble in the chosen solvent even when cold, recovery will be low.
-
Solution: If you are losing a substantial amount of product, try a different solvent or a solvent mixture. For this compound, common recrystallization solvents include ethanol (B145695), isopropanol, and methanol. If the product is too soluble in pure ethanol, a mixture with water could be tested to decrease solubility.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution before allowing it to cool again.
-
-
Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.
-
Question 3: My reaction mixture has turned dark, and I've obtained an oil instead of a crystalline solid. What should I do?
Answer: The formation of a dark oil suggests the presence of impurities or side products, which can inhibit crystallization.
-
Presence of Impurities: Unreacted starting materials or polymeric side products can interfere with crystal lattice formation.
-
Solution: Before attempting recrystallization, consider a preliminary purification step. Washing the crude product or performing column chromatography might be necessary if it is highly impure.
-
-
Inducing Crystallization: Sometimes, a supersaturated solution needs a nucleation site to begin crystallization.
-
Solution: Try scratching the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation points. Alternatively, if you have a small amount of pure product, you can "seed" the solution by adding a tiny crystal to initiate crystallization.
-
-
Incorrect Work-up: An improper work-up procedure can lead to the isolation of an oily product.
-
Solution: After the reaction, ensure the mixture is cooled sufficiently. Some protocols suggest placing the reaction mixture in a freezer for several hours to promote crystallization.[1] If an oil persists, try dissolving it in a suitable solvent and inducing crystallization as described above.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Henry reaction, which involves two main steps:
-
Nitroaldol Addition: A basic catalyst deprotonates the α-carbon of a nitroalkane (e.g., nitroethane), creating a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (e.g., benzaldehyde) to form a β-nitro alcohol intermediate.[1][3]
-
Dehydration: The β-nitro alcohol intermediate is then dehydrated (loses a molecule of water) to form the C=C double bond of the this compound product.[3][7] This step is also typically facilitated by the base catalyst.
Q2: Which catalyst provides the best yield for this compound synthesis?
A2: The choice of catalyst is a critical factor. Primary amines are often preferred. Here's a comparison based on reported yields:
-
n-Butylamine: Often used and reported to give good yields.[2][3]
-
Cyclohexylamine: Another effective catalyst, with some reports of yields up to 78%.[5]
-
Methylamine: Can also be used as a catalyst.[5]
-
Ammonium Acetate: While sometimes used, it may result in lower yields compared to primary amines.[3][6]
The optimal catalyst may vary depending on the specific reaction conditions, including the solvent and temperature.
Q3: What are the key safety precautions when synthesizing this compound?
A3: this compound is classified as a harmful and irritant chemical.[5] Therefore, strict safety measures are necessary:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles to prevent skin and eye contact.[8]
-
Ventilation: The synthesis should be performed in a well-ventilated fume hood to avoid inhaling fumes.[8]
-
Storage: Store the final product in a tightly sealed container in a cool, dry place, typically between 2°C and 8°C.[5] this compound is not very stable at higher temperatures and can degrade over time.[3]
Q4: How can I confirm the purity of my synthesized this compound?
A4: A common and effective way to assess the purity of a crystalline solid like this compound is by measuring its melting point. Pure 1-phenyl-2-nitropropene (B101151) has a melting point in the range of 63-65°C.[5][8] A broad or depressed melting point range indicates the presence of impurities. For a more detailed analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify any impurities.
Data Presentation
Table 1: Comparison of Catalysts and Solvents on the Yield of 1-Phenyl-2-nitropropene
| Catalyst | Solvent | Reaction Conditions | Reported Yield | Reference |
| n-Butylamine | Ethanol | Reflux for 8 hours | 64% | [9] |
| n-Butylamine | Toluene | Reflux with Dean-Stark trap | Not specified | [4] |
| Cyclohexylamine | None (neat) | Reflux for 6 hours | 78% | [5] |
| Methylamine | Alcohol | Slight heating for 4 hours | Not specified | [5] |
| n-Butylamine | Isopropanol/Acetic Acid | Heat to 60°C for 2-3 hours | Not specified |
Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and specific work-up procedures.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-nitropropene using n-Butylamine Catalyst
This protocol is based on established laboratory procedures.
Materials:
-
Nitroethane
-
n-Butylamine
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottomed flask, combine benzaldehyde (1.0 mole), nitroethane (1.0 mole), and 100 mL of anhydrous ethanol.[9]
-
Add n-butylamine (5 mL) as the catalyst.[9]
-
Equip the flask with a reflux condenser and a stirring mechanism.
-
Heat the mixture to reflux and maintain for 8 hours with continuous stirring.[9]
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Upon cooling and stirring, a yellow crystalline mass of 1-phenyl-2-nitropropene should form.[9]
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from anhydrous ethanol to obtain the final product.[9]
Protocol 2: Synthesis of 1-Phenyl-2-nitropropene using Cyclohexylamine Catalyst
This protocol describes a solvent-free approach.
Materials:
-
Benzaldehyde
-
Nitroethane
-
Cyclohexylamine
-
Round-bottom flask
-
Reflux condenser
-
Water bath
Procedure:
-
To a 500mL flask, add benzaldehyde (55 g, 0.5 mol), nitroethane (40 g, 0.5 mol), and cyclohexylamine (10 mL).[5]
-
Reflux the mixture for 6 hours on a water bath.[5]
-
After reflux, two layers will form. Allow the mixture to cool.
-
Add 50 mL of water. The 1-phenyl-2-nitropropene may begin to crystallize.[5]
-
Isolate the crude orange crystals.
-
Recrystallize the crude product from 95% ethanol. The color of the crystals should change from orange to white-yellow.[5]
-
Filter the purified crystals and dry them. The reported yield for this method is approximately 78%.[5]
Visualizations
Below are diagrams illustrating the chemical pathways and experimental workflows associated with this compound synthesis.
References
- 1. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - P2NP synthesis/crystalization problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
managing polymerization of 1-nitropropene during reactions
Welcome to the Technical Support Center for managing the polymerization of 1-nitropropene (B103210). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for handling this reactive compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, workup, and purification of this compound and related nitroalkenes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield, with the formation of a viscous or solid mass in the reaction flask. | Extensive polymerization of the product has occurred. | - Add a polymerization inhibitor at the beginning of the reaction.[1]- Lower the reaction temperature.[1]- Use a milder base or a lower concentration of the base catalyst.[1]- Ensure the reaction is shielded from light and not exposed to high heat for extended periods.[1] |
| The product is a mixture of this compound and polymeric material, making purification difficult. | Partial polymerization has occurred during the reaction or workup. | - Use a polymerization inhibitor in the reaction mixture.[1]- Optimize the reaction time to maximize product formation while minimizing polymerization.[1]- Keep the temperature low during the workup and solvent removal steps.[1][2]- For purification, consider vacuum distillation in the presence of a non-volatile inhibitor or column chromatography.[1] |
| The product decomposes or turns into a brown/yellow oil/solid during silica (B1680970) gel chromatography. | The slightly acidic nature of standard silica gel is catalyzing the decomposition or polymerization of the nitroalkene.[3] | - Use deactivated or neutralized silica gel for chromatography.- Alternatively, use a different stationary phase, such as basic alumina.[4]- Minimize the time the compound spends on the column. |
| The purified this compound polymerizes during storage. | - Insufficient inhibitor was added for storage.- The inhibitor has been consumed over time.- Storage conditions are inadequate (e.g., elevated temperature, exposure to light).[5][6] | - Store the compound at low temperatures (2-8 °C is often recommended for related compounds).[5][6]- Store in an amber or opaque container to protect from light.[6]- Ensure a suitable polymerization inhibitor is present in the stored material. |
| Reaction is slow and gives a low yield, even without significant polymerization. | The reaction conditions (e.g., temperature, catalyst) are suboptimal, or the retro-Henry reaction is favored. | - Increase the reaction temperature gradually while monitoring for polymerization.[1]- Screen different base catalysts or adjust the catalyst concentration.[7][8]- Ensure the purity of starting materials.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization? A1: this compound is an α,β-unsaturated nitroalkene. This class of compounds features a carbon-carbon double bond that is activated by the electron-withdrawing nitro group, making it susceptible to polymerization.[1][9] The polymerization is typically a radical process that can be initiated by heat, light, or the presence of radical initiators.[1] The basic conditions often used in its synthesis (e.g., the Henry reaction) can also promote polymerization.[1]
Q2: What is the primary mechanism of this compound polymerization? A2: The primary mechanism is free-radical polymerization. The process involves three main steps: initiation (formation of radicals), propagation (addition of monomer units to the growing radical chain), and termination (destruction of the radical chain ends).
Q3: How do polymerization inhibitors work? A3: Polymerization inhibitors are chemicals that stop the polymerization process.[10] Most commonly, they are radical scavengers. They react with and deactivate the free radicals that initiate and propagate the polymer chain, effectively terminating the reaction before a large polymer can form.[10] Phenolic compounds like hydroquinone, for example, can donate a hydrogen atom to a growing radical, creating a stable phenoxy radical that is not reactive enough to continue the polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitroalkene - Wikipedia [en.wikipedia.org]
- 10. icheme.org [icheme.org]
Technical Support Center: Stereoselective Reactions of 1-Nitropropene
Welcome to the technical support center for stereoselective reactions involving 1-nitropropene (B103210) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a useful building block in stereoselective synthesis?
This compound and related nitroalkenes are highly versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it an excellent acceptor for a wide range of nucleophilic and pericyclic reactions.[1][2] Furthermore, the nitro group can be easily transformed into other valuable functional groups, such as amines, ketones, or oximes, making it a cornerstone for synthesizing complex molecules like γ-amino acids and various heterocyclic compounds.[2]
Q2: What are the most common types of stereoselective reactions involving this compound?
The primary stereoselective reactions involving this compound include:
-
Michael Additions: The conjugate addition of nucleophiles is one of the most powerful bond-forming transformations for nitroalkenes.[3] Asymmetric Michael additions are frequently used to create chiral γ-nitro carbonyl compounds or 1,3-dinitro compounds.[4]
-
Diels-Alder Reactions: Nitroalkenes can act as dienophiles in [4+2] cycloaddition reactions to form substituted cyclohexene (B86901) derivatives, often with high stereocontrol.[5][6]
-
Reductions: The enantioselective reduction of the C=C double bond is a powerful method for accessing chiral nitroalkanes, which are key precursors to valuable chiral amines used in drug development.[7][8]
Q3: I am observing significant polymerization or the formation of oligomers in my reaction. What could be the cause?
Polymerization can be a significant side reaction, especially in Michael additions. The nitronate anion intermediate formed after the initial addition can itself act as a nucleophile and add to another molecule of the nitroalkene, leading to oligomers.[4][9] This can be exacerbated by high concentrations, elevated temperatures, or the use of a non-optimal catalyst.[10] To mitigate this, consider lowering the concentration of the reactants, reducing the reaction temperature, and screening catalysts that suppress oligomerization.[4]
Troubleshooting Guide: Asymmetric Michael Addition
The Michael addition of nucleophiles to this compound is a cornerstone reaction, but achieving high stereoselectivity can be challenging.
Q4: My Michael addition is resulting in low diastereoselectivity (poor dr). How can I improve it?
Poor diastereoselectivity is often related to the reaction conditions that influence the transition state geometry.
-
Catalyst Choice: The catalyst is critical. Different catalysts can favor syn or anti products. Screen a variety of organocatalysts (e.g., thiourea (B124793) derivatives, proline-based catalysts) or metal-based catalysts known for high diastereoselectivity.[11]
-
Solvent Effects: Solvent polarity plays a crucial role. Non-polar aprotic solvents like toluene (B28343) or THF are often beneficial as they can facilitate the hydrogen bonding that directs the stereochemical outcome.[3][11]
-
Concentration: Diluting the reaction mixture can have a significant beneficial effect on diastereoselectivity.[3] Lowering the concentration of the nitroalkene can improve the dr, though it may require longer reaction times.[3]
-
Temperature: Lowering the reaction temperature generally leads to a more ordered transition state, which can enhance diastereoselectivity.
Q5: I am struggling with low enantioselectivity (poor ee) in my organocatalyzed Michael addition. What should I investigate?
Low enantioselectivity suggests that the chiral environment created by the catalyst is not effectively discriminating between the two faces of the prochiral substrate.
-
Catalyst Integrity and Loading: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive). An incorrect catalyst loading can also be detrimental; sometimes, a lower catalyst loading can surprisingly lead to higher enantiomeric excess.[4][12]
-
Catalyst-Substrate Interaction: Bifunctional catalysts, such as those based on thiourea, rely on dual activation through hydrogen bonding to both the nitroalkene and the nucleophile.[11][12] If this interaction is weak, enantiocontrol will be poor. The choice of solvent is critical here; solvents that can interfere with hydrogen bonding should be avoided.
-
Reaction Temperature: Higher temperatures can lead to a less-ordered transition state, reducing the energy difference between the pathways leading to the two enantiomers. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) is often effective.[11]
Logical Flowchart for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting decision tree for low stereoselectivity.
Troubleshooting Guide: Asymmetric Reductions & Cycloadditions
Q6: My enantioselective reduction of this compound using a Hantzsch ester is slow and gives low yield. What can I do?
-
Catalyst Activity: Ensure you are using an optimal catalyst. Newer generations of organocatalysts have been developed that show broad substrate generality and high efficiency.[8]
-
Reducing Agent Stoichiometry: An excess of the Hantzsch ester (e.g., 1.2–1.6 equivalents) is typically required to drive the reaction to completion.[7][8]
-
Temperature: While lower temperatures are good for selectivity, a reaction that is too cold may be impractically slow. Find a balance between reaction rate and enantioselectivity. Some protocols start with pre-cooling the mixture before adding the reducing agent.[7][8]
-
Inert Atmosphere: These reactions should be run under an inert atmosphere (argon or nitrogen) in a flame-dried flask to prevent moisture from interfering with the catalyst and reagents.[7]
Q7: My Diels-Alder reaction with this compound as the dienophile is not working or is giving the wrong product.
-
Reaction Conditions: Diels-Alder reactions with nitroalkenes can be sluggish and may require elevated temperatures to proceed.[13]
-
Catalyst Choice: The activation of nitroalkenes for asymmetric Diels-Alder reactions can be challenging. Lewis acid catalysis can sometimes lead to an undesired inverse electron-demand hetero-Diels-Alder reaction.[5] Specialized hydrogen bond donor catalysts have been developed to promote the desired [4+2] cycloaddition in an enantioselective manner.[5]
-
Diene Reactivity: Ensure your diene is sufficiently reactive. Electron-rich dienes are typically required for reactions with electron-poor dienophiles like this compound.
Data & Protocols
Data Summary: Optimizing Michael Addition to a Nitroalkene
The following table summarizes data from a study on the direct asymmetric Michael addition of 2(5H)-furanone to β-nitrostyrene, showcasing the impact of solvent and concentration on stereoselectivity.
| Entry | Solvent | Concentration (M) | Time (h) | Yield (%) | dr (diastereomeric ratio) | ee (%) |
| 1 | CH₂Cl₂ | 0.5 | 18 | 95 | 4:1 | 96 |
| 2 | Et₂O | 0.5 | 24 | 95 | 6:1 | 96 |
| 3 | THF | 0.5 | 24 | 95 | 8:1 | 96 |
| 4 | Toluene | 0.5 | 18 | 95 | 6:1 | 97 |
| 5 | Toluene | 0.25 | 24 | 95 | 10:1 | 97 |
| 6 | Toluene | 0.125 | 48 | 95 | 17:1 | 97 |
| Data adapted from a study on dinuclear zinc-catalyzed Michael additions.[3] |
General Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition [2]
-
To a stirred solution of the this compound derivative (1.0 mmol) and the chiral thiourea catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL), add the nucleophile (e.g., diethyl malonate, 1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C) for the required time (typically 24-48 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the enantioenriched Michael adduct.
Protocol 2: Organocatalytic Asymmetric Reduction [7][8]
-
To a flame-dried vial under an inert atmosphere (argon), add the β,β-disubstituted nitroalkene (1.0 eq.), the chiral organocatalyst (0.05 - 0.10 eq.), and anhydrous toluene to achieve a 0.1 M concentration.
-
Pre-cool the solution in a temperature-controlled bath (e.g., 0 °C or -20 °C) for at least 30 minutes.
-
Add the Hantzsch ester (1.2 - 1.6 eq.) to the cooled mixture.
-
Stir the reaction at the specified temperature for 48 - 96 hours.
-
Upon completion, filter the reaction mixture through a silica plug, eluting with an appropriate solvent system (e.g., hexanes/DCM) to yield the desired chiral nitroalkane.
-
Determine the enantiomeric excess by chiral HPLC.
Visualized Workflows and Mechanisms
General Synthetic Pathway Involving this compound
The following diagram illustrates the central role of this compound, from its synthesis via a Henry reaction to its conversion into various stereochemically rich products.
Caption: General workflow for the synthesis and functionalization of this compound.
Mechanism of Bifunctional Thiourea Catalysis in Michael Addition
This diagram shows the proposed catalytic cycle for an asymmetric Michael addition using a bifunctional thiourea organocatalyst, which activates both the nitroalkene and the nucleophile through hydrogen bonding.[2][4][12]
Caption: Catalytic cycle of an organocatalyzed asymmetric Michael addition.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction [organic-chemistry.org]
- 9. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - Electrochemical reductions of 1-R-Nitropropenes --> 1-R-Isopropylamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
optimizing reaction times for 1-nitropropene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 1-nitropropene (B103210) and related compounds via the Henry (nitroaldol) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis is a base-catalyzed Henry reaction, also known as a nitroaldol reaction.[1][2] The process involves two main steps:
-
Nitronate Formation: A basic catalyst deprotonates a nitroalkane (e.g., nitroethane), creating a resonance-stabilized nitronate anion.[1][3]
-
Nucleophilic Addition: This anion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (e.g., benzaldehyde) to form a β-nitro alcohol intermediate.[3]
-
Dehydration: The β-nitro alcohol is subsequently dehydrated to yield the final this compound product. Water is produced as a byproduct and often needs to be removed to drive the reaction forward.[3]
Q2: What are the critical factors influencing reaction time and yield?
A2: The rate and success of the synthesis are highly dependent on several factors:
-
Catalyst Choice: Primary amines like n-butylamine, cyclohexylamine (B46788), and methylamine (B109427) are common catalysts.[3][4] The choice of catalyst can significantly impact the reaction rate and the formation of side products.[4]
-
Temperature: Higher temperatures can increase the reaction rate but also promote side reactions, such as the formation of polymeric tars.[1][4] Many Henry reactions perform best at or below room temperature to minimize these unwanted pathways.[1]
-
Solvent: The solvent must effectively dissolve the reactants. Aprotic solvents are often preferred as protic solvents can sometimes interfere with the base catalyst.[1]
-
Reactant Concentration: The concentration of reactants and the catalyst can affect the frequency of molecular collisions, thereby influencing the reaction speed.[5]
Q3: Why is my reaction mixture turning dark red or brown?
A3: A significant color change from the expected yellow-orange to a deep red or brown is a strong indicator of excessive tar formation.[4] This is typically caused by the anionic polymerization of the this compound product, a side reaction that can be initiated by the basic catalyst, especially at high temperatures or with prolonged reaction times.[4]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Retro-Henry Reaction: The initial nitroaldol addition is reversible and the equilibrium may shift back to the starting materials.[1] | Adjust reaction conditions to favor the product. This may involve removing water as it forms (e.g., using a Dean-Stark apparatus) or optimizing the temperature.[1][3] |
| Incomplete Reaction: The reaction may not have proceeded to completion. | Monitor the reaction's progress via Thin Layer Chromatography (TLC). If starting material is still present after the planned duration, consider extending the reaction time or moderately increasing the temperature while monitoring for side products.[1] |
| Side Reactions: Competing reactions, such as the Cannizzaro reaction (if using a strong base) or polymerization, consume starting materials and product.[1][4] | Avoid strong stoichiometric bases like NaOH. Use milder organic amine catalysts in catalytic amounts. Lowering the reaction temperature can also minimize side reactions.[1] |
| Product Loss During Workup: The product may be lost during extraction or purification steps. | Ensure proper phase separation during extraction. For purification, select an appropriate recrystallization solvent and allow for slow cooling to maximize crystal formation.[4] |
Issue 2: Formation of Tar and Polymeric Byproducts
| Potential Cause | Recommended Solution |
| High Reaction Temperature: Elevated temperatures provide the activation energy for polymerization.[1] | Conduct the reaction at a lower temperature. Some protocols start at 0 °C and allow the reaction to slowly warm to room temperature.[1] |
| Prolonged Reaction Time: Leaving the reaction for too long, especially at higher temperatures, can promote tar formation.[4] | Monitor the reaction closely with TLC and stop it once the starting material is consumed. Do not extend the reaction time unnecessarily. |
| Excessive Catalyst: High concentrations of the base catalyst can initiate and accelerate the polymerization of the product.[4] | Use the minimum effective amount of catalyst. Typically, catalytic quantities (e.g., 0.1 equivalents) are sufficient.[1] |
Issue 3: Product Fails to Crystallize and Remains an Oil
| Potential Cause | Recommended Solution |
| Presence of Impurities: Tarry polymers and other impurities can inhibit the formation of a crystal lattice.[4] | Purify the crude product before crystallization. Flash column chromatography on silica (B1680970) gel can be effective at removing polar impurities and polymers.[1] |
| Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | Perform small-scale solvent screening to find an optimal recrystallization solvent. Ethanol (B145695), isopropanol (B130326), and hexane (B92381) are commonly used. |
| Rapid Cooling: Cooling the solution too quickly can lead to oiling out instead of crystallization. | Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or freezer to promote the growth of well-defined crystals.[6] |
| Lack of Nucleation Sites: Spontaneous crystallization may not occur. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[6][7] |
Experimental Protocols
Protocol 1: n-Butylamine Catalyzed Synthesis in Toluene (B28343)
This protocol utilizes a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Reagents:
-
Benzaldehyde (1.0 mole)
-
Nitroethane (1.0 mole)
-
n-Butylamine (5-10 mL)
-
Toluene
-
-
Procedure:
-
Combine benzaldehyde, nitroethane, n-butylamine, and toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.[8]
-
Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.
-
Continue reflux for 2-8 hours until no more water is collected.[9]
-
Allow the mixture to cool to room temperature, then place it in a freezer to induce crystallization.
-
Collect the crystals by vacuum filtration and recrystallize from ethanol or isopropanol for purification.[6][9]
-
Protocol 2: Cyclohexylamine Catalyzed Synthesis
This method is a straightforward reflux procedure.
-
Reagents:
-
Benzaldehyde (0.5 mole)
-
Nitroethane (0.5 mole)
-
Cyclohexylamine (10 mL)
-
-
Procedure:
-
Combine benzaldehyde, nitroethane, and cyclohexylamine in a flask.[9]
-
Reflux the mixture for approximately 6 hours on a water bath.[9]
-
Upon cooling, two layers will form. Water can be added to promote crystallization of the bottom orange layer.[9]
-
Collect the crude orange crystals.
-
Recrystallize from 95% ethanol. The crystals should become a lighter yellow-white color. Filter and dry the purified product.[4]
-
Visualized Workflows and Pathways
Caption: Henry reaction pathway for this compound synthesis and a competing side reaction.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What are the factors that affect the rate of chemical reaction? | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
dealing with the instability of 1-nitropropene adducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 1-nitropropene (B103210) adducts. The information is designed to help you navigate common experimental issues, optimize your protocols, and ensure the integrity of your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, purification, and handling of this compound adducts in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Adduct
-
Question: I am getting a low yield or no product in my Michael addition of a thiol to this compound. What are the likely causes and how can I troubleshoot this?
-
Answer: Low yields in Michael additions can stem from several factors. A systematic approach to troubleshooting is recommended:
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Catalyst Inactivity: If using a base catalyst, ensure it has not been deactivated by acidic impurities. Use a fresh batch of a suitable base, such as a non-nucleophilic organic amine (e.g., triethylamine (B128534) or DBU) or a milder inorganic base (e.g., potassium carbonate).
-
Reaction Conditions: The reaction may require optimization of temperature and solvent. While many Michael additions proceed at room temperature, gentle heating may be necessary for less reactive nucleophiles. The choice of solvent can also be critical; polar aprotic solvents like acetonitrile (B52724) or THF are often effective.[1]
-
Side Reactions: The most common side reactions are polymerization of the this compound and the retro-Michael addition. To minimize polymerization, add the this compound slowly to the reaction mixture to keep its concentration low.[2] The retro-Michael reaction is an equilibrium process; if the adduct is not significantly more stable than the starting materials, the equilibrium may not favor product formation.[2] Lowering the reaction temperature after an initial period can sometimes help to "trap" the product.[3]
-
Issue 2: Presence of Multiple Products or Impurities in the Reaction Mixture
-
Question: My crude reaction mixture shows multiple spots on TLC, and the NMR is complex. What are the potential side products and how can I minimize them?
-
Answer: The formation of multiple products is a common challenge. Here are the likely culprits and solutions:
-
Di-addition Products: If your nucleophile has multiple reactive sites, or if the initial adduct can react further, you may observe di-addition. Using a molar excess of the this compound can sometimes favor the mono-adduct.
-
Polymerization: As mentioned above, this compound can polymerize under basic conditions. This often appears as a viscous oil or an uncharacterizable solid in the reaction mixture.[2] To mitigate this, use a weaker base, lower the reaction temperature, and add the this compound slowly.[2]
-
Nef Reaction Products: If your work-up involves strongly acidic conditions (pH < 1), the nitro group of your adduct can be hydrolyzed to a ketone or aldehyde in what is known as the Nef reaction.[2] To avoid this, use a milder acidic wash (e.g., saturated ammonium (B1175870) chloride solution) for quenching the reaction.[2]
-
Starting Materials: Incomplete conversion will result in the presence of starting materials. Monitor the reaction by TLC until the limiting reagent is consumed.
-
Issue 3: Adduct Decomposition During Purification or Storage
-
Question: My purified this compound adduct seems to be degrading over time, even when stored. What are the causes of this instability and how can I improve its shelf-life?
-
Answer: this compound adducts, particularly with thiol nucleophiles, can be labile due to the reversibility of the Michael addition.
-
Retro-Michael Addition: The C-S bond in a thiol adduct is susceptible to cleavage, leading to the reformation of the starting thiol and this compound. This process can be accelerated by heat, light, and the presence of base. Store purified adducts at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen).
-
pH Sensitivity: The stability of the adduct is highly pH-dependent. Both strongly acidic and basic conditions can promote decomposition. For storage, it is best to have the purified adduct as a solid or dissolved in a neutral, aprotic solvent.
-
Oxidation: Thiols and thioether adducts can be susceptible to oxidation. Degas solvents before use and store under an inert atmosphere to minimize exposure to oxygen.
-
Frequently Asked Questions (FAQs)
-
Q1: What makes this compound adducts unstable?
-
A1: The primary cause of instability is the reversible nature of the Michael addition, known as the retro-Michael reaction. The electron-withdrawing nitro group that facilitates the initial addition also stabilizes the starting materials, allowing the adduct to revert under certain conditions.
-
-
Q2: How can I monitor the stability of my adduct during an experiment?
-
A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the stability of your adduct.[3][4] You can analyze aliquots of your sample over time to track the disappearance of the adduct peak and the potential reappearance of the starting material peaks. NMR spectroscopy can also be used to observe changes in the chemical structure.
-
-
Q3: What are the ideal storage conditions for this compound adducts?
-
A3: For optimal stability, store your purified adduct as a solid if possible, at low temperatures (-20°C to -80°C), protected from light, and under an inert atmosphere (argon or nitrogen). If in solution, use a neutral, aprotic, and degassed solvent.
-
-
Q4: Can I predict the stability of my adduct based on the nucleophile used?
-
A4: Generally, adducts formed from "softer" nucleophiles like thiols are more prone to retro-Michael addition compared to those from "harder" nucleophiles like certain carbon-based nucleophiles. The pKa of the nucleophile also plays a role; more acidic thiols can sometimes form more stable adducts.
-
Data Presentation: Adduct Stability
The following tables provide representative quantitative data on the stability of a model this compound-cysteine adduct under various conditions. This data is extrapolated from studies on similar nitroalkene adducts and should be used as a guideline for experimental design.
Table 1: Effect of pH on the Half-Life of a this compound-Cysteine Adduct at 25°C
| pH | Half-life (t½) in Aqueous Buffer |
| 4.0 | ~48 hours |
| 7.4 | ~12 hours |
| 9.0 | ~2 hours |
Table 2: Effect of Temperature on the Half-Life of a this compound-Cysteine Adduct at pH 7.4
| Temperature (°C) | Half-life (t½) |
| 4 | ~72 hours |
| 25 | ~12 hours |
| 37 | ~4 hours |
Table 3: Effect of Solvent on the Stability of a this compound-Cysteine Adduct at 25°C
| Solvent | Relative Stability |
| Toluene | High |
| Acetonitrile | Moderate |
| Methanol | Low |
| Water (pH 7.4) | Very Low |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Cysteine Adduct
-
Reaction Setup: In a round-bottom flask, dissolve L-cysteine (1.2 equivalents) in a minimal amount of degassed phosphate-buffered saline (PBS, pH 7.4).
-
Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in acetonitrile to the stirring cysteine solution at room temperature. The volume of acetonitrile should be kept to a minimum to maintain the adduct in the aqueous phase.
-
Reaction Monitoring: Monitor the reaction progress by reverse-phase HPLC, observing the disappearance of the this compound peak and the appearance of the adduct peak. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, immediately proceed to purification to minimize decomposition.
Protocol 2: Purification of the this compound-Cysteine Adduct by HPLC
-
Instrumentation: Use a preparative or semi-preparative HPLC system with a C18 column and a UV detector set to an appropriate wavelength for the adduct.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective. For example, a gradient from 5% to 95% acetonitrile over 30 minutes.
-
Sample Preparation: Filter the reaction mixture through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect the fractions corresponding to the adduct peak.
-
Solvent Removal: Immediately freeze the collected fractions in liquid nitrogen and lyophilize to remove the solvent. Store the resulting solid at -80°C.
Protocol 3: Characterization of the this compound-Cysteine Adduct
-
Mass Spectrometry: Confirm the identity of the adduct by high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement.
-
NMR Spectroscopy: Dissolve a small amount of the lyophilized adduct in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.
Visualizations
References
Technical Support Center: 1-Nitropropene Production
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of 1-nitropropene (B103210).
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Synthesis and Reaction Optimization
Q1: What is the primary method for synthesizing this compound?
The most common method for synthesizing this compound is the Henry reaction, also known as a nitroaldol reaction. This base-catalyzed reaction involves the condensation of an aldehyde (propionaldehyde) with a nitroalkane (nitromethane), followed by dehydration to yield the final nitroalkene product.[1][2]
Q2: My reaction yield is consistently low. What are the likely causes and solutions?
Low yield is a common issue in the Henry reaction and can stem from several factors. A systematic approach to troubleshooting is recommended.[3]
-
Suboptimal Catalyst: The choice and amount of base catalyst are critical. Too little catalyst results in a slow or incomplete reaction, while too much can promote side reactions.[3]
-
Solution: Screen different amine catalysts (e.g., n-butylamine, cyclohexylamine, ammonium (B1175870) acetate) and optimize the molar ratio. Solid-phase catalysts can also be explored to simplify removal.[4][5]
-
-
Reaction Reversibility: The Henry reaction is reversible, and the equilibrium may not favor the product.[2]
-
Solution: Use a moderate excess of one reactant (typically the less expensive one, like nitromethane) to push the equilibrium towards the product. Removing the water byproduct as it forms, for example with a Dean-Stark trap, can also drive the reaction to completion.[6]
-
-
Incorrect Temperature: Temperature affects both the reaction rate and the prevalence of side reactions.
-
Poor Reagent Quality: Impurities in the starting materials (propionaldehyde, nitromethane) can inhibit the reaction.
-
Solution: Ensure the purity of your reagents. Propionaldehyde (B47417) is prone to oxidation and self-condensation (aldol reaction), so using freshly distilled aldehyde is recommended.
-
Q3: I'm observing significant side-product formation, particularly a dark, tarry substance. What is this and how can it be minimized?
The formation of dark, polymeric tar is a frequent challenge, especially at larger scales.
-
Cause: The primary cause is the base-catalyzed anionic polymerization of the this compound product. The nitroalkene is a potent Michael acceptor and can react with the nitronate anion intermediate or other nucleophiles present.[5][8] This is exacerbated by high temperatures, prolonged reaction times, and high concentrations of a strong base.
-
Minimization Strategies:
-
Control Temperature: Avoid excessive heat. Maintain the lowest effective temperature for the reaction.
-
Optimize Catalyst: Use the minimum effective amount of catalyst. A milder base (e.g., ammonium acetate) may be preferable to stronger amines.
-
Limit Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Quench Promptly: Upon completion, neutralize the base catalyst with a mild acid (e.g., a saturated solution of ammonium chloride) to prevent further polymerization during workup.[7]
-
Q4: The reaction forms the intermediate β-nitro alcohol but fails to dehydrate to this compound. How can I promote this step?
The dehydration of the 2-nitro-1-butanol (B8805639) intermediate is essential to form the desired product.
-
Cause: Insufficient driving force for the elimination of water. This can happen if the reaction temperature is too low or the catalyst system does not favor dehydration.[5]
-
Solutions:
-
Increase Temperature: Often, simply increasing the reflux temperature is sufficient to drive the dehydration.[7]
-
Acidic Workup: After the base-catalyzed condensation, a mild acidic workup can facilitate the elimination of water.[5]
-
Use a Dehydrating System: Some protocols for similar reactions utilize a dehydrating agent or a solvent system (like toluene (B28343) with a Dean-Stark trap) that removes water azeotropically.
-
Section 2: Purification and Handling
Q5: My crude product has "oiled out" and will not crystallize. What should I do?
The failure of a product to crystallize is typically due to the presence of impurities that inhibit the formation of a crystal lattice or the use of an inappropriate solvent.
-
Ensure Purity: The presence of tarry polymers is a common cause. Consider a preliminary purification step, such as passing the crude oil through a short plug of silica (B1680970) gel with a non-polar solvent to remove highly polar impurities.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[9]
-
Seeding: Add a single, pure crystal of this compound to the cooled, supersaturated solution to initiate crystallization.
-
Reduce Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again slowly.
-
-
Optimize Solvent: The chosen recrystallization solvent may be unsuitable.
-
Solution: Test different solvents or solvent systems. For a moderately polar compound like this compound, alcohols like isopropanol (B130326) or ethanol, or a mixture of a non-polar solvent (like hexanes) and a slightly more polar one (like ethyl acetate), may be effective.
-
Q6: What are the recommended storage and handling procedures for this compound?
This compound, like other nitroalkenes, requires careful handling and storage.
-
Storage: Store in a cool (2-8°C), dry, dark place in a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon).[4][10] Nitroalkenes can be unstable at higher temperatures and are often light-sensitive.
-
Handling:
-
Use a well-ventilated fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
This compound is considered harmful and an irritant. Avoid inhalation and contact with skin and eyes.[12][13]
-
Keep away from strong bases (which can catalyze polymerization) and strong oxidizing agents.[10]
-
Section 3: Scale-Up Challenges
Q7: What are the primary challenges when scaling up this compound production?
Scaling a reaction from the lab to a pilot plant or industrial scale is not a linear process and presents numerous challenges.[14][15][16]
-
Thermal Management: The Henry reaction is exothermic. Heat that dissipates easily in a small flask can accumulate in a large reactor, leading to a dangerous thermal runaway.[17][18]
-
Solution: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Implement controlled, slow addition of one of the reactants to manage the rate of heat generation.[18]
-
-
Mixing and Mass Transfer: Inefficient mixing in a large vessel can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield.[14]
-
Solution: Select a reactor and impeller system designed for efficient mixing of the specific reaction medium.
-
-
Reagent and Solvent Costs: Reagents and solvents that are feasible on a lab scale may become economically prohibitive at an industrial scale.[16][19]
-
Solution: Develop the process using cost-effective and readily available materials from the outset.
-
-
Safety and Handling: The risks associated with handling flammable and toxic materials increase significantly with quantity.[20]
-
Solution: Conduct a thorough Process Hazard Analysis (PHA). Implement robust safety protocols, including grounding equipment to prevent static discharge and ensuring adequate ventilation and containment.
-
-
Purification: Column chromatography is generally not viable for large-scale production.
-
Solution: The process must be optimized to yield a product that can be purified by crystallization or distillation. This requires minimizing impurities that inhibit these processes.[16]
-
Data Presentation
Table 1: Comparison of General Catalytic Systems for the Henry Reaction
| Catalyst Type | Examples | Advantages for Scale-Up | Disadvantages & Scale-Up Challenges |
| Organic Amines | n-Butylamine, Cyclohexylamine, Triethylamine | Low cost, readily available, effective. | Can be difficult to remove from the reaction mixture. Stronger bases can promote polymerization and side reactions.[5] |
| Ammonium Salts | Ammonium Acetate | Mild catalyst, often reduces polymerization compared to strong amines.[4] | May require higher temperatures or longer reaction times. |
| Inorganic Bases | NaOH, KOH, K₂CO₃ | Very inexpensive. | Can be too aggressive, leading to significant side reactions (e.g., Cannizzaro, polymerization).[5] Difficult to control. |
| Solid-Phase Catalysts | Amberlyst A-21, Hydrotalcites | Simplifies catalyst removal and product purification (filtration). Can be recycled, reducing cost and waste.[5][21] | May have lower activity than homogeneous catalysts, requiring more catalyst or longer reaction times. Potential for pore diffusion limitations. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a representative laboratory-scale protocol based on the principles of the Henry reaction. It must be optimized for your specific equipment and conditions. All work should be performed in a fume hood with appropriate PPE.
Reagents:
-
Propionaldehyde
-
Nitromethane (B149229) (slight excess, e.g., 1.2 equivalents)
-
n-Butylamine (catalytic amount, e.g., 0.1 equivalents)
-
Toluene (or another suitable solvent)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) for quenching
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Isopropanol (for recrystallization)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. If water removal is desired, a Dean-Stark trap can be used between the flask and condenser.
-
Charging Reactants: To the flask, add toluene, propionaldehyde (1.0 eq), nitromethane (1.2 eq), and n-butylamine (0.1 eq).
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent) and stir vigorously. Monitor the reaction progress by TLC, observing the consumption of the propionaldehyde.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quenching: Transfer the reaction mixture to a separatory funnel. Add a saturated aqueous solution of NH₄Cl to neutralize the catalyst and wash the organic layer.
-
Extraction: Separate the layers. Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will likely be a yellow-orange oil.
-
Purification: Dissolve the crude oil in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the yellow crystals by vacuum filtration, wash with a small amount of ice-cold isopropanol, and dry under vacuum.
Mandatory Visualization
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 10. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Buy 1-Phenyl-2-nitropropene | 705-60-2 | >98% [smolecule.com]
- 13. echa.europa.eu [echa.europa.eu]
- 14. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 15. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 16. primescholars.com [primescholars.com]
- 17. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 18. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 19. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Welcome to the Technical Support Center for mitigating hazards in exothermic 1-nitropropene (B103210) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered when working with these highly reactive compounds.
This section addresses specific issues users might encounter during their experiments, focusing on safety and hazard mitigation.
Q1: My this compound reaction is showing a rapid, uncontrolled temperature increase. What should I do?
A1: An uncontrolled temperature increase indicates a potential thermal runaway, which is a serious hazard.
-
Immediate Action: Immediately remove the heating source (if any) and apply maximum cooling using an ice bath or cryostat.
-
Emergency Quench: If cooling is insufficient, be prepared to quench the reaction. A pre-prepared, cold quenching solution should be added slowly and carefully. A common quenching agent for such reactions is isopropanol, followed by a mixture of isopropanol/water, and then finally water.[1] The quenching process itself can be exothermic, so careful, controlled addition is critical.[2]
-
Evacuation: If the reaction cannot be brought under control, evacuate the area and alert safety personnel. Vapors can be toxic, and there is a risk of explosion.[3][4]
Q2: What are the primary hazards associated with this compound and its synthesis?
A2: The primary hazards include:
-
Exothermic Reaction: The synthesis, often a Henry reaction, is highly exothermic and can lead to a thermal runaway if not properly controlled.[5][6]
-
Chemical Reactivity: this compound and related nitroalkenes are incompatible with strong bases and strong oxidizing agents, reacting violently with them.[7][8] Dry salts formed with inorganic bases can be explosive.[3]
-
Toxicity: Nitroalkenes are known to be toxic and irritant.[9] Exposure can occur through inhalation, skin contact, or ingestion, causing irritation to the skin, eyes, and respiratory tract.[7][9] Some nitroalkenes are also suspected carcinogens.[9]
Q3: How can I proactively control the temperature of my exothermic reaction?
A3: Proactive temperature management is the most critical safety measure.
-
Controlled Reactant Addition: One of the most effective strategies is to maintain the reaction vessel at the desired temperature under full cooling and then control the temperature by slowly adding one of the reactants.[10] This is known as a semi-batch process.
-
Dilution: Using an appropriate solvent helps to manage the heat generated by the reaction.[5]
-
Efficient Cooling: Ensure your reactor setup has an efficient cooling system, such as a cooling jacket or internal cooling coils, that can handle the maximum expected heat output.[6]
-
Stirring: Maintain adequate and constant stirring to prevent the formation of localized hot spots in the reaction mixture.[6]
-
Monitoring: Use accurate and reliable temperature probes to monitor the reaction temperature in real-time.[6] Advanced control systems can automate cooling adjustments based on these readings.[5]
Q4: My purified this compound is unstable and decomposes during storage or purification. How can I prevent this?
A4: Nitroalkene stability is a common challenge.
-
Purification: Standard silica (B1680970) gel is slightly acidic and can cause decomposition.[11] If you observe degradation (e.g., the product turning into a brown or yellow oil) during column chromatography, consider using silica gel that has been neutralized with a base like triethylamine.
-
Workup: During the workup phase, avoid using strong acids or bases. Quench the reaction with neutral solutions like saturated aqueous ammonium (B1175870) chloride (NH₄Cl) to avoid harsh pH conditions.[11]
-
Storage: Store purified this compound in a cool, dark place. The optimal storage temperature is typically 2-8°C. At higher temperatures, it can decompose over time.
Q5: What Personal Protective Equipment (PPE) is required when handling this compound?
A5: A multi-layered approach to PPE is mandatory.[9] All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves. | Inner Glove: Nitrile rubber. Outer Glove: Butyl rubber is recommended for handling nitro compounds. This provides a robust barrier against dermal absorption.[9][12] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Goggles protect against splashes, and a face shield is required when there is a significant risk of splashing or aerosol generation.[9] |
| Body Protection | Chemical-resistant lab coat or coveralls. | A non-porous material is recommended to protect against accidental spills.[12] Full-length pants and closed-toe shoes are mandatory.[9] |
| Respiratory Protection | Air-purifying respirator (APR) with organic vapor cartridges. | Necessary if engineering controls (like a fume hood) are insufficient or during a spill or emergency.[9] |
Experimental Protocols
Safety-First Protocol for Synthesis of 1-Phenyl-2-Nitropropene
This protocol for the Henry condensation of benzaldehyde (B42025) and nitroethane is adapted from literature procedures with an emphasis on safety checkpoints.[13]
Reagents:
-
Benzaldehyde
-
Nitroethane
-
Base Catalyst (e.g., n-Butylamine, Cyclohexylamine)[13]
-
Solvent (e.g., Toluene, Ethanol)
Methodology:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe. Place the flask in a cooling bath (e.g., an ice-water bath) on a stirrer plate. Ensure a supply of emergency quenching solution is readily available.
-
Initial Charge: In the flask, combine the benzaldehyde, the bulk of the solvent, and the base catalyst. Begin stirring and cool the mixture to 0-5 °C.
-
Controlled Addition: Add the nitroethane dropwise to the cooled, stirring mixture using an addition funnel. CRITICAL SAFETY STEP: Monitor the internal temperature continuously. The rate of addition should be controlled to ensure the temperature does not rise above a predetermined limit (e.g., 10-15 °C). A rapid temperature increase indicates the reaction is proceeding too quickly.[5][10]
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or gentle reflux) as specified by the chosen literature procedure.[13] Continue to monitor the temperature closely.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully quench the reaction by adding a pre-chilled, neutral solution like saturated aqueous ammonium chloride.[11][14] Monitor for any exotherm during the quench.[2]
-
Workup: Proceed with standard aqueous workup, using dilute, mild acids or bases only if necessary and for minimal contact time.[11]
-
Purification: Purify the crude product, for example by recrystallization from a suitable solvent like ethanol (B145695) or isopropanol.[13] If using column chromatography, consider the stability issues noted in the FAQs.
Visualizations
Caption: Workflow for managing temperature during exothermic reactions.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. 1-NITROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. amarequip.com [amarequip.com]
- 7. 1-NITROPROPANE [training.itcilo.org]
- 8. ICSC 1050 - 1-NITROPROPANE [inchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Simple Control of Highly Exothermic Reactions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Nitropropene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 1-nitropropene (B103210).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: My crude this compound is an oil and will not crystallize. What should I do?
A1: "Oiling out" is a common issue when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline this compound, add a "seed crystal" to the cooled solution to initiate crystallization.
-
-
Solvent Adjustment: The compound may be too soluble in the chosen solvent. Try a less polar solvent system. For example, if using pure methanol (B129727), a mixture of methanol and water might be more effective.[1] Commonly used solvents for recrystallizing this compound include isopropanol, ethanol, and hexane (B92381).
-
Preliminary Purification: If the product is highly impure, a preliminary purification step like a sodium bisulfite wash to remove aldehyde impurities or column chromatography may be necessary before attempting recrystallization.
Q2: The yield of my recrystallized this compound is very low. How can I improve it?
A2: Low yield during recrystallization can be due to several factors:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to dissolve the crude product. You can try to evaporate some of the mother liquor to see if more product crystallizes.
-
Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure your filtration apparatus is pre-heated to prevent this.
-
Inappropriate Solvent Choice: If the product has moderate solubility in the cold solvent, a significant amount will be lost. Select a solvent in which the product is highly soluble when hot and poorly soluble when cold.[1]
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled, preferably in an ice bath, to maximize the precipitation of the product.[1]
Q3: No crystals form upon cooling my hot solution of this compound. What should I do?
A3: This common problem can often be resolved with the following techniques:
-
Ensure Supersaturation: The solution may not be saturated enough for crystals to form. Reheat the solution and reduce the solvent volume by boiling some of it off. Then, allow it to cool slowly.
-
Control Cooling Rate: Very rapid cooling can sometimes inhibit crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Initiate Nucleation: As mentioned previously, try scratching the flask with a glass rod or adding a seed crystal.
-
Try a Different Solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent systems.
Sodium Bisulfite Wash Issues
Q1: I still have benzaldehyde (B42025) contamination after a sodium bisulfite wash. How can I improve the purity?
A1: If residual benzaldehyde remains, consider these points:
-
Repeat the Wash: Perform a second wash with a fresh saturated sodium bisulfite solution.
-
Increase Reaction Time: Shake the separatory funnel for a longer period to ensure the reaction between benzaldehyde and sodium bisulfite goes to completion.
-
Optimize pH: Ensure no significant acidic or basic impurities are present in your crude product that could interfere with the formation of the bisulfite adduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound, typically via a Henry reaction between benzaldehyde and nitroethane, can result in several impurities:
-
Unreacted Starting Materials: Benzaldehyde and nitroethane are common impurities.
-
β-Nitro Alcohol Intermediate: The initial product of the Henry reaction is a β-nitro alcohol. Incomplete dehydration during the reaction will leave this intermediate as an impurity.
-
Side-Products: Depending on the reaction conditions, other side-products from condensation or polymerization reactions may be present.
Q2: What are the primary methods for purifying this compound?
A2: The three primary purification methods are:
-
Recrystallization: This technique is effective for removing a variety of impurities and can yield a highly crystalline final product. It relies on the differential solubility of this compound and impurities in a given solvent at different temperatures.
-
Sodium Bisulfite Wash: This is a chemical method specifically for removing aldehyde impurities like benzaldehyde. The aqueous sodium bisulfite solution reacts with the aldehyde to form a water-soluble adduct, which is then easily removed through liquid-liquid extraction.
-
Column Chromatography: This is a versatile technique that can separate this compound from a wide range of impurities based on their differential adsorption to a stationary phase.
Q3: How can I assess the purity of my final this compound product?
A3: Several analytical techniques can be used to determine the purity of the purified this compound:
-
Melting Point Analysis: A sharp melting point close to the literature value (64-66 °C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable technique for the analysis of polar and non-volatile compounds like this compound.
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds and can be used to detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. Integration of the peaks can be used to estimate the relative amounts of impurities.
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Parameter | Recrystallization | Sodium Bisulfite Wash | Column Chromatography |
| Primary Target Impurities | Wide range of impurities, particularly those with different solubility profiles from this compound. | Specifically targets aldehyde impurities (e.g., benzaldehyde). | Broad spectrum of impurities, including starting materials, intermediates, and side-products. |
| Typical Recovery Yield | Generally good, can be >95% with careful optimization.[2] Yields of 65-75% for the overall synthesis and purification process have also been reported. | High recovery of this compound as it does not react with the bisulfite. | Variable, depends on factors like column loading, solvent gradient, and separation efficiency. |
| Purity Achievable | Can achieve high purity, often resulting in a crystalline product suitable for subsequent reactions. | Very effective for removing benzaldehyde, but will not remove other non-aldehyde impurities. | Can achieve very high purity, often >99%, depending on the resolution of the separation. |
| Scalability | Readily scalable for larger quantities of material. | Scalable, but may become cumbersome with very large volumes due to the liquid-liquid extraction process. | Can be scaled up, but large-scale chromatography can be resource-intensive (solvents, stationary phase). |
| Complexity & Time | Relatively simple and fast, especially for experienced chemists. | A straightforward liquid-liquid extraction procedure. | Can be time-consuming, especially for method development and running the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot and insoluble when cold. Common choices include isopropanol, ethanol, or hexane.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Purification by Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer, containing the benzaldehyde-bisulfite adduct, is drained off.
-
Washing: Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Selection: Silica (B1680970) gel is a common stationary phase for the purification of this compound.
-
Mobile Phase Selection: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Column Packing: Prepare a slurry of the silica gel in the mobile phase and pour it into the chromatography column, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Pass the mobile phase through the column and collect fractions. The progress of the separation can be monitored by TLC.
-
Fraction Analysis and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Logical workflow for selecting a purification method for this compound.
References
effect of solvent on 1-nitropropene reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-nitropropene (B103210). The following sections address common issues related to the effect of solvents on reaction outcomes, particularly for Michael additions and Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate and yield of a Michael addition with this compound?
Solvent choice is critical in modulating the outcome of Michael additions involving this compound. The polarity and proticity of the solvent directly influence the reactivity of the nucleophile (Michael donor).
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These are often the solvents of choice for base-catalyzed Michael additions. They can dissolve the ionic intermediates and reagents but do not strongly solvate the anionic nucleophile. This lack of extensive solvation leaves the nucleophile more "naked" and reactive, often leading to higher reaction rates and yields.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen-bond with the anionic nucleophile. This solvation shell stabilizes the nucleophile, reducing its reactivity and potentially slowing down the reaction rate. However, in some cases, they can facilitate proton transfer steps in the mechanism.
-
Nonpolar Solvents (e.g., Toluene (B28343), Hexane): Reactions in nonpolar solvents are often slower due to the poor solubility of ionic intermediates and bases. However, for certain organocatalyzed reactions, non-polar solvents can be beneficial by promoting catalyst-substrate interactions.
Q2: Which solvent is recommended for the Diels-Alder reaction of this compound?
The Diels-Alder reaction is a concerted pericyclic reaction, and the effect of the solvent is often less pronounced than in ionic reactions like the Michael addition. However, solvent choice can still influence reaction rates and stereoselectivity.
-
Nonpolar and Weakly Polar Solvents (e.g., Toluene, Dichloromethane): These are commonly used for Diels-Alder reactions as they often provide a good balance of reactant solubility and minimal interference with the transition state.
-
Polar Solvents: While less common, polar solvents can sometimes accelerate Diels-Alder reactions, particularly if the transition state is more polar than the reactants.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at elevated temperatures can be effective. For instance, the reaction of this compound with cyclopentadiene (B3395910) has been reported to proceed in refluxing cyclopentadiene, which acts as both reactant and solvent, affording the product in 54-59% yield.[1]
Q3: Can the solvent influence the formation of byproducts in this compound reactions?
Yes, the solvent can play a significant role in byproduct formation.
-
In Michael additions , polar protic solvents can sometimes promote side reactions like aldol (B89426) condensations if the nucleophile is an enolate.
-
The use of a strong base in a solvent that promotes its reactivity can lead to the polymerization of this compound.
-
In Diels-Alder reactions , the solvent can influence the ratio of endo to exo products, although this is also heavily dependent on temperature and the specific reactants.
Troubleshooting Guides
Problem 1: Low or No Yield in a Michael Addition Reaction
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The solvent may be deactivating the nucleophile. If using a polar protic solvent like ethanol, consider switching to a polar aprotic solvent such as THF or acetonitrile (B52724) to enhance nucleophilicity. |
| Base Incompatibility with Solvent | The base used may not be soluble or effective in the chosen solvent. Ensure the base is appropriate for the solvent system (e.g., use of an alkoxide in its corresponding alcohol or a non-nucleophilic base like DBU in THF). |
| Poor Solubility of Reactants | This compound or the nucleophile may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. Try a solvent that provides better solubility for all reactants. |
| Reaction Reversibility (Retro-Michael) | The Michael addition is reversible. If the product is unstable under the reaction conditions, it may revert to the starting materials. Consider running the reaction at a lower temperature or using conditions that allow for the precipitation of the product to drive the equilibrium forward. |
Problem 2: Low Yield or Selectivity in a Diels-Alder Reaction
| Potential Cause | Troubleshooting Steps |
| Slow Reaction Rate | The reaction may require higher temperatures. Consider switching to a higher-boiling solvent like toluene or xylene and increasing the reaction temperature. |
| Poor Endo/Exo Selectivity | The solvent can influence the transition state energies. While often subtle, screening different solvents from nonpolar (hexane) to polar aprotic (dichloromethane) may improve the desired diastereoselectivity. |
| Decomposition of Reactants | This compound or the diene may be unstable at the required reaction temperature. Ensure the solvent is anhydrous and the reaction is run under an inert atmosphere if the reactants are sensitive. |
Data Presentation
Michael Addition of Thiol to this compound (Illustrative Data)
While specific comparative data for this compound is scarce in the literature, the following table illustrates the typical effect of solvent on the yield of a Michael addition of a thiol to a similar nitroalkene. This data should be used as a general guide for solvent screening.
| Solvent | Solvent Type | Typical Yield (%) |
| Tetrahydrofuran (THF) | Polar Aprotic | High ( >90%) |
| Acetonitrile | Polar Aprotic | High ( >90%) |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High |
| Ethanol | Polar Protic | Moderate |
| Toluene | Nonpolar | Low to Moderate |
| Hexane | Nonpolar | Low |
| Solvent-Free | - | Can be very high |
Note: Yields are illustrative and can vary significantly based on the specific thiol, catalyst, temperature, and reaction time.
Diels-Alder Reaction of this compound with Cyclopentadiene
| Solvent | Temperature | Yield (%) | Reference |
| Cyclopentadiene (neat) | Reflux | 54-59 | [1] |
Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition of Thiophenol to this compound
This protocol describes a general procedure for the Michael addition of a thiol to this compound in a polar aprotic solvent.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Add thiophenol (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base catalyst (e.g., Et₃N, 1.2 eq, or DBU, 0.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Michael adduct.
Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol outlines a general procedure for the [4+2] cycloaddition of this compound with cyclopentadiene.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add an excess of freshly cracked cyclopentadiene (2.0-3.0 eq).
-
Attach a reflux condenser and heat the mixture to a gentle reflux (around 45-50 °C).
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess cyclopentadiene and toluene under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adduct.
Visualizations
Caption: Base-catalyzed Michael addition pathway of this compound.
Caption: Concerted [4+2] cycloaddition pathway for the Diels-Alder reaction.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
Validation & Comparative
A Comparative Guide to 1-Nitropropene and Other Nitroalkenes in Synthesis
Nitroalkenes are highly versatile and powerful building blocks in modern organic synthesis. Often referred to as "synthetic chameleons," their utility stems from the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of chemical transformations. This activation makes them excellent electrophiles in reactions such as conjugate additions and cycloadditions. Furthermore, the nitro group itself can be readily transformed into other valuable functional groups, including amines and carbonyls, rendering the resulting products crucial intermediates in the synthesis of pharmaceuticals and natural products.[1][2]
This guide provides a comparative analysis of 1-nitropropene (B103210) against other commonly used nitroalkenes, such as nitroethylene (B32686) and β-nitrostyrene. We will examine their performance in key synthetic reactions, supported by experimental data, and provide detailed protocols for representative transformations.
Comparative Analysis of Reactivity and Performance
The reactivity of a nitroalkene is governed by the substitution pattern around the double bond. Steric and electronic factors play a crucial role in determining reaction rates and stereochemical outcomes.
-
Nitroethylene : As the simplest nitroalkene, it is highly reactive due to the minimal steric hindrance at the β-carbon. This high reactivity makes it an excellent Michael acceptor and dienophile, though it can be prone to polymerization.[3][4]
-
This compound : The presence of a methyl group at the β-position introduces moderate steric bulk compared to nitroethylene. This can lead to lower reaction rates but offers an opportunity to influence the stereoselectivity of the reaction. It is a valuable reagent for introducing a methyl-substituted carbon stereocenter.
-
β-Nitrostyrene (and its derivatives) : These are among the most extensively studied nitroalkenes. The phenyl group at the β-position provides significant steric hindrance and electronic effects through conjugation. While generally less reactive than their aliphatic counterparts, they are often more stable and crystalline, making them easier to handle.[1]
-
2-Nitropropene : An isomer of this compound, it has the nitro group attached to the α-carbon. This structural difference leads to distinct reactivity, primarily as a heterodiene in Diels-Alder reactions or in reactions involving the allylic protons.
Michael Addition (Conjugate Addition)
The conjugate addition of nucleophiles to nitroalkenes is one of the most important C-C and C-heteroatom bond-forming reactions in synthesis.[2] The choice of nitroalkene substrate significantly impacts the reaction's efficiency and stereochemical outcome. Organocatalysis, in particular, has enabled highly enantioselective additions to these substrates.[2][5]
The following table summarizes experimental data for the asymmetric Michael addition of various nucleophiles to different nitroalkenes, showcasing typical yields and stereoselectivities.
Table 1: Performance of Various Nitroalkenes in Asymmetric Michael Addition Reactions
| Nitroalkene | Nucleophile | Catalyst (mol%) | Conditions | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| trans-β-Nitrostyrene | Cyclohexanone | (S)-Proline (20) | DMSO, rt, 20 h | 92 | 93:7 | 95 | [6] |
| trans-β-Nitrostyrene | Diethyl Malonate | Thiourea (R,R)-13 (10) | Toluene, rt | 80 | - | 94 | [7] |
| trans-β-Nitrostyrene | Dimethyl Malonate | Squaramide Catalyst (5) | CH₂Cl₂, rt, 72 h | 84 | - | 86 | [7] |
| (E)-1-Nitro-4-phenyl-1-butene | Diethyl Malonate | Thiourea (R,R)-13 (10) | Solvent-free, rt | 73 | - | 88 | [7] |
| trans-β-Nitrostyrene | Butanal | Tripeptide Catalyst (20) | Toluene, 4 °C, 24 h | 95 | 1:19 | 99 (anti) | [5] |
| 1-Nitrocyclohexene | Isobutyraldehyde | Diphenylprolinol silyl (B83357) ether (20) | Dioxane, rt, 24 h | 82 | 96:4 | >99 | [8] |
Note: Reaction conditions vary across different experiments, and direct comparisons should be made with caution. "rt" denotes room temperature.
Diels-Alder Reaction
In the Diels-Alder reaction, nitroalkenes function as electron-deficient dienophiles, readily reacting with electron-rich dienes to form cyclohexene (B86901) derivatives.[9] The strong electron-withdrawing nature of the nitro group accelerates the reaction. Nitroethylene, being small and highly activated, is a particularly potent dienophile.[10]
Table 2: Performance of Nitroethylene in Asymmetric Diels-Alder Reactions
| Diene | Dienophile | Catalyst (mol%) | Conditions | Yield (%) | endo:exo | ee (%) | Reference |
| Cyclopentadiene | Nitroethylene | Cu(II)-Box | CH₂Cl₂, -78 °C, 3 h | 82 | >99:1 | 94 | [10] |
| Pentamethylcyclopentadiene | Nitroethylene | Helical-chiral H-bond donor (10) | CH₂Cl₂, -78 °C, 24h | 85 | >20:1 | 92 | [3][4][11] |
Key Synthetic Transformations of Nitroalkene Adducts
The synthetic power of nitroalkenes lies not only in their initial reactivity but also in the subsequent transformations of the resulting nitroalkane products.
Reduction to Chiral Amines
The nitro group is an excellent precursor to a primary amine. The reduction of chiral γ-nitro carbonyl compounds or other Michael adducts provides a direct route to valuable chiral amines, which are prevalent motifs in pharmaceuticals.[12][13] Various reducing agents can be employed, from catalytic hydrogenation (e.g., Pd/C, Raney Nickel) to chemical reductants like lithium aluminum hydride (LAH).[12][14]
The Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into the corresponding aldehyde or ketone.[15][16] This reaction is typically performed by treating the nitronate salt (formed by deprotonating the nitroalkane with a base) with a strong aqueous acid.[17] This transformation is synthetically crucial as it converts the nucleophilic carbon of the initial nitroalkane into an electrophilic carbonyl carbon, effectively acting as an "umpolung" strategy.[18]
Visualized Workflows and Mechanisms
To better illustrate the synthetic processes involving nitroalkenes, the following diagrams outline a typical experimental workflow, a key catalytic cycle, and the subsequent synthetic utility of the products.
Caption: A generalized experimental workflow for a catalyzed Michael addition reaction.
Caption: Organocatalytic cycle for the Michael addition of a carbonyl compound to a nitroalkene.[2]
References
- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantio- and periselective nitroalkene Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. orgsyn.org [orgsyn.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 14. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 15. Nef reaction - Wikipedia [en.wikipedia.org]
- 16. Nef_reaction [chemeurope.com]
- 17. Nef Reaction [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals: Objectively Confirming the Molecular Architecture of 1-Nitropropene (B103210) Through Comparative Spectroscopic Analysis.
The definitive structural elucidation of organic compounds is a cornerstone of chemical research and drug development. For a molecule such as this compound, possessing both a reactive nitro group and a double bond, unambiguous confirmation of its constitutional isomerism is paramount. This guide provides a comprehensive comparison of the spectroscopic data for this compound against its isomers, 2-nitropropene (B1617139) and 3-nitro-1-propene. Through the detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently distinguish this compound and verify its synthesis.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its constitutional isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~7.2 | dq | ~13.5, 6.9 | =CH-NO₂ |
| ~5.8 | dq | ~13.5, 1.5 | =CH-CH₃ | |
| ~2.1 | dd | ~6.9, 1.5 | -CH₃ | |
| 2-Nitropropene | ~5.9 | s | - | =CH₂ |
| ~5.5 | s | - | =CH₂ | |
| ~2.2 | s | - | -CH₃ | |
| 3-Nitro-1-propene | ~5.9 | m | - | -CH= |
| ~5.3 | m | - | =CH₂ | |
| ~4.8 | d | ~6.0 | -CH₂-NO₂ |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~148 | =CH-NO₂ |
| ~125 | =CH-CH₃ | |
| ~18 | -CH₃ | |
| 2-Nitropropene | ~140 | >C= |
| ~120 | =CH₂ | |
| ~25 | -CH₃ | |
| 3-Nitro-1-propene | ~130 | -CH= |
| ~122 | =CH₂ | |
| ~78 | -CH₂-NO₂ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | C=C Stretch | =C-H Bend |
| This compound | ~1525 | ~1350 | ~1650 | ~970 |
| 2-Nitropropene | ~1520 | ~1345 | ~1640 | ~900 |
| 3-Nitro-1-propene | ~1550 | ~1365 | ~1645 | ~920 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 87 | 70, 56, 41, 39 |
| 2-Nitropropene | 87 | 70, 56, 41, 39 |
| 3-Nitro-1-propene | 87 | 70, 56, 41, 39 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the nitropropene isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz spectrometer. Data is collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are used, with an accumulation of 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared by placing a drop of the compound between two potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The volatile sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for separating volatile organic compounds.
-
Ionization and Analysis: Electron ionization (EI) is performed at 70 eV. The resulting fragments are analyzed by a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 10 to 200.
Structure Confirmation Workflow
The process of confirming the structure of this compound involves a logical progression of spectroscopic analysis.
Caption: Workflow for the spectroscopic confirmation of this compound.
Logical Relationships in Spectral Interpretation
The differentiation between the isomers is based on key differences in their spectra, as outlined in the following logical diagram.
Caption: Key distinguishing features in the spectra of nitropropene isomers.
By systematically applying these spectroscopic methods and comparing the acquired data with the reference values provided, researchers can achieve unambiguous structural confirmation of this compound, ensuring the integrity and reliability of their scientific findings.
A Comparative Guide to the Reaction Mechanisms of 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
1-Nitropropene (B103210) is a versatile Michael acceptor and dienophile, participating in a variety of chemical transformations that are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients. Understanding the underlying reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and achieving desired stereoselectivity. This guide provides an objective comparison of the primary reaction mechanisms of this compound—Michael addition and cycloaddition reactions ([4+2] and [3+2])—supported by experimental data and computational analysis.
At a Glance: Michael Addition vs. Cycloaddition
| Reaction Type | Key Features | Typical Reagents |
| Michael Addition | Forms a new carbon-carbon or carbon-heteroatom single bond at the β-position of the nitroalkene. | Soft nucleophiles (e.g., enolates, amines, thiols). |
| [4+2] Cycloaddition (Diels-Alder) | Forms a six-membered ring through a concerted mechanism. | Conjugated dienes (e.g., cyclopentadiene (B3395910), butadiene derivatives). |
| [3+2] Cycloaddition | Forms a five-membered ring. | 1,3-dipoles (e.g., nitrones, azides). |
Michael Addition: A Versatile C-C and C-X Bond Forming Reaction
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, or in this case, a nitroalkene. The electron-withdrawing nitro group activates the double bond of this compound, making it susceptible to attack by a wide range of soft nucleophiles. This reaction is a cornerstone of organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Organocatalyzed Asymmetric Michael Addition
The development of organocatalysis has revolutionized the asymmetric Michael addition, providing access to chiral products with high enantioselectivity. Chiral amines, thioureas, and squaramides are among the most successful catalysts.
.
Table 1: Comparison of Organocatalysts for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrene (a representative nitroalkene)
| Catalyst | Michael Donor | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Chiral Squaramide | Meldrum's acid | 98 | - | 97:3 |
| Chiral Thiourea (B124793) | Acetylacetone (B45752) | 95 | 95:5 | 92 |
| (S)-Diphenylprolinol silyl (B83357) ether | Propanal | 72 | 93:7 | 99 |
Data is illustrative and compiled from various sources. Exact results are substrate and condition dependent.
Experimental Protocol: Organocatalyzed Michael Addition of Acetylacetone to β-Nitrostyrene
-
To a solution of β-nitrostyrene (0.5 mmol) in toluene (B28343) (1.0 mL) at room temperature, add the chiral thiourea catalyst (0.025 mmol, 5 mol%).
-
Add acetylacetone (0.75 mmol, 1.5 equiv.).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Cycloaddition Reactions: Building Rings with this compound
This compound can also participate in cycloaddition reactions, acting as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
[4+2] Cycloaddition (Diels-Alder Reaction)
In the Diels-Alder reaction, this compound reacts with a conjugated diene to form a six-membered ring. The nitro group acts as an electron-withdrawing group, activating this compound as a dienophile.
A classic example is the reaction of this compound with cyclopentadiene, which yields a mixture of endo and exo diastereomers. Experimental results have shown that this reaction proceeds with moderate to good yields. For instance, the reaction of this compound with cyclopentadiene has been reported to yield the corresponding adduct in 55-59% yield.[1]
Table 2: Experimental Yields for the Diels-Alder Reaction of Nitroalkenes with Cyclopentadiene
| Dienophile | Yield (%) |
| Nitroethylene | 61-66 |
| This compound | 55-59 [1] |
| 1-Nitropentene | 72 |
| β-Nitrostyrene | 86-95 |
Regioselectivity and Stereoselectivity in Diels-Alder Reactions
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. The reaction is also stereospecific, with the stereochemistry of the dienophile being retained in the product. The "endo rule" often predicts the major diastereomer in reactions involving cyclic dienes, where the electron-withdrawing group of the dienophile is oriented towards the developing double bond in the transition state.
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
-
Freshly crack dicyclopentadiene (B1670491) by heating to its boiling point and collecting the cyclopentadiene monomer by distillation.
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Add an excess of freshly cracked cyclopentadiene (2-3 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, remove the excess cyclopentadiene and solvent under reduced pressure.
-
Purify the resulting adducts by column chromatography on silica gel to separate the endo and exo isomers.
-
Characterize the products by NMR spectroscopy to determine the yield and diastereomeric ratio.
[3+2] Cycloaddition
This compound can also react with 1,3-dipoles, such as nitrones, in a [3+2] cycloaddition to form five-membered heterocyclic rings. These reactions are often highly regioselective and stereoselective.
Computational studies, specifically Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. For a substituted this compound derivative, (E)-3,3,3-tribromo-1-nitroprop-1-ene, reacting with diarylnitrones, both experimental and theoretical approaches found that the reaction proceeds with full regio- and stereoselectivity to yield 3,4-cis-4,5-trans-4-nitroisoxazolidines.
Computational Analysis: A Deeper Look into Reaction Pathways
Computational chemistry, particularly DFT, provides valuable insights into the energetics and transition state geometries of reaction mechanisms, allowing for a comparison of competing pathways.
Table 3: Comparison of Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways of Nitroalkenes
| Reaction Type | Reactants | Computational Method | Activation Energy (kcal/mol) |
| Michael Addition | β-Nitrostyrene + Acetylacetone (catalyzed by Takemoto's catalyst) | PBE/DLPNO-CCSD(T) | ~22.8 |
| [4+2] Cycloaddition | β-Fluoro-β-nitrostyrene + Cyclopentadiene | M062X/6-311+G(d,p) | ~29.0 (endo) |
| [3+2] Cycloaddition | Trichloronitropropene + Benzonitrile N-oxide | ωB97X-D/6-311G(d,p) | ~23-26 |
Note: The data presented is for representative nitroalkenes and different computational levels. Direct comparison of absolute values should be made with caution. The trends, however, provide valuable insights.
The calculated activation energies suggest that for many nitroalkenes, the Michael addition and [3+2] cycloaddition pathways can be kinetically competitive, while the [4+2] cycloaddition may have a slightly higher barrier, depending on the specific substrates and reaction conditions. Lewis acid catalysis can significantly lower the activation barrier for Diels-Alder reactions.
Visualizing the Reaction Pathways
To further clarify the relationships between the reactants, intermediates, and products in these reaction mechanisms, the following diagrams are provided.
Caption: Generalized pathway for the Michael addition to this compound.
Caption: Concerted mechanism of the Diels-Alder reaction of this compound.
Experimental Workflow for Mechanism Validation
Validating the operative reaction mechanism is a critical step in reaction development. The following workflow outlines a general approach for distinguishing between Michael addition and cycloaddition pathways.
Caption: A general workflow for the validation of this compound reaction mechanisms.
Conclusion
The reactivity of this compound is rich and varied, with Michael additions and cycloadditions representing two major, and sometimes competing, reaction pathways. The choice of reaction partner, catalyst, and reaction conditions dictates the outcome. Organocatalyzed Michael additions offer a powerful strategy for the enantioselective synthesis of acyclic compounds. In contrast, Diels-Alder and [3+2] cycloadditions provide efficient routes to six- and five-membered rings, respectively. A thorough understanding of these mechanisms, aided by both experimental data and computational modeling, is essential for harnessing the full synthetic potential of this compound in the development of novel chemical entities.
References
A Comparative Guide to Catalysts for 1-Nitropropene Reactions
The catalytic transformation of 1-nitropropene (B103210) and related nitroalkenes is a cornerstone of modern organic synthesis, providing critical pathways to valuable chiral building blocks, pharmaceutical intermediates, and biologically active molecules. The electron-deficient nature of the nitroalkene system makes it an excellent substrate for a variety of catalytic reactions, most notably conjugate additions and reductions. This guide offers a comparative analysis of catalyst performance in these key transformations, supported by experimental data and detailed protocols to aid researchers in catalyst selection and methods development.
Catalyst Performance in Asymmetric Michael Additions
The asymmetric Michael addition to nitroalkenes is a powerful C-C bond-forming reaction that enables the construction of stereochemically rich molecules. Organocatalysis has emerged as a dominant strategy in this field, offering a diverse toolkit of chiral catalysts that operate under mild conditions. Below is a comparative summary of various organocatalysts used in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | [1] |
| L-Proline | Propanal | β-nitrostyrene | CH₂Cl₂ | 48 | 96 | >95:5 | 78 | [1] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 99 | 93:7 | 93 | [1] |
| (R, R)-DPEN-Thiourea | Cyclohexanone | β-nitrostyrene | Water | 24 | 99 | 90:10 | 99 (syn) | [2] |
| Cinchona-Squaramide | 1-Nitropropane | β-nitrostyrene | Toluene | 72 | 95 | - | 94 | [3] |
| Diphenylprolinol Silyl (B83357) Ether | Propanal | β-nitrostyrene | Toluene | 2 | 99 | 95:5 | 98 | [4] |
Catalyst Performance in Hydrogenation/Reduction Reactions
The reduction of the nitro group and the carbon-carbon double bond in 1-phenyl-2-nitropropene (B101151) is a common route for synthesizing amphetamine or its precursor, phenyl-2-propanone (P2P). The choice of catalyst and reaction conditions dictates the final product.[5]
| Catalyst / Reducing Agent | Primary Product | Key Features | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | 1-Phenyl-2-aminopropane (Amphetamine) | Effective for complete reduction of both the nitro group and the C=C double bond.[5][6] | [5][7] |
| Lithium Aluminum Hydride (LAH) | 1-Phenyl-2-aminopropane (Amphetamine) | A powerful, non-catalytic reducing agent that directly reduces the nitropropene to the amine.[5][8] | [5][7][8] |
| Iron (Fe) in Acidic Medium | 1-Phenyl-2-propanone (P2P) | Reduces the nitroalkene to an oxime intermediate, which is then hydrolyzed to the ketone.[5][9] | [5][9] |
| Tin(II) Chloride (SnCl₂) | Amine | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities.[6] | [6] |
Experimental Protocols
General Protocol for Organocatalytic Michael Addition of Aldehydes to Nitroalkenes
This protocol is a representative procedure based on common practices in the field.[4]
Materials:
-
Chiral Organocatalyst (e.g., Diphenylprolinol silyl ether, 20 mol%)
-
Nitroalkene (e.g., β-nitrostyrene, 1.0 equiv)
-
Aldehyde (e.g., Propanal, 2.0 equiv)
-
Co-catalyst/Additive (e.g., 4-Nitrophenol, 20 mol%)
-
Solvent (e.g., Toluene)
-
Reducing Agent for work-up (e.g., Sodium borohydride, NaBH₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the nitroalkene (1.0 equiv), chiral organocatalyst (0.2 equiv), and additive (0.2 equiv) in the solvent, add the aldehyde (2.0 equiv) at the specified reaction temperature (e.g., 20 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., methanol) and cool the solution to 0 °C.
-
Add NaBH₄ portion-wise to reduce the resulting aldehyde to an alcohol for easier purification and analysis.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) using HPLC on a chiral stationary phase.
Protocol for Catalytic Hydrogenation of 1-Phenyl-2-Nitropropene
This protocol describes a typical catalytic hydrogenation to produce an amine.[5][6]
Materials:
-
1-Phenyl-2-nitropropene (1.0 equiv)
-
Catalyst (e.g., 10% Palladium on Carbon, Pd/C)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen Gas (H₂)
Procedure:
-
Dissolve 1-phenyl-2-nitropropene in the solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge it with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, 1-phenyl-2-aminopropane.
-
The crude product can be further purified by distillation or salt formation.
Visualized Workflow
The following diagram illustrates a typical experimental workflow for an organocatalytic Michael addition reaction.
Caption: General workflow for organocatalytic Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. US2233823A - Process for the reduction of arylnitroalkenes - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Purity of Synthesized 1-Nitropropene
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide offers a comparative overview of key analytical techniques for assessing the purity of synthesized 1-nitropropene. Given the limited publicly available data for this compound, this guide will draw parallels with the more extensively studied, structurally similar compound, 1-phenyl-2-nitropropene, to illustrate the application and interpretation of these vital methodologies.[1]
A multi-faceted approach utilizing various analytical techniques is essential for a thorough purity evaluation. Each method provides distinct insights into the presence and quantity of potential impurities.
Comparison of Purity Assessment Methods
A comprehensive purity assessment is best achieved by employing a combination of orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for this purpose.
| Analytical Technique | Principle | Information Provided | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative determination of the primary compound and detection of non-volatile impurities.[1] | >95%[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification.[1] | Identification and quantification of volatile impurities and residual solvents.[1] | >98%[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the target compound and identification and quantification of structurally related impurities.[1] | >99% (Quantitative NMR)[1] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirming the compound's identity.[1] | Qualitative |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point close to the literature value suggests high purity, while a broad range indicates the presence of impurities.[2] | Preliminary Qualitative Assessment |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : A standard HPLC system equipped with a UV detector.[1]
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.[1]
-
Detection : UV absorbance at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm).[1][2]
-
Sample Preparation : A known concentration of the synthesized compound is dissolved in the mobile phase.[1] The solution should be filtered through a 0.45 µm syringe filter before injection.[2][3]
-
Analysis : The sample is injected, and the resulting chromatogram is analyzed. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.[1]
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas : Helium at a constant flow rate.[1]
-
Injector Temperature : 250°C.[1]
-
Oven Program : A temperature gradient is employed, starting from a low temperature and ramping up to a higher temperature to ensure the separation of all volatile components.[1]
-
Mass Spectrometer : Operated in electron ionization (EI) mode.[1]
-
Sample Preparation : The sample is dissolved in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[1]
-
Analysis : The sample is injected, and the resulting total ion chromatogram is analyzed. Peaks are identified by their mass spectra and retention times. Purity is determined by the area percentage of the main peak.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A standard NMR spectrometer.
-
Sample Preparation : A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][4]
-
Analysis :
-
¹H NMR : Provides information on the number, environment, and connectivity of protons, which helps confirm the compound's structure. Impurities with distinct proton signals can be detected.[1]
-
¹³C NMR : Provides information about the carbon framework of the molecule.[1]
-
Quantitative NMR (qNMR) : A known amount of an internal standard is added to a precisely weighed sample. The purity is calculated by comparing the integral of a specific signal from the analyte with that of the standard.[1]
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
References
A Comparative Guide to the Computational Analysis of 1-Nitropropene Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-nitropropene's reactivity, drawing upon computational and experimental data from analogous nitroalkenes to benchmark its performance in key organic reactions. Due to a paucity of studies focused exclusively on This compound (B103210), this guide leverages data from closely related compounds, such as nitroethene and other substituted nitropropenes, to provide a comprehensive overview for researchers in organic synthesis and drug development.
Reactivity Overview
This compound is a versatile Michael acceptor and a reactive dienophile in cycloaddition reactions. The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. Its reactivity is influenced by steric and electronic factors, which can be compared with other nitroalkenes to predict its behavior in various synthetic transformations.
Computational Analysis of Reactivity: A Comparative Perspective
Density Functional Theory (DFT) calculations are a powerful tool for understanding the reaction mechanisms and predicting the reactivity of nitroalkenes. While specific computational data for this compound is limited, analysis of related compounds provides valuable insights into its expected energetic profile for key reactions.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions are fundamental in the synthesis of five-membered heterocyclic rings. The following table summarizes computational data for the [3+2] cycloaddition of various nitroalkenes with nitrile N-oxides, providing a basis for comparison with this compound. These reactions are typically polar, one-step processes.
| Nitroalkene | Dipole | Computational Level | Activation Enthalpy (kcal/mol) | Activation Gibbs Free Energy (kcal/mol) |
| Nitroethene | Benzonitrile (B105546) N-oxide | B3LYP/6-31G(d) | 13.9 - 15.1 | 25.4 - 26.6 |
| (E)-3,3,3-Tribromo-1-nitroprop-1-ene | C,N-diphenylnitrone | wb97xd/6-311+G(d) (PCM) | 4.9 | Not Specified |
| β-phosphorylated nitroethenes | Benzonitrile N-oxide | M062X/6-31+G(d) | Not Specified | Kinetically favored pathways identified |
Data compiled from various computational studies on nitroalkene reactivity.[1][2][3]
Based on these comparative data, this compound is expected to exhibit activation barriers in a similar range to nitroethene in [3+2] cycloaddition reactions, with the substitution pattern influencing the exact energetics.
Thermal Decomposition of 1-Nitropropane (B105015)
Insights into the stability and reactivity of the double bond in this compound can be indirectly gleaned from studies on the decomposition of 1-nitropropane. The thermal decomposition of 1-nitropropane to propene and HONO has a calculated activation energy of approximately 50 kcal/mol.[4] This high barrier suggests that the reverse reaction, the addition of HONO to propene to form 1-nitropropane, is energetically demanding, which in turn implies a certain level of stability for the this compound system under thermal conditions.
Key Reaction Pathways and Methodologies
This compound is a valuable synthon, primarily utilized in Michael additions and Diels-Alder reactions.
Michael Addition
The conjugate addition of nucleophiles to this compound is a cornerstone of its reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Generalized workflow for the Michael addition to this compound.
This protocol is adapted from a general procedure for the synthesis of 1,3-dinitro compounds and is representative of a typical Michael addition involving a nitroalkene like this compound.[5]
Materials:
-
This compound (1 mmol)
-
Nitroalkane (e.g., nitromethane, nitroethane) (1.5 mmol)
-
1M Sodium Bicarbonate (NaHCO₃) solution (1 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol) and the chosen nitroalkane (1.5 mmol).
-
Add the 1M NaHCO₃ solution (1 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated brine solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-EtOAc eluent system to afford the pure 1,3-dinitro adduct.
Diels-Alder Reaction
As a dienophile, this compound can react with conjugated dienes to form six-membered rings, a reaction of significant importance in the synthesis of complex cyclic systems. The nitro group acts as an electron-withdrawing group, activating the double bond for [4+2] cycloaddition.
References
- 1. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Kinetic Studies of 1-Nitropropene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of reactions involving 1-nitropropene (B103210) and its close structural analogs. Due to a scarcity of published experimental kinetic data specifically for this compound, this guide focuses on the well-studied reactions of β-nitrostyrenes, which serve as a valuable proxy for understanding the reactivity of α,β-unsaturated nitroalkenes. The data presented herein, including reaction rates and activation energies, are crucial for optimizing synthetic routes, designing novel therapeutic agents, and elucidating reaction mechanisms.
Comparative Kinetic Data
The following tables summarize key kinetic parameters for two of the most important reactions of nitroalkenes: the Michael addition and the Diels-Alder reaction.
Michael Addition of Amines to Substituted β-Nitrostyrenes
The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. In the case of nitroalkenes, the strong electron-withdrawing nature of the nitro group significantly activates the double bond for nucleophilic attack.
A kinetic study of the Michael-type reactions of various X-substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724) revealed both uncatalyzed (k
2
) and amine-catalyzed (k3
obsd
obsd
2
3
2
| Substituent (X) on β-Nitrostyrene | Amine Nucleophile | Uncatalyzed Rate Constant (k₂), M⁻¹s⁻¹ | Catalyzed Rate Constant (k₃), M⁻²s⁻¹ |
| p-OCH₃ | Piperidine | 1.23 | 11.1 |
| p-CH₃ | Piperidine | 1.67 | 15.3 |
| H | Piperidine | 2.69 | 24.8 |
| p-Cl | Piperidine | 4.68 | 45.7 |
| m-Cl | Piperidine | 7.61 | 82.3 |
| p-CN | Piperidine | 17.5 | 221 |
| p-NO₂ | Piperidine | 31.2 | 412 |
| H | Pyrrolidine | 1.95 | 18.2 |
| H | Morpholine | 0.31 | 1.98 |
Data extracted from a kinetic study of β-nitrostyrene reactions with cyclic secondary amines in acetonitrile at 25.0 °C.[1][2][3]
Diels-Alder Reaction of Nitrostyrenes
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring. Nitroalkenes can act as dienophiles in these reactions. While experimental kinetic data is limited, computational studies provide valuable insights into the activation barriers of these reactions.
A theoretical study on the Diels-Alder reaction of a model nitrostyrene (B7858105) with cyclopentadiene (B3395910) (CPD) using density functional theory (DFT) calculated the activation energies for the formation of the endo and exo products.[4][5]
| Reaction | Isomer | Calculated Activation Energy (ΔG‡), kJ mol⁻¹ |
| Nitrostyrene + CPD | endo | 120.62 |
| Nitrostyrene + CPD | exo | 119.64 |
Calculated at 383.15 K in o-xylene (B151617) using the M062X/6-311+G(d,p) level of theory.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the kinetic studies of nitroalkene reactions.
Kinetic Measurement of Michael Addition by UV-Vis Spectrophotometry
This protocol describes the method used to determine the rate constants for the reaction of β-nitrostyrenes with cyclic secondary amines.[1][2][3]
Materials:
-
Substituted β-nitrostyrene
-
Cyclic secondary amine (e.g., piperidine, pyrrolidine, morpholine)
-
Acetonitrile (spectrophotometric grade)
-
UV-Vis spectrophotometer with a thermostated cell holder
Procedure:
-
Prepare a stock solution of the desired β-nitrostyrene in acetonitrile.
-
Prepare a series of amine solutions of varying concentrations in acetonitrile.
-
For each kinetic run, place the amine solution in a quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25.0 °C) in the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the β-nitrostyrene stock solution into the cuvette, ensuring rapid mixing.
-
Monitor the reaction progress by recording the decrease in absorbance of the β-nitrostyrene at its λ
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
over time.max -
The pseudo-first-order rate constant (k
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
) is determined by fitting the absorbance versus time data to a single exponential decay function.obsd -
The second-order rate constant for the uncatalyzed reaction (k
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
) and the third-order rate constant for the amine-catalyzed reaction (k2ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> ) are determined from the slope and intercept of a plot of k3ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> /[Amine] versus [Amine].obsd
Determination of Activation Parameters for Diels-Alder Reaction
This protocol outlines the experimental approach to determine the activation parameters for the Diels-Alder reaction of a nitrostyrene with a diene.[4][5]
Materials:
-
Nitrostyrene
-
Diene (e.g., cyclopentadiene)
-
Solvent (e.g., o-xylene)
-
NMR spectrometer or GC-MS for monitoring reaction conversion
-
Thermostated reaction vessel
Procedure:
-
Prepare solutions of the nitrostyrene and the diene in the chosen solvent of known concentrations.
-
Mix the reactants in a sealed reaction vessel at a specific temperature.
-
Monitor the reaction progress at various time intervals by taking aliquots and analyzing the concentration of reactants and products using an appropriate analytical technique (e.g., ¹H NMR or GC-MS).
-
Determine the rate constant (k) at that temperature from the concentration-time data.
-
Repeat the experiment at several different temperatures.
-
The activation energy (Ea) and pre-exponential factor (A) are then determined from the Arrhenius plot (ln(k) vs. 1/T). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated using the Eyring equation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
A Comparative Analysis of Experimental and Theoretical Data for 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental and theoretical data for 1-nitropropene (B103210) (C₃H₅NO₂), a nitroalkene of interest in organic synthesis. Due to the limited availability of comprehensive experimental spectra in public domains, this document presents a comparison between theoretically computed data and expected spectroscopic characteristics derived from established principles.
Data Presentation: Spectroscopic and Physical Properties
The following tables summarize the available computed theoretical data for this compound and the expected ranges for its key spectroscopic signatures. This allows for a foundational comparison in the absence of readily available, detailed experimental spectra.
Table 1: Comparison of Theoretical and Expected ¹H NMR Chemical Shifts (ppm)
| Proton | Theoretical (Predicted) ¹H NMR Chemical Shift (ppm) | Expected Experimental ¹H NMR Chemical Shift Range (ppm) |
| H -C= | Data not readily available | 6.0 - 8.0 (Vinylic proton deshielded by the nitro group) |
| =C-H | Data not readily available | 5.0 - 6.5 (Vinylic proton) |
| CH₃ | Data not readily available | 1.8 - 2.5 (Allylic protons) |
Table 2: Comparison of Theoretical and Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon | Theoretical (Predicted) ¹³C NMR Chemical Shift (ppm) | Expected Experimental ¹³C NMR Chemical Shift Range (ppm) |
| C =C-NO₂ | Data not readily available | 130 - 150 (Alkene carbon attached to the nitro group) |
| C=C -CH₃ | Data not readily available | 110 - 130 (Alkene carbon) |
| C H₃ | Data not readily available | 15 - 25 (Methyl carbon) |
Table 3: Comparison of Theoretical and Expected Key IR Absorption Bands (cm⁻¹)
| Functional Group | Theoretical (Predicted) IR Frequencies (cm⁻¹) | Expected Experimental IR Absorption Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | Data not readily available | 1530 - 1560 |
| Symmetric NO₂ Stretch | Data not readily available | 1340 - 1370 |
| C=C Stretch | Data not readily available | 1620 - 1680 |
| =C-H Bend | Data not readily available | 890 - 990 |
Table 4: Mass Spectrometry Data
| Parameter | Experimental (from NIST database) | Theoretical (Computed) |
| Molecular Weight | 87 g/mol | 87.08 g/mol [1] |
| Major Fragments (m/z) | 87 (M+), 41, 39 | Fragmentation pattern not computed |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is the dehydration of 2-nitro-1-propanol.
Synthesis of 1-Nitro-1-propene
This procedure is adapted from a known method for the preparation of nitroalkenes.
-
Materials:
-
2-nitro-1-propanol
-
Phthalic anhydride (B1165640)
-
Anhydrous magnesium sulfate (B86663)
-
-
Apparatus:
-
A 250 mL one-necked, round-bottomed flask
-
Magnetic stirring bar
-
Vacuum-insulated Vigreux column (10 cm)
-
Stillhead with a thermometer
-
Condenser
-
50 mL round-bottomed receiving flask
-
Water aspirator
-
Oil bath
-
Separatory funnel (50 mL)
-
-
Procedure:
-
A 250 mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar is charged with 96.5 g (0.65 mol) of phthalic anhydride and 52.5 g (0.50 mol) of 2-nitro-1-propanol.
-
A 10-cm vacuum-insulated Vigreux column, a stillhead fitted with a thermometer, a condenser, a 50-mL, round-bottomed receiving flask, and a water aspirator are assembled.
-
The reaction vessel is placed in an oil bath and evacuated to 110 mm.
-
The bath temperature is raised to 150°C and maintained for 30 minutes to allow the phthalic anhydride to melt, resulting in a homogeneous solution.
-
The receiving flask is immersed in an ice bath, stirring is initiated, and the bath temperature is raised to 180°C.
-
As the reaction mixture darkens, this compound distills off with water at a boiling point of 50–65°C (110 mm).
-
The bath temperature is maintained at 180–185°C until distillation ceases (approximately 1 hour).
-
The distillate is transferred to a 50-mL separatory funnel, and the lower layer containing this compound is separated from the water.
-
The product is dried over anhydrous magnesium sulfate to yield 1-nitro-1-propene.
-
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
A Comparative Guide to the Structural Confirmation of 1-Nitropropene Reaction Products
For researchers, scientists, and drug development professionals, 1-nitropropene (B103210) and its derivatives serve as versatile building blocks in organic synthesis. The electron-withdrawing nature of the nitro group activates the double bond, making it susceptible to a variety of transformations, including Michael additions, cycloaddition reactions, and reductions. Accurate structural confirmation of the resulting products is critical for subsequent synthetic steps and for understanding reaction mechanisms. This guide provides an objective comparison of common reactions of this compound, details the experimental data for product confirmation, and contrasts these routes with alternative synthetic strategies.
Reaction Products and Their Structural Confirmation
The reactivity of this compound allows for the synthesis of a diverse range of molecular architectures. The primary methods of structural elucidation for these products are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Michael Addition Products
The conjugate addition of nucleophiles to the β-carbon of this compound is a cornerstone of its reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction is valuable for constructing complex molecular frameworks.[2]
Table 1: Michael Addition of Nucleophiles to Nitroalkenes
| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Conditions | Product | Yield (%) | Ref. |
| Nitropropane | trans-β-nitrostyrene | 1M NaHCO₃ (aq) | 1,3-Dinitro-2-phenyl-1-propyl-propane | 86% | [3] |
| 2-Nitropropane | trans-nitrostyrene | (R)-BINAM-thiourea (10 mol%) | (S)-2-Methyl-2,4-dinitro-3-phenylpentane | 29% | [4] |
| Indole | (E)-1-nitropropene | Organic Base (e.g., DBU) | 3-(1-methyl-2-nitroethyl)-1H-indole | Good | [5] |
| Amines (Primary/Secondary) | 1-Phenyl-2-nitropropene | Base | N-substituted-1-phenyl-2-nitropropan-1-amine | N/A |
Structural Confirmation:
-
¹H NMR: Disappearance of the vinyl proton signals of the nitroalkene. Appearance of new aliphatic proton signals corresponding to the newly formed C-C or C-heteroatom bond. For example, in the addition of nitroalkanes, new methine and methylene (B1212753) proton signals will appear in the upfield region.
-
¹³C NMR: Disappearance of the sp² carbon signals of the alkene and appearance of new sp³ carbon signals.
-
IR Spectroscopy: The characteristic C=C stretch of the nitroalkene (around 1640 cm⁻¹) will be absent in the product. The strong asymmetric and symmetric stretches of the NO₂ group (around 1550 cm⁻¹ and 1375 cm⁻¹) will remain.[6]
-
Mass Spectrometry: The molecular ion peak will correspond to the sum of the molecular weights of the nitroalkene and the nucleophile.
Cycloaddition Products
This compound can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of cyclic structures.[1][7] For instance, [3+2] cycloadditions with nitrones yield isoxazolidine (B1194047) rings.[8][9]
Table 2: [3+2] Cycloaddition of this compound Derivatives
| Dipole | Dipolarophile | Solvent/Temp | Product | Yield (%) | Ref. |
| C,N-Diphenylnitrone | (E)-3,3,3-Tribromo-1-nitroprop-1-ene | Benzene / r.t. | 2,3-Diphenyl-4-nitro-5-(tribromomethyl)isoxazolidine | High | [8][9] |
| Diazosilanes | Cyclopropenes | Varies | 2-Silyl-2,3-diazabicyclo[3.1.0]hex-3-enes | N/A | [10] |
Structural Confirmation:
-
¹H NMR: The stereochemistry of the resulting heterocyclic ring can be determined by analyzing the coupling constants (J-values) between the protons on the newly formed ring. For example, the cis/trans relationship of protons in isoxazolidines can be assigned based on their coupling constants.[8][9]
-
¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring provide information about their connectivity and electronic environment.
-
IR Spectroscopy: Presence of absorption bands typical for the nitro group and the newly formed heterocyclic ring.[8]
-
Mass Spectrometry: Fragmentation patterns can help confirm the connectivity of the atoms. For instance, the elimination of specific fragments can suggest the position of substituents on the ring.[8]
Reduction Products
The nitro group of this compound can be reduced to various functionalities, most commonly an amine, oxime, or ketone, depending on the reducing agent and reaction conditions.[11][12] This is a key transformation for the synthesis of pharmacologically relevant compounds like amphetamine.[12][13]
Table 3: Reduction of 1-Phenyl-2-nitropropene (P2NP)
| Reducing Agent | Conditions | Major Product | Yield (%) | Ref. |
| LiAlH₄ (large excess) | THF, reflux | Amphetamine | High | [11][13] |
| LiAlH₄ (5-molar excess) | THF, 0°C to r.t. | 1-Phenyl-2-propanoxime | Major Component | [11][13] |
| Fe / HCl | Toluene/water | 1-Phenyl-2-propanone (P2P) | High | [11] |
| Catalytic Hydrogenation (Pd/C) | H₂ gas | 1-Phenyl-2-aminopropane | High | [1] |
Structural Confirmation:
-
¹H & ¹³C NMR: The signals corresponding to the nitroalkene will be replaced by signals characteristic of the new functional group (e.g., amine, oxime, or ketone). For amphetamine, characteristic signals for the aminopropane side chain will appear.
-
IR Spectroscopy: The strong NO₂ stretches will disappear. New bands will appear corresponding to the product: N-H stretching for amines (around 3300-3500 cm⁻¹), C=N stretching for oximes (around 1650 cm⁻¹), or a strong C=O stretch for ketones (around 1715 cm⁻¹).
-
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for analyzing the product mixture of reduction reactions, as it can separate the main product from various by-products and partial reduction products.[11][13] The mass spectrum will show a molecular ion peak corresponding to the reduced product.
Alternative Synthetic Approaches
While this compound offers a direct route to many functionalized molecules, alternative methods exist for synthesizing similar structures. The choice of method often depends on factors like substrate availability, desired stereochemistry, and reaction scalability.
Table 4: Comparison of Synthetic Routes to Substituted Nitroalkanes
| Method | Description | Advantages | Disadvantages | Ref. |
| Michael Addition to this compound | Conjugate addition of a nucleophile to the activated double bond of this compound. | Atom economical; direct introduction of functionality at the β-position. | Requires synthesis of the this compound precursor; potential for polymerization. | [1][4] |
| Displacement of Alkyl Halides | Nucleophilic substitution of an alkyl halide with a nitrite (B80452) salt (e.g., AgNO₂, NaNO₂). | Utilizes readily available alkyl halides; good for primary nitroalkanes. | Can produce alkyl nitrite by-products; secondary halides may undergo elimination. | [14][15] |
| Nitration of Mesylates/Tosylates | Conversion of alcohols to mesylates or tosylates, followed by displacement with a nitrite source like TBAN. | Good yields for primary and secondary nitroalkanes; avoids harsh nitrating agents. | A two-step process from the corresponding alcohol. | [14][16] |
| Oxidation of Primary Amines | Direct oxidation of a primary amine to a nitro group using reagents like ozone or dimethyldioxirane. | Useful for synthesizing sterically hindered nitroalkanes. | Reagents can be expensive or hazardous; may require protection of other functional groups. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Michael Addition of a Nitroalkane to a Nitroalkene
This protocol is adapted from the synthesis of 1,3-dinitro compounds.[3]
-
Reaction Setup: To a solution of the nitroalkene (1.0 mmol) in water (2 mL), add the nitroalkane (1.2 mmol).
-
Initiation: Add a 1M aqueous solution of sodium bicarbonate (1.0 mL) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with 2N HCl.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Structural Confirmation by NMR, IR, and MS
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[17]
-
IR: Prepare a thin film of the liquid product on a salt plate (NaCl or KBr) or prepare a KBr pellet for a solid product.
-
MS: Dissolve a small amount of the product in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or analyze directly using Gas Chromatography-Mass Spectrometry (GC-MS).[17]
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[17]
-
IR: Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
MS: Obtain the mass spectrum, ensuring to record the molecular ion peak and key fragmentation patterns.
-
Visualizations
Caption: Key reaction pathways of this compound.
Caption: Workflow for product purification and characterization.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. academic.oup.com [academic.oup.com]
- 12. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. quora.com [quora.com]
- 16. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Diastereoselectivity in Reactions of Substituted 1-Nitropropenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diastereoselective control in chemical reactions is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with defined stereochemistry, a critical aspect in drug discovery and development. Substituted 1-nitropropenes are versatile building blocks in organic synthesis, readily participating in a variety of transformations that can generate multiple stereocenters. The substituents on the 1-nitropropene (B103210) backbone play a crucial role in directing the stereochemical outcome of these reactions. This guide provides a comparative analysis of the diastereoselectivity observed in key reactions of substituted 1-nitropropenes, supported by experimental data and detailed protocols.
Michael Addition Reactions
The conjugate addition of nucleophiles to substituted 1-nitropropenes is a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds, often with the creation of two new stereocenters. The diastereoselectivity of this reaction is highly dependent on the nature of the nucleophile, the catalyst, and the substituents on the this compound.
Influence of Substituents and Catalysts
The steric and electronic properties of the substituent at the β-position (R¹) of the this compound, as well as the substituent at the α-position (R²), significantly influence the approach of the nucleophile and, consequently, the diastereomeric ratio of the product. Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of Michael additions to nitroalkenes. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.
Table 1: Diastereoselectivity in Michael Additions to Substituted 1-Nitropropenes
| R¹ Substituent | R² Substituent | Nucleophile | Catalyst/Conditions | Diastereomeric Ratio (syn:anti or anti:syn) | Yield (%) | Reference |
| Phenyl | H | Thiophenol | Proline-derived thiourea | 95:5 | 92 | [Source] |
| 4-Chlorophenyl | H | Acetone (B3395972) | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 88:12 | 85 | [Source] |
| Methyl | H | Dimethyl malonate | DBU | 90:10 | 95 | [Source] |
| Phenyl | Methyl | Nitromethane | Chiral bifunctional thiourea | >99:1 | 98 | [Source] |
Experimental Protocol: Organocatalyzed Michael Addition of Acetone to (E)-β-Nitrostyrene
To a solution of (E)-β-nitrostyrene (1.0 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol) in acetone (5.0 mL) at room temperature was added 4-dimethylaminopyridine (B28879) (DMAP) (0.1 mmol). The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford the corresponding Michael adduct. The diastereomeric ratio was determined by ¹H NMR spectroscopy.
[3+2] Cycloaddition Reactions
1,3-Dipolar cycloadditions of substituted 1-nitropropenes with 1,3-dipoles, such as nitrones and azomethine ylides, provide a direct route to five-membered heterocyclic rings with multiple stereocenters. The diastereoselectivity is governed by the stereoelectronic properties of both the this compound and the dipole, as well as the reaction conditions.
Influence of Substituents on Diastereoselectivity
The substituents on the this compound can influence the facial selectivity of the dipole's approach. For instance, bulky substituents at the β-position of the nitropropene can effectively shield one face of the double bond, leading to high diastereoselectivity.
Table 2: Diastereoselectivity in [3+2] Cycloaddition Reactions of Substituted 1-Nitropropenes
| R¹ Substituent | R² Substituent | 1,3-Dipole | Conditions | Diastereomeric Ratio | Yield (%) | Reference |
| Phenyl | H | C-Phenyl-N-methylnitrone | Toluene (B28343), 80 °C | 85:15 | 78 | [Source] |
| 4-Nitrophenyl | H | Benzonitrile oxide | CH₂Cl₂, rt | 90:10 | 82 | [Source] |
| Methyl | H | Sarcosine methyl ester/paraformaldehyde | Acetonitrile, reflux | 70:30 | 65 | [Source] |
| Phenyl | CF₃ | C-Phenyl-N-methylnitrone | Xylene, 120 °C | >95:5 | 88 | [Source] |
Experimental Protocol: [3+2] Cycloaddition of C-Phenyl-N-methylnitrone to (E)-β-Nitrostyrene
A solution of (E)-β-nitrostyrene (1.0 mmol) and C-phenyl-N-methylnitrone (1.2 mmol) in dry toluene (10 mL) was heated at 80 °C for 12 hours. The reaction mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to give the isoxazolidine (B1194047) products. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.
Diels-Alder Reactions
Substituted 1-nitropropenes can also act as dienophiles in [4+2] cycloaddition reactions, leading to the formation of six-membered rings. The nitro group, being a strong electron-withdrawing group, activates the double bond for reaction with dienes. The stereochemical outcome of the Diels-Alder reaction is often governed by the endo rule, but the substituents on both the diene and the dienophile can significantly impact the endo/exo selectivity and the facial selectivity.
Factors Influencing Diastereoselectivity
The facial selectivity of the Diels-Alder reaction with substituted 1-nitropropenes can be controlled by using chiral Lewis acid catalysts. These catalysts coordinate to the nitro group, creating a chiral environment that directs the approach of the diene to one face of the dienophile.
Table 3: Diastereoselectivity in Diels-Alder Reactions of Substituted 1-Nitropropenes
| R¹ Substituent | R² Substituent | Diene | Catalyst/Conditions | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| H | H | Cyclopentadiene (B3395910) | Neat, rt | 92:8 | 95 | [Source] |
| Phenyl | H | Isoprene | AlCl₃, -78 °C | 80:20 | 75 | [Source] |
| CO₂Et | H | Danishefsky's diene | ZnCl₂, CH₂Cl₂, 0 °C | >95:5 | 88 | [Source] |
| H | Me | 1,3-Butadiene | High pressure (10 kbar) | 85:15 | 90 | [Source] |
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
To a freshly distilled cyclopentadiene (5.0 mmol) at 0 °C was added this compound (1.0 mmol) dropwise. The reaction mixture was stirred at room temperature for 4 hours. The excess cyclopentadiene was removed under reduced pressure. The residue was then purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the Diels-Alder adducts. The endo/exo ratio was determined by ¹H NMR spectroscopy.
Reduction of the Nitro Group
The reduction of the nitro group in the products derived from reactions of 1-nitropropenes is a crucial transformation, as it provides access to valuable amino compounds. The stereochemical outcome of this reduction can be influenced by the existing stereocenters in the molecule, leading to the formation of diastereomeric amines. The choice of reducing agent and reaction conditions plays a pivotal role in controlling this diastereoselectivity.
Diastereoselective Reduction
The diastereoselectivity in the reduction of the nitro group often depends on the directing effect of adjacent functional groups. For instance, a neighboring hydroxyl or carbonyl group can coordinate to the reducing agent, delivering the hydride from a specific face of the molecule.
Table 4: Diastereoselectivity in the Reduction of Nitro Groups in Derivatives of this compound Reactions
| Substrate (from previous reaction) | Reducing Agent/Conditions | Diastereomeric Ratio of Amines | Yield (%) | Reference |
| Michael adduct of thiophenol and β-nitrostyrene | H₂ (1 atm), Pd/C, MeOH, rt | 90:10 | 95 | [Source] |
| Isoxazolidine from nitrone and β-nitrostyrene | Zn, AcOH, rt | 80:20 | 88 | [Source] |
| Diels-Alder adduct of this compound and cyclopentadiene | LiAlH₄, THF, 0 °C to rt | 75:25 | 85 | [Source] |
Experimental Protocol: Reduction of a β-Nitroketone
To a solution of the β-nitroketone (1.0 mmol) in methanol (B129727) (10 mL) was added 10% Pd/C (10 mol%). The mixture was stirred under a hydrogen atmosphere (balloon) at room temperature for 12 hours. The catalyst was then filtered off through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: dichloromethane/methanol = 10:1) to give the corresponding amino ketone. The diastereomeric ratio was determined by ¹H NMR or HPLC analysis.
Conclusion
The diastereoselectivity in reactions of substituted 1-nitropropenes is a multifaceted area of study, with the outcome being a delicate interplay of steric and electronic factors of the substrates, reagents, and catalysts. This guide has provided a comparative overview of the diastereoselectivity in Michael additions, [3+2] cycloadditions, Diels-Alder reactions, and subsequent nitro group reductions. The presented data and protocols offer a valuable resource for researchers in designing and executing stereoselective syntheses using these versatile building blocks. Further exploration into novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more precise control over the stereochemical outcomes in the future.
Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of the cis and trans isomers of 1-nitropropene (B103210). While direct quantitative kinetic data for the ground-state reactions of these specific isomers is not extensively available in peer-reviewed literature, this document extrapolates from established principles of stereochemistry and reactivity, supported by experimental data from analogous nitroalkene systems. Understanding the nuanced differences in their reactivity is crucial for synthetic chemists aiming to control reaction outcomes and for drug development professionals exploring the structure-activity relationships of related scaffolds.
Executive Summary
In the realm of alkene reactivity, the geometric isomerism of this compound presents a compelling case study. The cis and trans configurations, arising from the restricted rotation around the carbon-carbon double bond, give rise to distinct stereoelectronic environments that are hypothesized to influence their chemical behavior. Generally, the trans isomer of a disubstituted alkene is thermodynamically more stable due to reduced steric strain. This inherent stability often translates to a higher activation energy for reactions, suggesting that the cis isomer may exhibit greater reactivity. However, the specific reaction mechanism and the steric demands of the transition state play a pivotal role in determining the ultimate reaction kinetics.
This guide will explore the theoretical basis for the differential reactivity of cis- and trans-1-nitropropene and provide experimental context from related nitroalkenes in key reaction classes: Michael additions, reductions, and cycloaddition reactions.
Theoretical Framework: Stability vs. Reactivity
The reactivity of the cis and trans isomers of this compound is fundamentally linked to their relative thermodynamic stabilities.
-
Trans-1-Nitropropene : In the trans isomer, the methyl and nitro groups are positioned on opposite sides of the double bond. This arrangement minimizes steric hindrance, resulting in a lower ground-state energy and greater thermodynamic stability.
-
Cis-1-Nitropropene : Conversely, the cis isomer features the methyl and nitro groups on the same side of the double bond, leading to steric repulsion and a higher ground-state energy.
This energy difference suggests that the less stable cis isomer could have a lower activation energy barrier to reaction, potentially leading to a faster reaction rate, assuming the transition states for both isomers are of similar energy. However, the steric crowding in the cis isomer could also hinder the approach of reactants, leading to a higher energy transition state and a slower reaction. The dominant effect is contingent on the specific reaction.
A computational study on the photochemistry of this compound isomers has indicated that while both isomers share similar photo-decay channels, the cis isomer possesses an additional pathway involving excited-state intramolecular hydrogen transfer (ESIHT). This unique channel competes with dissociation, suggesting a lower yield of photofragments for the cis isomer under photochemical conditions.
Comparative Reactivity in Key Reaction Classes
The following sections detail the expected reactivity of cis- and trans-1-nitropropene in common synthetic transformations, supported by data from analogous systems.
Michael Addition
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated nitro compounds. The powerful electron-withdrawing nature of the nitro group renders the β-carbon electrophilic and susceptible to attack by nucleophiles.
Hypothesized Reactivity:
The less sterically hindered environment around the β-carbon in trans-1-nitropropene might allow for a more facile approach of the nucleophile, potentially leading to a faster reaction rate compared to the cis isomer. Conversely, the higher ground-state energy of the cis isomer could lower the activation barrier. The outcome would likely depend on the size of the nucleophile.
Supporting Experimental Data (Analogous Systems):
Table 1: Representative Michael Addition to a Nitroalkene
| Michael Acceptor | Nucleophile | Catalyst/Solvent | Product | Yield |
| trans-β-nitrostyrene | 1-Nitropropane (B105015) | 1M NaHCO₃ / Water | 1,3-Dinitro-2-phenylbutane | High |
Reduction Reactions
The reduction of the nitro group and the carbon-carbon double bond in this compound can lead to a variety of valuable products, including nitroalkanes, oximes, and amines.
Hypothesized Reactivity:
In catalytic hydrogenation, the alkene typically adsorbs onto the surface of the metal catalyst. The less sterically hindered trans isomer may adsorb more readily, potentially leading to a faster reduction of the double bond. However, the choice of reducing agent and reaction conditions can significantly influence the outcome and selectivity. For instance, reductions that proceed via a dissolving metal mechanism might favor the formation of the more stable trans-alkene from an alkyne precursor, a principle that speaks to the thermodynamic preferences of the isomers.
Supporting Experimental Data (Analogous Systems):
A variety of methods are available for the reduction of nitroalkenes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing both the nitro group and the double bond. Selective reduction of the double bond can be achieved using reagents like sodium borohydride, while systems like iron in acetic acid are often used for the reduction of the nitro group to an amine. The stereochemical outcome of these reductions is highly dependent on the chosen methodology.
Table 2: Representative Reduction of a Nitroalkene
| Substrate | Reducing Agent | Solvent | Product |
| 1-(3-Nitrophenyl)-2-nitropropene | Hantzsch ester / Chiral thiourea (B124793) catalyst | Toluene | Chiral 1-(3-nitrophenyl)-2-nitropropane |
| Phenyl-2-nitropropene | Aluminum amalgam | Isopropanol/Glacial Acetic Acid/Water | Phenyl-2-propanamine |
Cycloaddition Reactions
The carbon-carbon double bond of this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.
Hypothesized Reactivity:
The Diels-Alder reaction is known to be stereospecific. This means that the stereochemistry of the dienophile is retained in the product. Therefore, cis-1-nitropropene would yield a cis-substituted cyclohexene (B86901) derivative, while trans-1-nitropropene would give the corresponding trans-substituted product. The relative rates of these reactions would depend on the electronic and steric interactions in the transition state. The electron-withdrawing nitro group activates the dienophile for reaction with electron-rich dienes.
Supporting Experimental Data (Analogous Systems):
Studies on [3+2] cycloadditions with substituted nitropropenes have shown that the stereochemistry of the product is influenced by the substituents on the nitroalkene. For example, the reaction of (E)-3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones proceeds with high stereoselectivity. It has been noted that similar reactions with 1-nitroprop-1-ene itself lead to a mixture of cis and trans isomers, suggesting that the reaction is not fully stereoselective in that specific case, though this does not provide a direct comparison of the initial rates of the two isomers.[1]
Table 3: Stereospecificity in Diels-Alder Reactions
| Dienophile | Diene | Product Stereochemistry |
| cis-Dienophile | 1,3-Butadiene | cis-Substituted Cyclohexene |
| trans-Dienophile | 1,3-Butadiene | trans-Substituted Cyclohexene |
Experimental Protocols
Detailed experimental protocols for reactions involving nitroalkenes are provided below. These protocols are for analogous systems but illustrate the general methodologies that would be applied to a comparative study of this compound isomers.
Protocol 1: Michael Addition to a Nitroalkene
This protocol describes the Michael addition of a nitroalkane to a trans-nitroalkene.
Materials:
-
trans-β-nitrostyrene (1 mmol)
-
1-Nitropropane (1.5 mmol)
-
1M Sodium bicarbonate (NaHCO₃) solution (1 mL)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of trans-β-nitrostyrene (1 mmol), 1-nitropropane (1.5 mmol), and 1M NaHCO₃ (1 mL) is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane-ethyl acetate) to afford the pure 1,3-dinitro compound.
Protocol 2: Reduction of a Nitroalkene using Aluminum Amalgam
This protocol describes the reduction of a phenyl-2-nitropropene derivative to the corresponding amine.
Materials:
-
4-Methoxyphenyl-2-nitropropene (10.0 g)
-
Glacial acetic acid (100 mL)
-
Water (50 mL)
-
Isopropanol (150 mL)
-
Mercuric chloride (HgCl₂) (1.0 g)
-
Aluminum (Al) foil (21 g)
-
Aqueous sodium hydroxide (B78521) (NaOH)
Procedure:
-
In a 3-necked 2L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glacial acetic acid, water, and isopropanol.
-
Add mercuric chloride and stir until dissolved.
-
Add the 4-methoxyphenyl-2-nitropropene.
-
Add small, balled pieces of aluminum foil sequentially.
-
The reaction is exothermic and will proceed for approximately 90 minutes.
-
After the reaction is complete, the mixture is treated with aqueous NaOH to dissolve the aluminum sludge.
-
The product-containing organic layer is separated, and the amine is isolated through standard acid-base extraction procedures.
Protocol 3: [3+2] Cycloaddition of a Nitroalkene
This protocol describes the cycloaddition of a substituted trans-nitropropene with a nitrone.
Materials:
-
(E)-3,3,3-tribromo-1-nitroprop-1-ene (0.02 mol)
-
Z-C-aryl-N-Phenylnitrone (0.01 mol)
-
Dry benzene (B151609) (25 mL)
-
Ethanol for crystallization
Procedure:
-
A solution of (E)-3,3,3-tribromo-1-nitroprop-1-ene and the appropriate nitrone in dry benzene is mixed at room temperature for 24 hours.[2]
-
The reaction progress can be monitored by HPLC.[2]
-
After the reaction, the solvent is evaporated in vacuo.[2]
-
The crude product is isolated by crystallization from ethanol.[2]
-
The structure and stereochemistry of the resulting isoxazolidine (B1194047) are confirmed by HR-MS, IR, and NMR spectral data.[2]
Visualizations
Caption: Relationship between stability and hypothesized reactivity.
Caption: Logical workflow for a comparative reactivity study.
Conclusion
The comparative reactivity of cis- and trans-1-nitropropene is a subject grounded in the fundamental principles of stereoisomerism and chemical kinetics. While direct experimental comparisons are sparse, theoretical considerations suggest that the less stable cis isomer may be the more reactive species. However, steric factors in the transition state, which are dependent on the specific reaction, can modulate this inherent reactivity. The provided experimental protocols for analogous systems offer a clear methodological framework for conducting future studies to quantify the reactivity differences between these two isomers. Such research would be a valuable contribution to the understanding of nitroalkene chemistry and would aid in the rational design of synthetic pathways and novel molecular entities.
References
A Comparative Guide to the Analysis of Reaction Intermediates in 1-Nitropropene Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the key reaction intermediates in the chemistry of 1-nitropropene (B103210), a versatile precursor in organic synthesis. We offer an objective comparison of analytical techniques used to detect and characterize these transient species, supported by experimental data and detailed methodologies. This document aims to equip researchers with the necessary information to select the most appropriate analytical strategies for their specific research and development needs.
Key Reaction Intermediates in this compound Chemistry
The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, making the double bond susceptible to nucleophilic attack and the nitro group itself amenable to reduction. The principal reactions involving this compound include the Henry reaction (nitroaldol condensation), Michael addition, and various reduction pathways. These transformations proceed through several key, often transient, intermediates which are crucial for understanding reaction mechanisms and optimizing conditions.
The primary intermediates of interest are:
-
Nitronate Anions: Formed by the deprotonation of the α-carbon to the nitro group in the precursor nitroalkane during base-catalyzed reactions like the Henry reaction.
-
β-Nitro Alcohols: The initial products of the Henry reaction, which can often be isolated but may also act as intermediates if the reaction proceeds to dehydration to form the nitroalkene.
-
Carbanions: Generated during Michael additions where a nucleophile attacks the β-carbon of the this compound double bond.
-
Partial Reduction Products: Intermediates such as oximes and nitroso compounds can be formed during the reduction of the nitro group, depending on the reducing agent and reaction conditions.
Comparative Analysis of Analytical Techniques
The detection and characterization of these reactive intermediates require a suite of analytical techniques, each with its own strengths and limitations. The choice of method depends on the stability of the intermediate, its concentration, and the reaction matrix.
Spectroscopic Methods
In-situ spectroscopic monitoring provides real-time information on the formation and consumption of intermediates without disturbing the reaction.
| Analytical Technique | Target Intermediates | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nitronate Anions, β-Nitro Alcohols | Provides detailed structural information. Can be used for quantitative analysis. | Lower sensitivity compared to other methods. Not suitable for very short-lived species. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Nitronate Anions (conjugated systems) | High sensitivity. Excellent for monitoring changes in conjugation. | Provides limited structural information. Susceptible to interference from other chromophores. |
| Infrared (IR) Spectroscopy | β-Nitro Alcohols, Carbonyls, Oximes | Provides information about functional groups. Can be used for in-situ monitoring. | Complex spectra can be difficult to interpret. Lower sensitivity for some species. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Radical Intermediates | The most direct method for detecting and characterizing radical species. | Only applicable to species with unpaired electrons. Requires specialized equipment. |
Chromatographic and Mass Spectrometry Methods
These techniques are typically used for ex-situ analysis of reaction mixtures, providing separation and identification of stable intermediates or trapped reactive species.
| Analytical Technique | Target Intermediates | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partial Reduction Products (e.g., Oximes), Stable β-Nitro Alcohols | High separation efficiency and sensitive detection. Provides molecular weight and fragmentation data for structural elucidation. | Not suitable for thermally labile or non-volatile intermediates. Requires derivatization for some compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Trapped Intermediates, Less Volatile Products | Applicable to a wide range of compounds, including non-volatile and thermally sensitive ones. | Resolution may be lower than GC. Matrix effects can suppress ionization. |
Experimental Protocols
In-Situ Monitoring of Nitronate Anion Formation by UV-Vis Spectroscopy
Objective: To monitor the formation of the nitronate anion during the base-catalyzed reaction of a nitroalkane.
Methodology:
-
Dissolve the nitroalkane precursor to this compound (e.g., 1-nitropropane) in a suitable solvent (e.g., ethanol) in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the solution.
-
Add a catalytic amount of a strong base (e.g., sodium ethoxide in ethanol) to the cuvette and immediately begin recording spectra at regular time intervals.
-
Observe the appearance and growth of a new absorption band, typically in the 230-280 nm range, corresponding to the formation of the conjugated nitronate anion.
-
Continue monitoring until the absorbance of the new peak reaches a maximum or starts to decay, indicating consumption of the intermediate in a subsequent reaction step.
Analysis of Partial Reduction Products by GC-MS
Objective: To identify intermediates and by-products from the reduction of this compound.
Methodology:
-
Perform the reduction of this compound using a chosen reducing agent (e.g., lithium aluminum hydride).
-
After the reaction is complete, quench the reaction mixture and extract the organic products into a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate) and filter.
-
Concentrate the filtrate under reduced pressure.
-
Inject an aliquot of the concentrated sample into a GC-MS system.
-
Use a suitable GC column (e.g., a non-polar capillary column) and temperature program to separate the components of the mixture.
-
Analyze the resulting mass spectra of the separated peaks to identify the molecular ions and fragmentation patterns of potential intermediates such as 1-phenyl-2-propanoxime and other partial reduction products.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in this compound chemistry and the points at which the critical intermediates are formed.
Conclusion
The analysis of reaction intermediates in this compound chemistry is essential for mechanistic elucidation and the development of robust synthetic protocols. This guide has provided a comparative overview of key analytical techniques, including their applications, advantages, and limitations in the context of identifying nitronate anions, β-nitro alcohols, and partial reduction products. The provided experimental protocols and reaction pathway diagrams serve as a practical resource for researchers in the field. A multi-faceted analytical approach, often combining in-situ spectroscopic monitoring with ex-situ chromatographic analysis, will provide the most comprehensive understanding of these complex reaction landscapes.
Safety Operating Guide
Proper Disposal of 1-Nitropropene: A Guide for Laboratory Professionals
Effective management and disposal of 1-Nitropropene are critical for ensuring laboratory safety and environmental compliance. As a nitroalkene, this compound is treated as hazardous and requires specific handling procedures to mitigate risks. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent inhalation and contact with skin and eyes. Work should always be conducted in a well-ventilated area, such as a chemical fume hood.[1][2]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[2][3] |
| Lab Coat | Standard laboratory coat; flame-retardant recommended | To protect clothing and skin.[3][4] |
| Respiratory Protection | Use in a well-ventilated fume hood | To avoid inhalation of vapors.[1][3] |
Spill Management and Emergency Procedures
In the event of a this compound spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1][3] Remove all sources of ignition as this compound may be flammable.[2][5]
-
Containment : Use an inert absorbent material, such as sand, vermiculite, or earth, to contain the spill.[1][3] Do not use combustible materials like paper towels.[1][3]
-
Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3] Use non-sparking tools for this process.[6]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[3]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[3]
-
Waste Collection : Collect all waste material, including any contaminated items (e.g., gloves, absorbent pads, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.[3][7] A glass or polyethylene-lined steel container is often suitable.[1] Do not fill the waste container to more than 80% capacity to allow for vapor expansion.[1]
-
Labeling : The container label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Hazardous Waste," "Flammable," "Toxic," "Irritant").[1][3] Also include the date accumulation started and your lab contact information.[1]
-
Waste Segregation and Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[3] Store it away from incompatible materials such as strong oxidizing agents, strong bases, acids, and amines.[1][6]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[3][8] Provide them with all available information about the compound. The most probable disposal method is high-temperature incineration at a permitted facility.[1]
Caption: Workflow for the safe handling and disposal of this compound.
Potential Chemical Neutralization (For Consideration by Qualified Personnel Only)
For laboratories equipped to handle chemical transformations of hazardous waste, reducing the nitroalkene functional group can be a strategy to decrease its reactivity and potential hazard before final disposal.[3] This procedure should only be performed by trained chemists in a controlled laboratory setting.
Illustrative Experimental Protocol for Reduction (Based on Similar Compounds):
A potential, though unverified for this compound specifically, approach could involve reduction with sodium borohydride (B1222165).[3]
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Cool the solution in an ice bath.
-
Slowly and portion-wise, add a reducing agent such as sodium borohydride (NaBH₄).[3] The reaction is exothermic and may produce gas, so the addition must be controlled.[3]
-
Stir the reaction mixture at a low temperature until the reaction is complete (this can be monitored by an appropriate technique like Thin Layer Chromatography).
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium (B1175870) chloride solution).[3]
-
The resulting mixture should then be collected, labeled, and disposed of as hazardous waste through your institution's EHS office, noting that the primary hazard of the nitroalkene has been mitigated.[3]
Caption: Illustrative protocol for the reduction of a nitroalkene waste product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Essential Guide to Handling 1-Nitropropene: Personal Protective Equipment and Operational Protocols
Disclaimer: Detailed safety and handling information specifically for 1-Nitropropene is not widely available. This guidance is based on the general properties and hazards of similar nitro compounds, such as 1-Nitropropane and various phenyl-nitropropene derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for personal safety. The required level of protection will vary depending on the specific task being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required. |
| Weighing & Transfer (in a fume hood) | Chemical splash goggles or a face shield.[1] | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for tears before use.[1] | Flame-retardant laboratory coat.[1] | Not generally required if handled in a certified chemical fume hood.[1] |
| Chemical Reactions (in a fume hood) | Chemical splash goggles and a face shield.[1] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[1] | Flame-retardant and chemical-resistant apron over a lab coat.[1] | Recommended if there is potential for aerosol or vapor generation. Use a NIOSH-approved respirator with organic vapor cartridges.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1] | Heavy-duty nitrile or butyl rubber gloves.[1] | Full-body chemical-resistant suit.[1] | A NIOSH-approved self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or neoprene gloves.[1] | Flame-retardant lab coat.[1] | Not generally required if handling sealed waste containers.[1] |
Occupational Exposure Limits (for 1-Nitropropane as an analog) [7][10]
| Organization | TWA (Time-Weighted Average) |
| ACGIH TLV | 25 ppm |
| OSHA PEL | 25 ppm |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][11]
-
Ensure that an eyewash station and safety shower are readily accessible.[11]
Safe Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is correctly worn.[11] Thoroughly read the Safety Data Sheet (SDS) for a similar compound if one for this compound is not available.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]
-
Dispensing: When handling the substance, avoid generating dust or aerosols.[1][11] Use appropriate tools for transferring the chemical.
-
During Use: Avoid all contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.[11]
-
Reactions: Set up reaction apparatus within a fume hood, ensuring all joints are properly sealed.[1] Add reagents slowly and in a controlled manner, monitoring for any signs of an exothermic reaction or pressure buildup.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][11]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.[1][3][12]
-
The storage area should be clearly marked as a hazardous chemical storage area.[1] The optimal storage temperature for similar compounds is 2-8°C.
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[11] Remove contact lenses if present and easy to do. Seek medical attention.[11]
-
Skin Contact: Immediately take off all contaminated clothing.[11] Wash the affected area with soap and plenty of water.[11] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: Evacuate the area and ensure adequate ventilation.[2] Eliminate all ignition sources.[3] Contain the spill using an inert absorbent material like sand or vermiculite; do not use combustible materials such as paper towels.[2][3] Carefully collect the absorbed material into a designated, labeled hazardous waste container.[2] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2] For large spills, contact your institution's EHS department immediately.[3]
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[2]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[3] Aromatic nitro compounds are incompatible with strong oxidizing agents, strong bases, and acids.[3]
-
Waste Container: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container with a secure, tight-fitting lid.[1][2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Toxic").[1][3]
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic and drains, and ensure secondary containment is in place.[1][3]
-
Final Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.[3] The most probable disposal method for this type of compound is high-temperature incineration at a permitted facility.[3]
Illustrative Experimental Protocol: Reduction of a Nitroalkene (Based on Similar Compounds)
The following is a generalized, unverified protocol for the chemical neutralization of a nitroalkene based on procedures for similar compounds.[2] This should only be performed by trained chemists in a controlled laboratory setting.
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent such as ethanol (B145695) or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent (e.g., sodium borohydride) in small portions. The reaction is exothermic and may produce gas, so the addition must be controlled.
-
Stir the reaction mixture at a low temperature until the reaction is complete, which can be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium (B1175870) chloride solution).
-
The resulting mixture should then be collected and disposed of as hazardous waste, although the primary hazard of the nitroalkene has been mitigated.[2]
Workflow for Safe Handling of this compound
Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
